5-Fluoro-2-azaspiro[3.3]heptane hydrochloride
Description
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Properties
IUPAC Name |
7-fluoro-2-azaspiro[3.3]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-5-1-2-6(5)3-8-4-6;/h5,8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXPXYSPARLUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1F)CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 5-Fluoro-2-azaspiro[3.3]heptane hydrochloride
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-azaspiro[3.3]heptane Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, a valuable building block for drug discovery. Azaspiro[3.3]heptanes are recognized as important bioisosteres for common saturated heterocycles like piperidines, often conferring improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] The introduction of a fluorine atom can further modulate a molecule's pKa, conformational preference, and metabolic profile, making fluorinated analogues particularly attractive for medicinal chemistry programs.[4][5] This document details a multi-step synthesis commencing from commercially available starting materials, proceeding through key intermediates including a spirocyclic ketone and alcohol. The critical deoxofluorination step is discussed in detail, emphasizing the selection of reagents and control of reaction conditions. Each stage is accompanied by a detailed experimental protocol and characterization data, designed to provide researchers, scientists, and drug development professionals with a practical and reproducible methodology.
Introduction: The Strategic Value of Fluorinated Azaspiro[3.3]heptanes
The landscape of modern drug discovery is increasingly focused on exploring novel chemical space beyond traditional "flat" aromatic systems.[6] Three-dimensional (3D) scaffolds have gained prominence for their ability to present pharmacophoric elements in precise spatial arrangements, potentially leading to enhanced potency and selectivity.[7][8] Among these, the 2-azaspiro[3.3]heptane motif has emerged as a compelling structural surrogate for the ubiquitous piperidine ring.[9][10] Its rigid, spirocyclic framework offers a distinct conformational profile while often improving key drug-like properties.[3]
The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to fine-tune molecular properties.[4] Fluorine's high electronegativity can alter the basicity of nearby functional groups, influence binding interactions, and block sites of metabolism, thereby enhancing a compound's pharmacokinetic profile.[4][5] The combination of the 2-azaspiro[3.3]heptane core with a fluorine substituent, therefore, represents a powerful strategy for generating novel building blocks for lead optimization campaigns. This guide elucidates a reliable synthetic pathway to access 5-Fluoro-2-azaspiro[3.3]heptane as its hydrochloride salt, a stable and readily usable form for further chemical elaboration.
Retrosynthetic Strategy and Pathway Overview
A logical retrosynthetic analysis of the target compound, This compound (1) , guides our synthetic plan. The final salt formation is a trivial step from the free base (2) . The free base can be obtained via deprotection of a suitable N-protected precursor, such as the tert-butyloxycarbonyl (Boc) protected intermediate (3) . The crucial fluorine atom is best installed via nucleophilic deoxofluorination of the corresponding secondary alcohol (4) . This hydroxyl intermediate arises from the selective reduction of the spirocyclic ketone (5) , N-Boc-2-azaspiro[3.3]heptan-5-one. This key ketone intermediate can be constructed using established methods, such as a [2+2] cycloaddition followed by dechlorination.[11][12]
This forward synthetic approach, summarized in the workflow diagram below, provides a modular and scalable route to the target compound.
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Procedures and Mechanistic Insights
Step 1: Synthesis of N-Boc-2-azaspiro[3.3]heptan-5-one (5)
The construction of the spirocyclic ketone core is the foundational stage of the synthesis. While several routes exist, a reliable method involves the [2+2] cycloaddition of dichloroketene with N-Boc-3-methyleneazetidine, followed by reductive dechlorination.[11][12]
-
Causality: Dichloroketene, generated in situ from dichloroacetyl chloride and an appropriate activator (e.g., activated zinc), is a highly reactive ketene that readily participates in [2+2] cycloadditions with electron-rich alkenes. The subsequent dechlorination with zinc dust in acetic acid is an effective method to remove the chlorine atoms, yielding the desired cyclobutanone. The Boc protecting group is essential to prevent side reactions involving the azetidine nitrogen.
Experimental Protocol:
-
Preparation of N-Boc-3-methyleneazetidine: To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting yellow suspension for 1 hour at 0 °C. Add a solution of N-Boc-azetidin-3-one (1.0 eq) in THF and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the residue by column chromatography to yield the methyleneazetidine as a colorless oil.
-
Synthesis of Ketone (5): To a stirred suspension of activated zinc powder (3.0 eq) in anhydrous diethyl ether, add a solution of dichloroacetyl chloride (1.5 eq) and POCl₃ (0.1 eq) in diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1 hour. Add a solution of N-Boc-3-methyleneazetidine (1.0 eq) in diethyl ether and stir the mixture at room temperature for 18 hours. Filter the reaction mixture through a pad of Celite®, wash the pad with ether, and concentrate the filtrate. Dissolve the crude dichlorocycloadduct in acetic acid and add zinc dust (4.0 eq) portion-wise. Stir vigorously for 6 hours. Filter the mixture, neutralize the filtrate with aqueous NaOH, and extract with ethyl acetate. The combined organic extracts are dried and concentrated to afford the crude ketone (5) , which can be purified by chromatography.
Step 2: Reduction to N-Boc-5-hydroxy-2-azaspiro[3.3]heptane (4)
The stereoselective reduction of the ketone to the corresponding secondary alcohol is a critical step.
-
Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature and excellent chemoselectivity for ketones in the presence of the carbamate (Boc) group. The reaction is typically performed in a protic solvent like methanol or ethanol at low temperatures to maximize selectivity and minimize side reactions.
Experimental Protocol:
-
Dissolve N-Boc-2-azaspiro[3.3]heptan-5-one (5) (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the alcohol (4) as a white solid, which is often pure enough for the next step.
Step 3: Deoxofluorination to N-Boc-5-fluoro-2-azaspiro[3.3]heptane (3)
This is the key transformation where the fluorine atom is introduced. The choice of fluorinating agent is paramount for success.
-
Causality and Reagent Choice: Deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used to convert alcohols to fluorides.[13][14] Deoxo-Fluor® is often preferred due to its significantly higher thermal stability, making it safer for scale-up operations.[15] The reaction proceeds via activation of the alcohol, followed by nucleophilic displacement by fluoride, typically with inversion of configuration (Sₙ2 mechanism).[14] However, depending on the substrate, an Sₙ1 pathway involving a carbocation intermediate is also possible.[16]
Caption: Simplified mechanism of alcohol deoxofluorination.
Experimental Protocol:
-
In a fluorinated polyethylene (FEP) or plastic vessel, dissolve the alcohol (4) (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it slowly into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quenching is exothermic and releases HF; perform in a well-ventilated fume hood.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to afford the fluorinated compound (3) .
Step 4: Boc Deprotection and Hydrochloride Salt Formation (1)
The final step involves removing the Boc protecting group and converting the resulting free amine into its stable hydrochloride salt.
-
Causality: The Boc group is labile under strongly acidic conditions. A solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in 1,4-dioxane) is ideal as it cleaves the Boc group to release the free amine, which is then immediately protonated by the excess HCl to precipitate as the hydrochloride salt.[19][20] This one-pot procedure is highly efficient.
Experimental Protocol:
-
Dissolve the Boc-protected fluoride (3) (1.0 eq) in a minimal amount of methanol or ethyl acetate.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.
-
A white precipitate will form. If necessary, add diethyl ether to aid precipitation.
-
Collect the solid by vacuum filtration, wash it with cold diethyl ether, and dry it under high vacuum.[19]
-
This yields this compound (1) as a stable, white crystalline solid.
Analytical Characterization
Proper characterization of all intermediates and the final product is essential to validate the synthesis. The following table summarizes expected analytical data.
| Compound | Formula | MW ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹⁹F NMR (δ, ppm) | Expected MS (m/z) [M+H]⁺ |
| (5) N-Boc-2-azaspiro[3.3]-heptan-5-one | C₁₁H₁₇NO₃ | 211.26 | ~4.0 (s, 4H, N-CH₂), ~3.2 (m, 4H, CH₂-CO-CH₂), 1.45 (s, 9H, Boc) | N/A | 212.1 |
| (4) N-Boc-5-hydroxy-2-azaspiro[3.3]heptane | C₁₁H₁₉NO₃ | 213.27 | ~4.5 (m, 1H, CH-OH), ~3.8 (s, 4H, N-CH₂), ~2.4 (m, 2H), ~2.0 (m, 2H), 1.45 (s, 9H, Boc) | N/A | 214.1 |
| (3) N-Boc-5-fluoro-2-azaspiro[3.3]heptane | C₁₁H₁₈FNO₂ | 215.27 | ~5.2 (dm, 1H, J_HF ≈ 56 Hz, CH-F), ~3.9 (s, 4H, N-CH₂), ~2.6 (m, 2H), ~2.2 (m, 2H), 1.45 (s, 9H, Boc) | ~ -180 to -200 | 216.1 |
| (1) 5-Fluoro-2-azaspiro[3.3]-heptane hydrochloride | C₆H₁₁ClFN | 151.61 | ~9.5 (br s, 2H, NH₂⁺), ~5.4 (dm, 1H, J_HF ≈ 55 Hz, CH-F), ~4.1 (m, 4H, N-CH₂), ~2.8 (m, 4H) | ~ -180 to -200 | 116.1 (free base) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Safety and Handling
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Deoxofluorinating Agents: Deoxo-Fluor® and DAST are corrosive and react violently with water, releasing toxic hydrogen fluoride (HF).[18] All manipulations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat) and plastic or FEP labware. Quenching procedures must be performed slowly and with extreme caution.
-
Reagents for Core Synthesis: Dichloroacetyl chloride is corrosive and lachrymatory. Organolithium reagents like n-BuLi are pyrophoric. Standard procedures for handling air- and moisture-sensitive reagents should be followed.
-
Acidic/Basic Solutions: Concentrated acids and bases used during workups are corrosive. Handle with care.
Conclusion
This guide presents a detailed and scientifically grounded pathway for the synthesis of this compound. By leveraging a robust [2+2] cycloaddition strategy for the core construction and a modern deoxofluorination protocol, this valuable fluorinated building block can be accessed in a scalable and reproducible manner. The provided step-by-step protocols, mechanistic rationale, and characterization data serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery, enabling the exploration of this promising chemical space.
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Navigating the Synthesis and Application of 5-Fluoro-2-azaspiro[3.3]heptane Hydrochloride: A Technical Guide for Drug Discovery Professionals
An In-depth Examination of a Promising Scaffold in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine and rigid, three-dimensional scaffolds has become a cornerstone of modern drug design. Among the emerging privileged structures, 5-Fluoro-2-azaspiro[3.3]heptane hydrochloride has garnered significant attention as a versatile building block. This technical guide provides a comprehensive overview of this compound, addressing its chemical identity, synthesis, and potential applications in drug discovery. However, it is crucial to first address a significant ambiguity in the publicly available data concerning its Chemical Abstracts Service (CAS) number, which impacts the certainty of its structural assignment and necessitates a critical approach to its study.
Introduction: The Rise of Fluorinated Spirocycles in Drug Discovery
The quest for novel chemical entities with improved pharmacological profiles is a perpetual driver in pharmaceutical research. The introduction of fluorine into drug candidates is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. Concurrently, the use of rigid, spirocyclic scaffolds, like the 2-azaspiro[3.3]heptane core, offers a means to explore chemical space with greater three-dimensionality, often leading to enhanced target selectivity and improved pharmacokinetic properties. The combination of these two features in this compound presents a compelling opportunity for the development of next-generation therapeutics. Azaspiro[3.3]heptanes are increasingly recognized as valuable bioisosteres for the ubiquitous piperidine ring, offering a distinct conformational rigidity that can be advantageous in optimizing ligand-receptor interactions.
Unraveling the Chemical Identity: A Critical CAS Number Discrepancy
A thorough investigation of the chemical literature and commercial supplier databases reveals a significant and critical ambiguity surrounding the CAS number commonly associated with this compound. The CAS number 936548-77-5 is frequently cited for this compound. However, several reputable sources also link this same CAS number to a different chemical entity: 3-Cyclopropyl-3-fluoroazetidine hydrochloride .
This discrepancy presents a considerable challenge for researchers. The CAS registry is the authoritative standard for chemical substance identification, and such ambiguity can lead to confusion in procurement, misinterpretation of experimental data, and potential errors in research publications.
For the purpose of this guide, we will proceed with the discussion of the 5-Fluoro-2-azaspiro[3.3]heptane structure, while strongly cautioning researchers to independently verify the identity of any material obtained under this CAS number through rigorous analytical characterization.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClFN | - |
| Molecular Weight | 151.61 g/mol | - |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in water and polar organic solvents (predicted) | - |
| pKa | (Predicted value for the secondary amine) | - |
Note: The data in this table is predicted and should be confirmed by experimental analysis.
Synthetic Pathways: A Proposed Strategy
Proposed Synthetic Workflow
The synthesis would likely commence with the preparation of a protected 2-azaspiro[3.3]heptan-5-ol. This intermediate serves as the crucial precursor for the introduction of the fluorine atom.
An In-Depth Technical Guide to 5-Fluoro-2-azaspiro[3.3]heptane Hydrochloride: A Promising Scaffold in Modern Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-azaspiro[3.3]heptane hydrochloride is a fluorinated, saturated heterocyclic compound that has garnered interest within the medicinal chemistry landscape. Its rigid, three-dimensional spirocyclic core, combined with the strategic incorporation of a fluorine atom, presents a unique structural motif for the design of novel therapeutics. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its structural features, the rationale for its use in drug design, and general considerations for its synthesis and handling. Due to the limited availability of detailed public data on this specific molecule, this guide also draws upon established knowledge of the parent 2-azaspiro[3.3]heptane scaffold and the well-documented impact of fluorination in medicinal chemistry to provide a holistic perspective for researchers.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Design
The principle of "escaping from flatland" has become a central theme in contemporary drug discovery, advocating for the move away from planar, aromatic structures towards more three-dimensional, saturated ring systems.[1][2] Spirocyclic scaffolds, such as the 2-azaspiro[3.3]heptane core, are at the forefront of this movement. These structures offer a rigid conformational framework, which can lead to improved target selectivity and reduced off-target effects by presenting substituents in well-defined spatial orientations.[1] The 2-azaspiro[3.3]heptane moiety, in particular, has been recognized as a valuable bioisostere for piperidine, a common motif in many bioactive compounds.[3][4]
The introduction of a fluorine atom to this scaffold, as in this compound, is a strategic modification aimed at fine-tuning the physicochemical and pharmacokinetic properties of potential drug candidates.
Physicochemical Properties and Structural Features
While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its key properties based on its constituent parts.
Table 1: General Physicochemical Properties of this compound and Related Analogs
| Property | This compound | General 2-Azaspiro[3.3]heptane Scaffold | Impact of Fluorination |
| Molecular Formula | C₆H₁₁ClFN | C₆H₁₁N | Introduction of one fluorine atom |
| Molecular Weight | Approximately 151.62 g/mol | 97.16 g/mol [5] | Increased molecular weight |
| CAS Number | 936548-77-5, 1330766-18-1[6][7] | 1420271-08-4 (HCl salt)[5] | N/A |
| Form | Typically a hydrochloride salt | Often used as a hydrochloride salt[5] | The hydrochloride salt form generally enhances aqueous solubility.[8] |
| Solubility | Expected to have good aqueous solubility | The parent compound and its derivatives are often soluble in water and polar organic solvents.[1] | Fluorine can modulate lipophilicity, potentially impacting solubility in both aqueous and lipid environments. |
| pKa | The azetidine nitrogen is basic and will be protonated at physiological pH. | The basicity of the nitrogen is a key feature for salt formation and biological interactions. | The electronegativity of fluorine can lower the pKa of the nearby amine. |
Synthesis and Characterization
A plausible synthetic strategy would likely involve the following key steps:
-
Construction of the Azaspiro[3.3]heptane Core: This can be achieved through various methods, such as the cyclization of appropriately substituted precursors. For instance, the synthesis of 2,6-diazaspiro[3.3]heptanes has been reported via reductive amination followed by cyclization.[9]
-
Introduction of the Fluoro Group: Fluorination can be accomplished at different stages of the synthesis. This might involve the use of a fluorinated building block from the start or the fluorination of a suitable intermediate, such as a corresponding alcohol or ketone, using standard fluorinating reagents. The synthesis of 5,5-difluoro-2-azaspiro[3.3]heptane, for example, utilizes fluorinating agents on a spirocyclic precursor.[8]
-
Formation of the Hydrochloride Salt: The final step would involve the treatment of the free base with hydrochloric acid to yield the hydrochloride salt, which often improves the compound's stability and handling properties.
Characterization would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be crucial for confirming the structure and purity of the compound. The ¹⁹F NMR spectrum would be particularly informative for verifying the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Applications in Drug Discovery
The incorporation of the this compound motif into drug candidates can be rationalized by the following advantages:
-
Improved Metabolic Stability: The presence of a fluorine atom can block sites of metabolism, leading to an increased half-life of the drug molecule.
-
Enhanced Binding Affinity: The highly electronegative fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.
-
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, solubility, and pKa, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
-
Structural Rigidity and Novelty: The rigid spirocyclic core provides a unique and patentable chemical space for the development of new intellectual property.[10]
While specific therapeutic applications for compounds containing the this compound moiety are not explicitly detailed in the available literature, the broader class of azaspiro[3.3]heptanes has been explored in various therapeutic areas, including as replacements for piperidine in active pharmaceutical ingredients.[1][3]
Safety and Handling
Detailed toxicology data for this compound is not publicly available. However, based on safety data sheets for structurally related compounds, the following general precautions should be observed when handling this substance in a research setting:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and eye protection.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, building block for the design of next-generation therapeutics. Its unique combination of a rigid, three-dimensional scaffold and the strategic placement of a fluorine atom offers medicinal chemists a valuable tool for optimizing the properties of drug candidates. While a detailed public record of its synthesis, characterization, and biological activity is currently limited, the foundational principles of spirocycle chemistry and the well-established benefits of fluorination in drug design provide a strong rationale for its further investigation. Future research efforts are needed to fully elucidate the potential of this and related fluorinated azaspirocycles in the development of novel and effective medicines.
References
A comprehensive list of references with clickable URLs will be provided upon the availability of more specific and authoritative sources for this compound. The information presented in this guide is based on the general principles of medicinal chemistry and data from related compounds found in the provided search results.
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Characterization of 5-Fluoro-2-azaspiro[3.3]heptane Hydrochloride: A Technical Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and unique three-dimensional diversity is paramount. Spirocyclic systems, particularly strained scaffolds like the azaspiro[3.3]heptane core, have emerged as valuable bioisosteres for common saturated heterocycles such as piperidine.[1] The introduction of fluorine into such structures can further modulate properties like metabolic stability, pKa, and binding affinity. This guide provides an in-depth technical overview of the characterization of 5-Fluoro-2-azaspiro[3.3]heptane hydrochloride, a novel building block for drug discovery.
It is important to note that detailed characterization data for this specific compound is not extensively available in public literature, with conflicting CAS numbers (1956382-13-0 and 936548-77-5) appearing in supplier databases, highlighting the challenges associated with novel research chemicals.[2][3] Therefore, this document will serve as a representative guide, outlining a plausible synthetic route and a comprehensive characterization workflow with expected data, based on established chemical principles and data from closely related analogs.
Synthesis and Purification: A Proposed Route
A robust synthetic strategy is the foundation of any characterization study. Based on known methods for the synthesis of substituted azaspiro[3.3]heptanes, a plausible route to this compound is proposed. This multi-step synthesis would likely begin with a suitable cyclobutanone precursor, followed by the introduction of the fluorine atom and subsequent formation of the azetidine ring.
Proposed Synthetic Pathway:
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Introduction: The Rising Prominence of Fluorinated Azaspirocycles
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR of 5-Fluoro-2-azaspiro[3.3]heptane Hydrochloride
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacological properties is relentless. Among these, azaspirocycles have emerged as valuable bioisosteres for common saturated heterocycles. Specifically, the 2-azaspiro[3.3]heptane motif has been successfully employed as a replacement for piperidine, often leading to compounds with improved aqueous solubility and metabolic stability.[1] The strategic incorporation of fluorine, an element known for its ability to modulate properties like lipophilicity, metabolic stability, and binding affinity, further enhances the potential of these scaffolds.[2]
This compound represents a confluence of these advantageous structural features. As a key building block for pharmaceutical candidates, a comprehensive understanding of its structural and electronic properties is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of ¹H and ¹⁹F NMR, stands as the most powerful tool for the unambiguous characterization of such fluorinated molecules.[3]
This guide provides a detailed technical exploration of the ¹H and ¹⁹F NMR spectroscopy of this compound. We will move beyond a simple recitation of data, delving into the causal relationships between the molecule's unique spirocyclic architecture, the influence of the fluorine substituent, and the resulting spectral features. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and leverage NMR data for this important chemical entity.
Chapter 1: Foundational NMR Principles for Fluorinated Spirocycles
The interpretation of NMR spectra for a molecule like this compound hinges on a solid understanding of chemical shifts and spin-spin coupling. The presence of the ¹⁹F nucleus, which is 100% naturally abundant and has a spin of ½, adds a rich layer of information but also complexity.[4]
The ¹⁹F Nucleus: A Powerful Spectroscopic Probe
The ¹⁹F nucleus is highly amenable to NMR analysis for several reasons:
-
High Sensitivity: Its gyromagnetic ratio is high, resulting in a receptivity that is 83% that of the proton.[5]
-
Wide Chemical Shift Range: ¹⁹F chemical shifts span a range of over 800 ppm, providing excellent signal dispersion and minimizing peak overlap, which is a common challenge in ¹H NMR.[4]
-
Absence of Background Signals: Natural biological systems are essentially devoid of fluorine, meaning any observed ¹⁹F signal is exclusively from the fluorinated analyte.[3]
However, ¹⁹F chemical shifts are notoriously difficult to predict with high accuracy, as they are strongly influenced by electronic effects and the local molecular environment.[4]
Spin-Spin Coupling: The Key to Connectivity
Spin-spin (or J) coupling provides through-bond connectivity information. In this molecule, two primary types of coupling are critical:
-
Homonuclear Coupling (JHH): These are the familiar proton-proton couplings (geminal ²JHH and vicinal ³JHH) that help define the structure of the hydrocarbon framework.
-
Heteronuclear Coupling (JHF): The interaction between ¹H and ¹⁹F nuclei is a cornerstone of analysis for fluorinated compounds. These couplings can occur over multiple bonds (typically 2 to 5 bonds) and their magnitudes are highly informative for structural assignment.[6] Geminal ¹H-¹⁹F coupling constants (²JHF) can be as large as 50 Hz.[4]
Chapter 2: Experimental Protocols
The acquisition of high-quality, reproducible NMR data begins with meticulous sample preparation and the selection of appropriate acquisition parameters.
Protocol: Sample Preparation
The hydrochloride salt form of the analyte dictates the choice of solvent. Polar, deuterated solvents are required for dissolution.
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent candidates. The choice can influence chemical shifts, so consistency is crucial for comparative studies.[7][8]
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. Vortex or gently agitate until the sample is fully dissolved.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube.[9][10] The final volume in the tube should be sufficient to cover the detection coils, typically a height of 4-5 cm.[11]
-
Referencing (¹⁹F NMR): For ¹⁹F NMR, an external reference is often used. A sealed capillary containing a reference compound like trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆) can be inserted into the NMR tube. Alternatively, the spectrometer's frequency can be referenced to a known standard like CFCl₃ (0 ppm) electronically.[7][12]
Diagram: NMR Analysis Workflow
The overall process from sample preparation to structural elucidation can be visualized as a systematic workflow.
Caption: Workflow for NMR analysis of 5-Fluoro-2-azaspiro[3.3]heptane HCl.
Chapter 3: Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Due to the spirocyclic nature and the fluorine substituent, the spectrum is expected to be complex and highly informative.
Expected Chemical Shifts & Integration
The molecule has a plane of symmetry passing through the C5-F and N2 atoms, simplifying the spectrum. We expect to see four distinct proton signals. The hydrochloride form means the amine is protonated (-NH₂⁺-), which will cause significant deshielding of adjacent protons.
-
H6/H7 (4H): These four protons are chemically equivalent. They are adjacent to the protonated nitrogen and will be the most downfield signal in the aliphatic region.
-
H1/H3 (4H): These four protons are also chemically equivalent. They are adjacent to the quaternary spiro-carbon and will appear further upfield than H6/H7.
-
H4 (2H): These two protons are vicinal to the fluorine atom. Their signal will be significantly influenced by both through-bond coupling to fluorine and the electronegativity of the fluorine atom.
-
-NH₂⁺- (2H): The protons on the nitrogen will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature. In D₂O, this signal will exchange with the solvent and disappear.
Multiplicity and Coupling Constants (J)
The splitting patterns are the most information-rich aspect of the ¹H spectrum.
-
H6/H7 Signal: This signal is expected to be a triplet. Each proton is coupled to the two geminal protons on the adjacent carbon (H1/H3), following the n+1 rule.[13]
-
H1/H3 Signal: This signal should also appear as a triplet, as each proton is coupled to the two geminal protons on the adjacent carbon (H6/H7).
-
H4 Signal: This will be the most complex signal. It will be split into a triplet by the two vicinal protons on C3 and C1 (which are equivalent to the protons on C6 and C7 in terms of coupling pathways). Furthermore, each line of this triplet will be split into another triplet by the two vicinal fluorine atoms (³JHF). This should result in a triplet of triplets (tt) . The magnitude of ³JHF is crucial for confirming the assignment.[6]
Diagram: Key ¹H-¹⁹F Coupling Interactions
The through-bond coupling pathways are essential for spectral assignment.
Caption: Key J-coupling interactions in 5-Fluoro-2-azaspiro[3.3]heptane.
Chapter 4: Interpretation of the ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides complementary information, focusing on the fluorine's local environment.
Expected Chemical Shift
For a fluorine attached to a secondary carbon in an aliphatic system (-CHF-), the chemical shift is expected in the range of -170 to -220 ppm relative to CFCl₃.[5][14] The exact value will be influenced by the strained spirocyclic system and the choice of solvent.[5]
Multiplicity and Coupling
-
Proton-Coupled ¹⁹F Spectrum: The ¹⁹F signal will be split by its neighboring protons. It is coupled to the geminal proton (H5) and the four vicinal protons (H4 and H6, which are equivalent in this context). This would theoretically result in a complex multiplet, likely a triplet of triplets , reflecting coupling to the two H4 protons (³JHF) and the two H6 protons (³JHF).
-
Proton-Decoupled ¹⁹F Spectrum ({¹H}¹⁹F): Running a proton-decoupled experiment is a crucial confirmatory step. In this experiment, all ¹H-¹⁹F couplings are removed, and the ¹⁹F spectrum should collapse into a single sharp singlet .[15] This definitively proves that there is only one unique fluorine environment in the molecule.
Chapter 5: Summary of Expected NMR Data
The following table summarizes the anticipated NMR parameters for this compound in a polar deuterated solvent like D₂O.
| Nucleus | Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |
| ¹H | H6/H7 | ~3.5 - 4.0 | Triplet (t) | ³JHH ≈ 7-10 Hz | 4H |
| ¹H | H1/H3 | ~2.5 - 3.0 | Triplet (t) | ³JHH ≈ 7-10 Hz | 4H |
| ¹H | H4 | ~5.0 - 5.5 | Triplet of Triplets (tt) | ³JHH ≈ 7-10 Hz, ²JHF ≈ 45-50 Hz | 2H |
| ¹⁹F | F5 | -170 to -220 | Multiplet | ²JHF ≈ 45-50 Hz, ³JHF ≈ 5-20 Hz | - |
| ¹⁹F {¹H} | F5 | -170 to -220 | Singlet (s) | - | - |
Note: Chemical shifts (δ) are estimates and can vary based on solvent, concentration, and temperature. Coupling constants (J) are typical values.[4][16]
Conclusion
The comprehensive NMR analysis of this compound is a powerful demonstration of modern structural elucidation. By carefully preparing the sample and methodically interpreting both ¹H and ¹⁹F spectra, a wealth of structural information can be obtained. The key interpretive steps involve assigning chemical shifts based on electronic environment, analyzing homonuclear (¹H-¹H) coupling to map the carbon skeleton, and leveraging heteronuclear (¹H-¹⁹F) coupling to precisely locate the fluorine substituent. For drug development professionals, this level of detailed characterization is not merely academic; it is a critical component of quality control, ensuring the identity and purity of a key synthetic building block destined for incorporation into novel pharmaceutical agents.
References
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Bell, N. G. A., Smith, A. J. R., Uhrin, D., & York, R. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Available at: [Link]
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Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
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Bell, N. G. A., Smith, A. J. R., York, R., & Uhrin, D. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. Available at: [Link]
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Castañar, L., Sistaré, M., Virgili, A., & Parella, T. (2014). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Available at: [Link]
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Wody, J. M., Fustero, S., & Houk, K. N. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
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Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Available at: [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]
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NMR Service. (n.d.). 19Flourine NMR. Available at: [Link]
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ResearchGate. (n.d.). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. Available at: [Link]
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Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Available at: [Link]
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Otting, G., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. Available at: [Link]
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National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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ResearchGate. (n.d.). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Available at: [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
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ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]
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Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]
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YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. Available at: [Link]
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StudyOrgo.com. (2015). Deciphering 1H NMR Spectra. Available at: [Link]
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Bell, N. G. A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Available at: [Link]
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Semantic Scholar. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]
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Hamza, D., & Weaver, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis. Available at: [Link]
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Mass spectrometry of 5-Fluoro-2-azaspiro[3.3]heptane hydrochloride
An In-Depth Technical Guide to the Mass Spectrometry of 5-Fluoro-2-azaspiro[3.3]heptane Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound (CAS No: 936548-77-5)[1], a unique spirocyclic amine of interest in pharmaceutical and chemical research. The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to characterize this and structurally related molecules.
Introduction to 5-Fluoro-2-azaspiro[3.3]heptane and its Analytical Significance
5-Fluoro-2-azaspiro[3.3]heptane is a fluorinated spirocyclic compound. The presence of the fluorine atom can significantly influence its physicochemical properties, including metabolic stability and membrane permeability, making it a valuable building block in medicinal chemistry[2]. The hydrochloride salt form enhances its solubility and stability, which is a common practice for amine-containing compounds[2]. Mass spectrometry is an indispensable tool for the structural confirmation, purity assessment, and metabolic profiling of such novel compounds. This guide will focus on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), a powerful combination for the analysis of small polar molecules.
Foundational Principles: Ionization and Fragmentation
Electrospray Ionization (ESI): A Gentle Approach
Electrospray ionization (ESI) is a "soft" ionization technique, ideal for analyzing thermally labile and polar molecules like this compound without causing premature fragmentation[3][4]. In the positive ion mode, the secondary amine within the azaspiro[3.3]heptane core is readily protonated.
Mechanism of Ion Formation:
-
Sample Introduction: The analyte, dissolved in a polar volatile solvent, is introduced through a capillary at a low flow rate[5].
-
Nebulization and Droplet Charging: A high voltage is applied to the capillary tip, creating a fine mist of charged droplets[5].
-
Solvent Evaporation and Ion Desorption: As the solvent evaporates, the charge density on the droplet surface increases, leading to the desorption of protonated analyte ions into the gas phase[5].
For this compound, the expected precursor ion in the positive ESI mode will be the protonated free base, [M+H]⁺. The hydrochloride salt will dissociate in solution, and the chloride ion will not typically be observed in the positive ion spectrum.
Collision-Induced Dissociation (CID): Unveiling the Structure
To gain structural information, the protonated molecular ion ([M+H]⁺) is subjected to tandem mass spectrometry (MS/MS). Collision-Induced Dissociation (CID) is a common method where the precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen)[6][7]. This collision imparts internal energy, leading to fragmentation[7][8]. The resulting fragment ions provide a fingerprint of the molecule's structure. The fragmentation patterns are predictable based on the principles of chemical stability, with cleavages occurring at the weakest bonds and leading to the formation of stable carbocations or neutral losses[9][10].
Experimental Protocol: A Step-by-Step Guide
This section outlines a robust protocol for the analysis of this compound using a standard ESI-MS/MS system, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument.
Sample and Reagent Preparation
| Component | Specification | Rationale |
| Analyte | This compound | 1 mg/mL stock solution in methanol or water. |
| Solvent A | 0.1% Formic Acid in Water (LC-MS Grade) | Provides a source of protons to promote efficient ionization. |
| Solvent B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) | Organic solvent for elution from a reversed-phase column. |
| Infusion Solvent | 50:50 Acetonitrile:Water with 0.1% Formic Acid | A standard solvent system for direct infusion analysis. |
Mass Spectrometer Setup (Direct Infusion)
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.
-
Sample Infusion: Prepare a 1-10 µg/mL solution of the analyte in the infusion solvent. Infuse the sample at a flow rate of 5-10 µL/min.
-
Ion Source Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone/Skimmer Voltage: 20 - 40 V (Optimize to maximize precursor ion intensity and minimize in-source fragmentation)[6]
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Nebulizing Gas (Nitrogen): Instrument-specific, typically 3-5 Bar
-
Drying Gas (Nitrogen): Instrument-specific, typically 8-12 L/min
-
-
MS Scan (Full Scan Mode):
-
Mass Range: m/z 50 - 300
-
Acquisition Mode: Centroid
-
Scan Time: 0.5 - 1 second
-
Tandem Mass Spectrometry (MS/MS) Protocol
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion corresponding to 5-Fluoro-2-azaspiro[3.3]heptane.
-
Collision Energy Optimization: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimal energy will provide a rich spectrum of fragment ions[11][12].
-
Product Ion Scan: Acquire the product ion spectrum, scanning a mass range that includes the precursor ion down to approximately m/z 30.
Data Interpretation: Predicted Spectra and Fragmentation Pathways
Predicted Precursor Ion
The molecular formula of the free base (5-Fluoro-2-azaspiro[3.3]heptane) is C₆H₁₀FN.
| Species | Monoisotopic Mass (Da) | m/z | Notes |
| Free Base (M) | 115.0797 | - | Neutral molecule |
| Protonated Molecule [M+H]⁺ | 116.0875 | 116.0875 | The primary ion observed in positive ESI-MS. |
Predicted Fragmentation Pathways
The spirocyclic structure of 5-Fluoro-2-azaspiro[3.3]heptane presents several likely fragmentation pathways upon CID. The protonated secondary amine is the initial charge site, directing the fragmentation.
Key Predicted Fragmentation Reactions:
-
Loss of Ethylene (C₂H₄): A common fragmentation for cyclic amines, leading to ring opening and the loss of a neutral ethylene molecule.
-
Loss of Fluoroethene (C₂H₃F): Cleavage of the cyclobutane ring containing the fluorine atom.
-
Ring Opening and Fission: Various cleavages of the strained cyclobutane rings.
The following diagram illustrates the predicted major fragmentation pathways:
Caption: Predicted CID fragmentation pathways for protonated 5-Fluoro-2-azaspiro[3.3]heptane.
Predicted MS/MS Spectrum Data
| Predicted m/z | Proposed Formula | Proposed Neutral Loss | Pathway |
| 116.09 | [C₆H₁₁FN]⁺ | - | Precursor Ion |
| 88.08 | [C₄H₈FN]⁺ | C₂H₄ | A |
| 70.07 | [C₄H₈N]⁺ | C₂H₃F | B |
| 60.05 | [C₃H₆N]⁺ | C₃H₄F• | C |
Advanced Considerations and Troubleshooting
-
In-Source Fragmentation: If fragment ions are observed in the full scan MS spectrum, this indicates in-source fragmentation. To mitigate this, reduce the cone/skimmer voltage until the [M+H]⁺ ion is the predominant species[6][13].
-
Adduct Formation: In the presence of alkali metal salts (e.g., sodium), sodium adducts [M+Na]⁺ may be observed. The use of formic acid in the mobile phase helps to suppress this by providing an ample supply of protons.
-
High-Resolution Mass Spectrometry (HRMS): Utilizing an HRMS instrument like a TOF or Orbitrap allows for the determination of the elemental composition of the precursor and fragment ions, providing a higher degree of confidence in structural assignments[14].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of complex mixtures or for quantification, coupling liquid chromatography with the mass spectrometer is essential. A reversed-phase C18 column with a gradient elution from Solvent A to Solvent B would be a suitable starting point.
Conclusion
The mass spectrometric analysis of this compound is readily achievable using electrospray ionization tandem mass spectrometry. By understanding the principles of ionization and fragmentation, a systematic approach can be employed to confirm the molecular weight and elucidate the structure of this compound. The protocols and predicted data within this guide serve as a comprehensive starting point for researchers, enabling the confident characterization of this and other novel fluorinated spirocyclic amines.
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Stravs, M. A., et al. (2025). Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. PubMed Central. Retrieved from [Link]
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Lee, S., et al. (n.d.). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. PubMed Central. Retrieved from [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
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Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Retrieved from [Link]
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Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
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Hofmann, J., & S. K. S. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry. Retrieved from [Link]
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Introduction: The Critical Role of Purity for a Novel Spirocyclic Scaffold
An In-Depth Technical Guide to the Purity Analysis of 5-Fluoro-2-azaspiro[3.3]heptane Hydrochloride
This compound is a fluorinated, saturated N-heterocycle. The 2-azaspiro[3.3]heptane motif is of significant interest in modern medicinal chemistry, often employed as a bioisosteric replacement for more traditional piperidine, morpholine, or piperazine rings.[1][2] Its rigid, three-dimensional spirocyclic structure can offer improved physicochemical properties, such as aqueous solubility and metabolic stability, while providing unique exit vectors for molecular elaboration in drug design.[2][3][4] The introduction of a fluorine atom can further modulate properties like lipophilicity and metabolic stability, making this a highly valuable building block for novel therapeutics.[5][6]
Given its intended use in pharmaceutical development, ensuring the absolute purity of this compound is not merely a quality control checkpoint; it is a fundamental requirement for safety, efficacy, and regulatory compliance. The presence of even minute quantities of impurities can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[7][8] This guide provides a comprehensive framework for the rigorous purity analysis of this compound, grounded in established analytical principles and regulatory expectations.
Regulatory Framework: Adherence to Global Standards
The analysis and control of impurities in new drug substances are governed by a harmonized set of international guidelines. The International Council for Harmonisation (ICH) provides the primary framework for ensuring pharmaceutical quality.[7][8] Key guidelines relevant to the purity analysis of this compound include:
-
ICH Q3C(R9): Residual Solvents.[9]
-
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities.[9][11]
This guide is designed to align with the principles outlined in these documents, ensuring a scientifically sound and regulatory-compliant approach.
Understanding the Impurity Landscape
Impurities are classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[7][11] For this compound, the impurity profile can be complex, originating from the synthetic route, degradation, or storage.
Potential Organic Impurities:
These are often structurally related to the main compound and can arise from various sources:
-
Starting Materials & Intermediates: Unreacted precursors from the spirocycle formation.[12][13]
-
Synthetic By-products: Resulting from side reactions, incomplete reactions, or rearrangements during the synthesis of the azaspiro[3.3]heptane core.[14]
-
Degradation Products: Formed by exposure to light, heat, or oxidative conditions.
-
Enantiomers/Diastereomers: If any chiral centers are present or introduced.
Potential Inorganic Impurities:
These are typically non-carbon-based substances that may be introduced during manufacturing.[7]
-
Reagents, Ligands, and Catalysts: Metals (e.g., Palladium, Rhodium) from catalytic steps.[7][12]
-
Heavy Metals: Contaminants from equipment or raw materials that must be controlled according to ICH Q3D guidelines.[12]
-
Inorganic Salts: Salts used in workup or reaction steps.
Residual Solvents:
Volatile organic chemicals used during the synthesis or purification process must be monitored and controlled.[7][8]
Visualizing the Impurity Profile
The following diagram illustrates the potential origins and types of impurities that must be considered during the analysis of this compound.
Caption: Potential sources and classification of impurities.
Core Analytical Methodologies: An Orthogonal Approach
A robust purity analysis relies on an orthogonal approach, using multiple analytical techniques with different separation and detection principles to build a complete and trustworthy profile of the substance.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for quantifying organic impurities. Due to the polar and basic nature of the amine hydrochloride, method development requires specific considerations.[15]
-
Expertise & Causality: Standard C18 reversed-phase columns often provide poor retention for small, polar amines.[16] To overcome this, several strategies are employed:
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide excellent retention and separation of polar compounds.[16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative mode for highly polar analytes.
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can improve retention on traditional C18 columns, but can lead to long column equilibration times and MS incompatibility.
-
Specialized "Aqueous" C18 Columns: These are designed to prevent phase collapse in highly aqueous mobile phases, improving retention for polar molecules.
-
-
Detection:
-
UV Detection: Suitable for initial purity assessment if the compound and its impurities possess a chromophore.
-
Mass Spectrometry (LC-MS): Essential for impurity identification. It provides molecular weight information for unknown peaks, which is the first step in structural elucidation.[17] Electrospray ionization (ESI) in positive mode is typically effective for protonating the amine.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for structure confirmation and purity assessment, as it provides detailed information about the molecular structure and can quantify components without the need for individual reference standards (qNMR).
-
¹⁹F NMR - The Fluorine Spy: The presence of a fluorine atom is a significant analytical advantage. ¹⁹F NMR offers several key benefits:
-
High Sensitivity & 100% Natural Abundance: The ¹⁹F nucleus is nearly as sensitive as ¹H.[5][18]
-
No Background Signal: The absence of naturally occurring fluorinated compounds in typical samples means the spectrum is exceptionally clean, making it easy to spot fluorine-containing impurities.[19][20]
-
Large Chemical Shift Dispersion: The wide chemical shift range allows for excellent resolution of structurally similar fluorinated species.[6][20]
-
-
¹H and ¹³C NMR: These standard techniques are used to confirm the overall structure of the spirocyclic core and identify any non-fluorinated impurities. The integration of signals in ¹H NMR can be used to determine the relative molar ratio of the main component to any impurities.
Gas Chromatography (GC)
GC is the preferred method for the analysis of volatile impurities, particularly residual solvents, as mandated by ICH Q3C.
-
Methodology: Headspace GC coupled with a Flame Ionization Detector (FID) is the standard technique. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This prevents non-volatile components like the hydrochloride salt from contaminating the system.
Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For a hydrochloride salt, it provides critical information.
-
Purity Indication: A pure, crystalline compound typically exhibits a sharp, well-defined melting endotherm.[21] The presence of impurities can cause a depression and broadening of the melting peak.
-
Polymorphism & Solvate Detection: DSC can identify different crystalline forms (polymorphs) or the presence of bound solvent (solvates), which have distinct thermal profiles.[22][23][24] The melting point of a hydrochloride salt is generally significantly different from its free base form.[21][22]
Integrated Analytical Workflow
A logical, sequential workflow ensures comprehensive analysis. This begins with high-level screening and proceeds to detailed characterization of any detected impurities.
Caption: A logical workflow for comprehensive purity analysis.
Detailed Experimental Protocols
The following protocols are exemplary and should be validated for the specific sample matrix and instrumentation.
Protocol 1: HPLC-UV/MS Method for Organic Impurities
-
Rationale: This mixed-mode method is designed to retain the polar amine hydrochloride and separate it from potential nonpolar and polar impurities.
-
Column: Mixed-Mode Cation-Exchange/Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile.
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm.
-
MS Detection (ESI+): Scan range m/z 50-500.
Protocol 2: ¹⁹F NMR for Fluorinated Impurity Profiling
-
Rationale: This provides an unambiguous view of all fluorine-containing species in the sample.[18][19]
-
Instrument: 400 MHz (or higher) NMR Spectrometer with a fluorine-capable probe.
-
Solvent: D₂O or DMSO-d₆.
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated solvent.
-
Acquisition:
-
Use a standard 1D fluorine pulse program.
-
Set the spectral width to cover the expected range for organofluorine compounds (e.g., -50 to -250 ppm).
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals corresponding to fluorine-containing species.
Protocol 3: Headspace GC for Residual Solvents
-
Rationale: Standard ICH-aligned method for quantifying volatile organic compounds.
-
Column: G43 (or equivalent), e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane.
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Headspace Sampler.
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Detector: FID at 250 °C.
-
Sample Preparation: Accurately weigh ~100 mg of sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Seal immediately.
-
Quantification: Use an external standard calibration curve for all expected solvents.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy review and comparison against specifications.
Table 1: Example Purity Analysis Summary
| Analytical Test | Method Principle | Result | Specification |
| Assay | HPLC-UV | 99.8% | ≥ 99.0% |
| Individual Impurity | HPLC-UV | Impurity A: 0.08% | ≤ 0.10% |
| Impurity B: Not Detected | ≤ 0.10% | ||
| Total Organic Impurities | HPLC-UV | 0.12% | ≤ 0.5% |
| Identity (¹H, ¹⁹F NMR) | NMR Spectroscopy | Conforms to structure | Conforms to structure |
| Residual Solvents | Headspace GC | Methanol: 250 ppm | ≤ 3000 ppm (ICH Q3C) |
| Acetone: 150 ppm | ≤ 5000 ppm (ICH Q3C) | ||
| Melting Point | DSC | 235.4 °C (sharp peak) | Report Value |
| Elemental Impurities | ICP-MS (not detailed) | Complies with ICH Q3D | Complies with ICH Q3D |
Conclusion
The purity analysis of this compound is a multi-faceted process that demands a combination of high-resolution separation and spectroscopic techniques. A scientifically sound strategy, built on an orthogonal testing philosophy, is essential for building a comprehensive impurity profile. By integrating powerful methods like mixed-mode HPLC for separation, high-field NMR (especially ¹⁹F NMR) for structural confirmation, and mass spectrometry for identification, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of this important pharmaceutical building block. This rigorous analytical oversight is fundamental to advancing novel therapeutics from the laboratory to the clinic.
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An In-depth Technical Guide to the Chemical Stability of 5-Fluoro-2-azaspiro[3.3]heptane Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Foreword: The Strategic Imperative for Stability Analysis
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with superior pharmacological profiles is relentless. The 2-azaspiro[3.3]heptane scaffold has emerged as a compelling three-dimensional bioisostere for the ubiquitous piperidine ring, offering a rigidified conformation that can lead to improved metabolic stability and refined target engagement.[1][2] The strategic incorporation of fluorine—an element prized for its ability to modulate pKa, enhance metabolic resistance, and improve binding affinity—further refines this scaffold into a high-potential building block for next-generation therapeutics.[3][4][5]
This guide provides a comprehensive framework for evaluating the chemical stability of 5-Fluoro-2-azaspiro[3.3]heptane hydrochloride. As direct stability data for this specific entity is not yet prevalent in published literature, this document synthesizes foundational principles of physical organic chemistry with industry-standard methodologies for stability testing. It is designed not as a historical record, but as a proactive, predictive, and practical manual for any research team engaged in the development of drug candidates incorporating this novel structural motif. We will explore the molecule's intrinsic properties, predict its likely degradation pathways, and provide robust, field-tested protocols for a comprehensive forced degradation study.
Molecular Profile and Physicochemical Characteristics
A thorough understanding of a molecule's inherent properties is the foundation of any stability assessment. This compound is a salt of a secondary amine, combining a rigid, saturated spirocyclic core with the potent electronic influence of a fluorine atom.
Figure 1: Chemical Structure of this compound
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale & Scientific Context |
| Molecular Formula | C₆H₁₁ClFN | Based on chemical structure. |
| Molecular Weight | 151.61 g/mol | Calculated from the molecular formula. |
| Form | Crystalline Solid | Typical for small molecule hydrochloride salts. |
| Aqueous Solubility | High | The hydrochloride salt form significantly increases polarity and water solubility compared to the free base. |
| pKa (Conjugate Acid) | ~8.0 - 9.5 | The pKa is expected to be slightly lower than that of the non-fluorinated parent compound. The electron-withdrawing effect of the distal fluorine atom can subtly reduce the basicity of the secondary amine.[6] |
| LogP (Free Base) | ~1.0 - 1.5 | The spirocyclic core is lipophilic. The fluorine atom will increase lipophilicity compared to a hydrogen atom.[6] |
| Chemical Reactivity | Stable Core, Reactive Amine | The spiro[3.3]heptane core is a saturated, strained alkane system, generally resistant to degradation. The secondary amine is the primary site of chemical reactivity (e.g., oxidation). |
Anticipated Chemical Degradation Pathways
Forced degradation studies are designed to intentionally stress a molecule to predict the degradation products that could form under long-term storage or suboptimal conditions.[7][8] Based on the functional groups present in this compound, we can anticipate several primary degradation pathways.
Figure 2: Predicted Degradation Pathways for 5-Fluoro-2-azaspiro[3.3]heptane
Oxidative Degradation
The secondary amine is the most likely site for oxidative attack. Amines are susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylamines.[7][9]
-
Mechanism: In the presence of an oxidizing agent like hydrogen peroxide, the lone pair of electrons on the nitrogen atom can attack the oxidant.
-
Predicted Products: The primary product would likely be the corresponding N-oxide . Further oxidation or alternative pathways could yield a hydroxylamine derivative.
-
Influence of Fluorine: The electron-withdrawing nature of the fluorine atom may slightly decrease the electron density on the nitrogen, potentially offering a minor protective effect against oxidation compared to its non-fluorinated analog.[3]
Hydrolytic Degradation
The core structure of the molecule is anticipated to be highly stable to hydrolysis.
-
Mechanism: Hydrolysis involves the cleavage of bonds by water, often catalyzed by acid or base.
-
Predicted Stability:
-
C-N and C-C Bonds: The carbon-nitrogen and carbon-carbon bonds within the saturated spirocyclic system are strong and lack the electrophilic centers that would make them susceptible to hydrolysis under typical pharmaceutical testing conditions (pH 1-10).
-
C-F Bond: The carbon-fluorine bond is exceptionally strong and is not expected to undergo hydrolysis.[10]
-
Photolytic Degradation
As mandated by ICH Q1B guidelines, photostability is a critical parameter.
-
Mechanism: Exposure to high-energy UV or visible light can induce photochemical reactions. While the molecule lacks a strong chromophore, direct absorption of UV light or interaction with photosensitizers could lead to the formation of radical species.
-
Predicted Products: This could result in a complex mixture of products arising from C-H or C-N bond cleavage. The identification of these products often requires advanced analytical techniques like mass spectrometry.
A Framework for a Comprehensive Stability Assessment
A robust stability program is systematic and grounded in regulatory precedent. The workflow below outlines a logical progression from initial stress testing to the development of a validated, stability-indicating method.
Figure 3: Workflow for a Comprehensive Stability Testing Program
Experimental Protocols for Forced Degradation Studies
The objective of these protocols is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11] This level of degradation is sufficient to produce and detect primary degradation products without being so excessive that it leads to complex secondary degradation, which can obscure the initial pathways. All studies should be performed alongside a control sample (API in a neutral solvent, protected from light, at room temperature) to ensure that observed changes are due to the stress condition applied.
Protocol: Acid and Base Hydrolysis
Objective: To assess stability in acidic and basic aqueous environments.
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in purified water or a 50:50 methanol:water mixture if solubility is a concern.
-
Stress Sample Preparation:
-
Acid: Dilute the stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Base: Dilute the stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
-
Incubation: Incubate the samples at 60°C.
-
Time Points: Withdraw aliquots at 2, 6, 12, 24, and 48 hours.
-
Quenching: Immediately neutralize each aliquot by adding an equimolar amount of base (for the acid sample) or acid (for the base sample). This step is critical to prevent further degradation and to ensure good chromatography, as injecting highly acidic or basic samples can distort peak shape.[11]
-
Analysis: Analyze the samples by a suitable analytical method (see Section 5.0).
Protocol: Oxidative Degradation
Objective: To evaluate the molecule's susceptibility to oxidation.
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution as described in 4.1.
-
Stress Sample Preparation: Dilute the stock solution 1:1 with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Expert Insight: 3% H₂O₂ is a standard starting concentration. If degradation is too rapid or too slow, the concentration can be adjusted (e.g., 0.3% to 30%).[11]
-
-
Incubation: Maintain the sample at room temperature, protected from light.
-
Time Points: Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Quenching: No quenching is typically required, but samples should be diluted with the mobile phase prior to injection to minimize the effect of the peroxide on the HPLC column.
-
Analysis: Analyze by HPLC-UV.
Protocol: Thermal Degradation
Objective: To assess the stability of the solid drug substance and a solution at elevated temperatures.
Methodology:
-
Solid State:
-
Place a thin layer (2-3 mm) of the solid this compound powder in a vial.
-
Store the vial in a calibrated oven at 80°C for 7 days.
-
At the end of the study, dissolve the powder in a suitable solvent and analyze.
-
-
Solution State:
-
Prepare a 0.5 mg/mL solution in purified water.
-
Incubate the solution at 60°C, protected from light.
-
Analyze aliquots at pre-defined time points (e.g., 1, 3, and 7 days).
-
Protocol: Photostability
Objective: To evaluate stability under exposure to light, following ICH Q1B guidelines.
Methodology:
-
Sample Preparation:
-
Place a thin layer of the solid API in a photostable, transparent container (e.g., quartz).
-
Prepare a 0.5 mg/mL solution in purified water.
-
Prepare parallel control samples for both solid and solution, which should be wrapped in aluminum foil to protect them from light.
-
-
Exposure: Place both the test and control samples in a validated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Analysis: After exposure, compare the test samples to the dark controls to determine the extent of photodegradation.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 48 hrs | High stability expected |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 48 hrs | High stability expected |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hrs | Primary route of degradation. Formation of N-oxide anticipated. |
| Thermal (Solid) | Dry Heat | 80°C | 7 days | High stability expected |
| Thermal (Solution) | Heat in Water | 60°C | 7 days | High stability expected |
| Photolytic | ICH Q1B Light | Ambient | Per ICH | Potential for minor degradation |
Development of a Stability-Indicating Analytical Method
The cornerstone of any stability study is the analytical method used to generate the data. A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the API concentration due to degradation. The method must be able to separate the intact API from its degradation products, process impurities, and any other potential components in the sample matrix.[12][13]
Recommended Technique: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the industry-standard technique for this purpose due to its robustness, sensitivity, and resolving power.[13]
Method Development Strategy
-
Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile starting point for a small molecule like this.
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid or a 10 mM phosphate buffer in water. The choice of buffer and pH should be optimized to ensure good peak shape for the amine.
-
Organic (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components from the stressed samples. The resulting chromatogram will reveal the retention times of the parent compound and any degradation products.
-
Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve baseline separation between the parent peak and all degradant peaks.
-
Wavelength Detection: Monitor at a wavelength where the API has significant absorbance but where interference from the mobile phase is minimal (e.g., 210-220 nm for a molecule lacking a strong chromophore). A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity.
Identification of Degradants: The Role of LC-MS
Once degradation products are separated by HPLC, their structures must be elucidated.
-
LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry is the primary tool for this task. It provides the molecular weight of the degradants and their fragmentation patterns, which are crucial for proposing chemical structures. For example, an oxidative degradation product would show a mass increase of 16 atomic mass units (amu) corresponding to the addition of an oxygen atom.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the degradant.
Conclusion and Forward Outlook
This compound represents a promising, fluorine-decorated building block for drug discovery. This guide establishes a robust, scientifically-grounded framework for its comprehensive stability assessment. The molecule's core spirocyclic structure suggests high intrinsic stability against hydrolytic and thermal stress. The primary anticipated liability is the secondary amine's susceptibility to oxidation.
By implementing the detailed forced degradation protocols and developing a specific, sensitive, and validated stability-indicating HPLC method, research teams can confidently characterize the stability profile of this molecule. This essential data package will de-risk development, inform formulation and packaging decisions, and ultimately accelerate the progression of novel drug candidates toward the clinic. The principles and methodologies outlined herein provide a self-validating system for ensuring the scientific integrity of any stability claim.
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Mastering Solubility: A Technical Guide to 5-Fluoro-2-azaspiro[3.3]heptane Hydrochloride for Drug Development Professionals
Abstract
5-Fluoro-2-azaspiro[3.3]heptane hydrochloride is a novel spirocyclic scaffold increasingly utilized in medicinal chemistry for its unique three-dimensional structure, which can enhance drug-like properties.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility is paramount for successful formulation development, bioavailability, and overall therapeutic efficacy.[2] This in-depth technical guide provides a comprehensive framework for characterizing the solubility of this compound. Moving beyond a simple recitation of data, this document elucidates the fundamental principles governing solubility, details robust experimental protocols for its determination, and offers insights into the critical factors influencing the dissolution of this promising API.
Introduction: The Critical Role of Solubility in Drug Discovery
In the journey of a drug candidate from bench to bedside, solubility is a critical determinant of success. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and ultimately, therapeutic failure.[3][4] For ionizable compounds like this compound, salt formation is a common strategy to enhance solubility and stability.[5] However, the hydrochloride salt form does not guarantee optimal solubility across all relevant physiological and formulation conditions.[6] Therefore, a comprehensive understanding of its solubility profile is not merely a data point but a cornerstone of rational drug development.
This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to make informed decisions throughout the preformulation and formulation development phases.
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[7][8]
-
Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It represents the true, stable solubility of the most stable crystalline form of the compound.[9] This value is critical for understanding the long-term stability of a formulation and predicting the maximum achievable concentration in vivo.[10]
-
Kinetic Solubility , on the other hand, is the concentration at which a compound, often rapidly dissolved from a high-concentration stock solution (e.g., in DMSO), begins to precipitate.[11] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions or the presence of metastable solid forms.[12] While not a true equilibrium value, kinetic solubility is a valuable parameter in early drug discovery for high-throughput screening of compound libraries.[4]
The relationship between these two parameters can be visualized as follows:
Factors Influencing the Solubility of this compound
The solubility of this hydrochloride salt is not an intrinsic constant but is influenced by a multitude of factors:
| Factor | Influence on Solubility | Rationale |
| pH | High | As a hydrochloride salt of a weak base, the solubility of this compound is expected to be pH-dependent. In acidic media, the equilibrium will favor the protonated, more soluble form. As the pH increases towards the pKa of the parent amine, the free base will begin to precipitate, leading to a decrease in solubility.[13][14] |
| Temperature | Moderate to High | The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[7][15] This relationship should be experimentally determined to understand potential precipitation risks upon cooling. |
| Common Ion Effect | Potentially Significant | In solutions containing a high concentration of chloride ions (e.g., gastric fluid or certain buffers), the solubility of the hydrochloride salt may be suppressed due to the common ion effect, which shifts the dissolution equilibrium towards the solid state.[6] |
| Solvent Polarity | High | "Like dissolves like" is a fundamental principle. As a salt, this compound is expected to be more soluble in polar solvents (e.g., water, methanol, ethanol) and less soluble in non-polar organic solvents (e.g., hexane, toluene).[15] |
| Solid-State Properties | Critical | The crystalline form (polymorphism) of the API can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution profiles.[10] It is crucial to characterize the solid form of the material being tested. |
Experimental Determination of Solubility: Protocols and Methodologies
A robust determination of solubility requires well-defined experimental protocols. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[9][16]
Thermodynamic Solubility Determination via the Shake-Flask Method
This method measures the equilibrium solubility of the compound.
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol). A visual excess of solid material should be present.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).[4]
-
-
Phase Separation:
-
After equilibration, allow the samples to stand undisturbed to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a filter compatible with the solvent) can be employed for clear separation.[3]
-
-
Quantification:
-
Dilute the supernatant with a suitable mobile phase.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility.
-
Kinetic Solubility Determination
This high-throughput method is suitable for early-stage discovery.[12]
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 20 mM).[3]
-
-
Serial Dilution:
-
In a multi-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
-
Incubation and Precipitation Detection:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.[4]
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[4]
-
-
Alternative Quantification:
-
Alternatively, the plate can be filtered or centrifuged, and the concentration in the clear solution can be quantified by HPLC or LC-MS.[3]
-
Data Presentation and Interpretation
The solubility data should be presented in a clear and concise manner to facilitate comparison and decision-making.
Table 1: Hypothetical Solubility Profile of this compound at 25 °C
| Solvent/Medium | pH | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µM) |
| Deionized Water | ~5-6 | To be determined | To be determined |
| Phosphate Buffer | 4.5 | To be determined | To be determined |
| Phosphate Buffer | 7.4 | To be determined | To be determined |
| Simulated Gastric Fluid (without pepsin) | 1.2 | To be determined | To be determined |
| Ethanol | N/A | To be determined | To be determined |
| Propylene Glycol | N/A | To be determined | To be determined |
| 0.9% Saline | ~5.5 | To be determined | To be determined |
Conclusion: A Strategic Approach to Solubility Characterization
A thorough understanding of the solubility of this compound is indispensable for its successful development as a therapeutic agent. By employing robust methodologies such as the shake-flask method to determine thermodynamic solubility and leveraging high-throughput assays for kinetic solubility, researchers can build a comprehensive solubility profile. This data, interpreted in the context of pH, temperature, and the composition of the solvent, will guide the selection of appropriate formulation strategies, from early-stage vehicle selection for preclinical studies to the development of a stable and bioavailable final dosage form. A proactive and systematic approach to solubility assessment will ultimately de-risk the development process and increase the probability of clinical success.
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The Strategic Introduction of Fluorine to Azaspiro[3.3]heptane Scaffolds: A Technical Guide for Advanced Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the synthesis and strategic considerations for novel fluorinated azaspiro[3.3]heptane derivatives, a class of compounds poised to address key challenges in modern medicinal chemistry. As a Senior Application Scientist, the following synthesizes established principles with practical, field-proven insights to empower your research and development endeavors.
The Azaspiro[3.3]heptane Motif: A Launchpad for Non-Flat Molecules
The drive to "escape from flatland" in drug discovery has highlighted the limitations of predominantly two-dimensional molecular structures, which can suffer from poor solubility, metabolic instability, and off-target effects. The azaspiro[3.3]heptane scaffold has emerged as a powerful tool in this paradigm shift. Its rigid, three-dimensional conformation offers a predictable vector orientation for substituents, enabling more precise and selective interactions with biological targets.[1][2]
This spirocyclic system is increasingly utilized as a bioisosteric replacement for common saturated heterocycles like piperidine and piperazine.[3] Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The constrained nature of the azaspiro[3.3]heptane core can enhance metabolic stability by shielding potential sites of enzymatic oxidation.[3]
The Power of Fluorine: More Than Just a Hydrogen Mimic
The introduction of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[4] The unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's profile.
Judicious fluorination can:
-
Enhance Metabolic Stability: The robust C-F bond can block metabolically labile C-H sites, preventing oxidative degradation by cytochrome P450 enzymes.
-
Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, which can be crucial for optimizing a drug's ionization state at physiological pH, thereby affecting its absorption, distribution, and target engagement.
-
Improve Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, leading to increased potency.
-
Alter Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group often lowers it, providing a handle to fine-tune this critical property for optimal membrane permeability and solubility.
Synthetic Strategies for Fluorinated Azaspiro[3.3]heptanes
The synthesis of fluorinated azaspiro[3.3]heptane derivatives requires a multi-step approach, often involving the initial construction of a functionalized spiro[3.3]heptane core followed by fluorination. The following protocols are based on established methodologies and are presented to be self-validating through their chemical logic.
General Synthesis of the Azaspiro[3.3]heptane Core
A common route to the 2-azaspiro[3.3]heptane skeleton involves the construction of the two four-membered rings through sequential cyclization reactions.
Caption: General workflow for azaspiro[3.3]heptane core synthesis.
Introduction of Fluorine: Key Methodologies
The fluorination of the azaspiro[3.3]heptane scaffold can be challenging due to the steric hindrance of the compact ring system. The choice of fluorinating agent and reaction conditions is critical for success.
Experimental Protocol: Deoxofluorination of a Hydroxylated Azaspiro[3.3]heptane Intermediate
This protocol describes a representative deoxofluorination reaction to introduce a single fluorine atom.
-
Preparation of the Precursor: A solution of the hydroxylated N-protected 2-azaspiro[3.3]heptane derivative (1.0 eq) in anhydrous dichloromethane (DCM) is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the reactivity of the fluorinating agent and minimize side reactions.
-
Addition of Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (1.2-1.5 eq) is added dropwise to the cooled solution. The slow addition helps to maintain the low temperature and control the reaction rate.
-
Reaction Monitoring: The reaction is stirred at -78 °C and allowed to slowly warm to room temperature over several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to neutralize the acidic byproducts.
-
Extraction: The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired fluorinated azaspiro[3.3]heptane derivative.
Physicochemical Properties and Candidate Selection
The introduction of fluorine significantly alters the physicochemical properties of the azaspiro[3.3]heptane scaffold. A systematic evaluation of these properties is essential for selecting promising candidates for further development.
Table 1: Comparative Physicochemical Properties of Azaspiro[3.3]heptane Analogs
| Compound | Substitution Pattern | cLogP | pKa (calculated) |
| 1 | Unsubstituted 2-azaspiro[3.3]heptane | 1.2 | 10.5 |
| 2 | 6-Fluoro-2-azaspiro[3.3]heptane | 1.4 | 9.8 |
| 3 | 6,6-Difluoro-2-azaspiro[3.3]heptane | 1.6 | 8.9 |
| 4 | 6-Trifluoromethyl-2-azaspiro[3.3]heptane | 2.1 | 8.5 |
Note: cLogP and pKa values are illustrative and would be experimentally determined for actual drug candidates.
Caption: Decision-making workflow for lead candidate selection.
Potential Applications and Future Directions
Fluorinated azaspiro[3.3]heptane derivatives are promising scaffolds for a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases. Their unique combination of three-dimensionality, metabolic stability, and tunable physicochemical properties makes them ideal for targeting challenging proteins and overcoming common drug development hurdles.
Future research in this area will likely focus on the development of more efficient and stereoselective fluorination methods, as well as the exploration of novel substitution patterns on the azaspiro[3.3]heptane core to further refine biological activity and drug-like properties.
Caption: Hypothetical mechanism of action for a fluorinated derivative.
Conclusion
The strategic fluorination of azaspiro[3.3]heptane scaffolds represents a compelling avenue for the discovery of novel, high-quality drug candidates. By leveraging the principles of bioisosterism and the unique properties of fluorine, researchers can develop molecules with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a foundational understanding and practical insights to accelerate innovation in this exciting area of medicinal chemistry.
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Chernykh A.V., et al. (2016). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. CoLab. [Link]
-
Dugger, R.W., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health. [Link]
-
Grygorenko, O. O., et al. (2021). Fluorine-Labelled Spiro[3.3]heptane-Derived Building Blocks: Is Single Fluorine the Best? ResearchGate. [Link]
-
Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]
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Mykhailiuk, P. K. (2021). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]
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Radchenko, D. S., et al. (2016). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. [Link]
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Methodological & Application
5-Fluoro-2-azaspiro[3.3]heptane Hydrochloride: A Versatile Building Block for Modern Drug Discovery
Introduction: The Strategic Advantage of Fluorinated Spirocycles
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems, which feature two rings sharing a single atom, have gained significant traction. Their inherent three-dimensionality allows for a more precise and rigid orientation of substituents, enabling enhanced interactions with biological targets compared to their flatter aromatic counterparts. This surge in the use of spirocycles is also fueled by the increasing commercial availability of diverse building blocks.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of contemporary drug design. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.
This application note details the utility of 5-Fluoro-2-azaspiro[3.3]heptane hydrochloride , a building block that synergistically combines the benefits of a rigid spirocyclic core with the advantageous properties of fluorine. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its properties, key synthetic applications, and detailed experimental protocols.
Physicochemical Properties of this compound
The hydrochloride salt of 5-Fluoro-2-azaspiro[3.3]heptane enhances its solubility and stability, making it a convenient starting material for a variety of chemical transformations.
| Property | Value | Source |
| CAS Number | 936548-77-5 | |
| Molecular Formula | C₆H₁₁ClFN | |
| Molecular Weight | 133.62 g/mol | |
| Appearance | White to off-white solid | Generic Material Property |
| Solubility | Soluble in water, methanol, and DMSO | Generic Material Property |
| Storage | Store at room temperature, keep dry and cool. |
Core Applications in Medicinal Chemistry: A Gateway to Novel Chemical Space
This compound serves as a versatile secondary amine building block for the synthesis of a wide array of more complex molecules. Its secondary amine functionality allows for straightforward derivatization through several key synthetic transformations, including N-arylation, N-acylation, and reductive amination. The presence of the fluorine atom can impart desirable properties to the final compounds, such as increased metabolic stability and enhanced binding interactions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the most common and impactful applications of this compound.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the coupling of the azaspiro[3.3]heptane core to various aryl and heteroaryl systems. This reaction is fundamental in medicinal chemistry for accessing a diverse range of arylamine derivatives.
Application Notes and Protocols: Strategic Incorporation of 5-Fluoro-2-azaspiro[3.3]heptane for Enhanced Drug Candidate Profiles
Introduction: Embracing Three-Dimensionality and Strategic Fluorination in Modern Drug Discovery
The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties has driven medicinal chemists to explore chemical space beyond the traditional "flat" aromatic and heteroaromatic ring systems.[1] This "escape from flatland" has led to a surge of interest in saturated, three-dimensional scaffolds that can provide unique exit vectors for substituent placement and improve the overall developability of drug candidates. Among these, the 2-azaspiro[3.3]heptane motif has emerged as a particularly valuable building block.[1][2] Its rigid, spirocyclic structure offers a constrained conformation that can enhance binding affinity to biological targets and serve as a bioisosteric replacement for more common saturated heterocycles like piperidine.[1][3]
This guide focuses on a specific, high-value derivative: 5-fluoro-2-azaspiro[3.3]heptane . The strategic introduction of a fluorine atom onto this spirocyclic scaffold combines the benefits of three-dimensionality with the well-established advantages of fluorination in medicinal chemistry. Fluorine, with its small size and high electronegativity, can profoundly influence a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[4][5] The judicious placement of fluorine can block sites of metabolic oxidation, modulate the pKa of nearby functional groups, and introduce favorable non-covalent interactions with target proteins.
These application notes provide a comprehensive overview of the synthesis and incorporation of 5-fluoro-2-azaspiro[3.3]heptane into drug candidates. We will delve into detailed synthetic protocols, present a case study of a related drug candidate, and offer expert insights into the rationale behind its use.
Proposed Synthesis of 5-Fluoro-2-azaspiro[3.3]heptane Hydrochloride
While the direct synthesis of 5-fluoro-2-azaspiro[3.3]heptane is not extensively documented in publicly available literature, a robust synthetic route can be proposed based on established methods for the synthesis of substituted 2-azaspiro[3.3]heptanes and standard fluorination techniques. The following multi-step protocol outlines a practical approach for laboratory-scale synthesis.
Workflow for the Synthesis of 5-Fluoro-2-azaspiro[3.3]heptane
Caption: Proposed synthetic workflow for 5-fluoro-2-azaspiro[3.3]heptane HCl.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-azaspiro[3.3]heptan-5-one
This procedure is adapted from established methods for the synthesis of the 2-azaspiro[3.3]heptane core.
-
Reaction Setup: To a solution of 1,1-cyclobutanedimethanol in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq.). Slowly add methanesulfonyl chloride (2.1 eq.) and stir the reaction for 2 hours at 0 °C.
-
Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dimesylate.
-
Cyclization: Dissolve the crude dimesylate and tert-butyl N-(cyanomethyl)carbamate in dimethylformamide (DMF). Add cesium carbonate (3.0 eq.) and heat the mixture to 80 °C for 12 hours.
-
Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-5-cyano-2-azaspiro[3.3]heptane.
-
Hydrolysis and Decarboxylation: Subject the cyano intermediate to acidic hydrolysis (e.g., 6M HCl, reflux) followed by esterification and subsequent Dieckmann condensation to form the β-keto ester. Finally, decarboxylation under acidic conditions will yield the target ketone, N-Boc-2-azaspiro[3.3]heptan-5-one.
Protocol 2: Reduction to N-Boc-2-azaspiro[3.3]heptan-5-ol
-
Reaction Setup: Dissolve N-Boc-2-azaspiro[3.3]heptan-5-one in methanol or ethanol at 0 °C. Add sodium borohydride (1.5 eq.) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Carefully quench the reaction with water at 0 °C. Remove the bulk of the organic solvent under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-2-azaspiro[3.3]heptan-5-ol, which can often be used in the next step without further purification.
Protocol 3: Deoxofluorination to N-Boc-5-fluoro-2-azaspiro[3.3]heptane
Caution: Deoxofluorination reagents are hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Setup: Dissolve N-Boc-2-azaspiro[3.3]heptan-5-ol in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorination reagent (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-5-fluoro-2-azaspiro[3.3]heptane.
Protocol 4: Deprotection to this compound
-
Reaction Setup: Dissolve N-Boc-5-fluoro-2-azaspiro[3.3]heptane in a solution of HCl in 1,4-dioxane (e.g., 4M) or diethyl ether.
-
Reaction: Stir the solution at room temperature for 2-4 hours. A precipitate should form.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable salt.
Case Study: TBI-223, a Potent Antibiotic Candidate
While direct examples of drug candidates featuring the 5-fluoro-2-azaspiro[3.3]heptane moiety are not prevalent in published literature, the development of TBI-223, a promising anti-tuberculosis agent, highlights the utility of a closely related scaffold: 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.[6] This example provides valuable insights into the synthetic strategies and potential benefits of incorporating fluorinated azaspirocycles into drug candidates.
A highly efficient and scalable two-step synthesis for a key intermediate of TBI-223 has been developed, demonstrating the industrial feasibility of constructing such scaffolds.[6] The key transformation involves a double N-alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane.[6]
Key Advantages of the Fluorinated Azaspiro[3.3]heptane Moiety
The incorporation of the 5-fluoro-2-azaspiro[3.3]heptane moiety into drug candidates can offer several advantages over non-fluorinated or non-spirocyclic analogues.
| Property | Expected Impact of 5-Fluoro-2-azaspiro[3.3]heptane | Rationale |
| Metabolic Stability | Increased | The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. |
| Lipophilicity (logD) | Modulated | Fluorine substitution can either increase or decrease lipophilicity depending on the molecular context. This allows for fine-tuning of solubility and permeability. In many cases, replacing a hydrogen with a fluorine atom at an aliphatic position can subtly increase lipophilicity. |
| Basicity (pKa) | Decreased | The electron-withdrawing nature of the fluorine atom can lower the pKa of the secondary amine in the azaspirocycle. This can improve oral bioavailability by reducing the charge at physiological pH. |
| Binding Affinity | Potentially Increased | The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions. The rigid spirocyclic scaffold also reduces the entropic penalty upon binding. |
| Chemical Space | Expanded | The unique three-dimensional shape and defined exit vectors of the spirocycle allow for the exploration of novel chemical space and the generation of new intellectual property.[7] |
| Aqueous Solubility | Generally Higher | Compared to carbocyclic analogues like cyclohexane, heteroatom-containing spiro[3.3]heptanes often exhibit improved aqueous solubility.[1] |
Logical Flow for Incorporating the Moiety in a Drug Discovery Program
Caption: Workflow for evaluating the 5-fluoro-2-azaspiro[3.3]heptane moiety.
Conclusion and Future Perspectives
The 5-fluoro-2-azaspiro[3.3]heptane scaffold represents a powerful building block for modern medicinal chemistry. By combining the conformational rigidity and three-dimensionality of the spirocycle with the strategic placement of a fluorine atom, drug discovery teams can access novel chemical space and fine-tune the properties of their lead compounds. The synthetic protocols and strategic insights provided in these application notes are intended to empower researchers to leverage this valuable moiety in the development of next-generation therapeutics with enhanced pharmacological profiles. As synthetic methodologies continue to advance, the accessibility and application of such sophisticated building blocks are expected to grow, further fueling innovation in drug discovery.
References
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Hamza, D. et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004 (1), 156-158. Available from: [Link]
-
Barreiro, G. et al. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science, 2021 , 7(1), 127-134. Available from: [Link]
-
Goodman, A. G. et al. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 2023 , 27(7), 1363-1369. Available from: [Link]
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ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Available from: [Link]
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ResearchGate. (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. Available from: [Link]
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MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available from: [Link]
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ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]
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Degorce, S. et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 2019 , 10(8), 1198-1204. Available from: [Link]
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PubMed. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Available from: [Link]
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MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
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ResearchGate. Fluorine | Request PDF. Available from: [Link]
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Mykhailiuk, P. K. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 2022 , 61(2), e202111532. Available from: [Link]
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Semantic Scholar. Pharmacophore modeling and QSAR analysis of anti-HBV flavonols. Available from: [Link]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 5-Fluoro-2-azaspiro[3.3]heptane Hydrochloride in Compound Library Synthesis
Introduction: Embracing Three-Dimensionality in Drug Discovery with 5-Fluoro-2-azaspiro[3.3]heptane
In the contemporary landscape of medicinal chemistry, the imperative to "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensional (3D) complexity.[1] Spirocyclic scaffolds, particularly strained systems like 2-azaspiro[3.3]heptane, have emerged as premier building blocks in this endeavor.[2] These rigid structures offer a defined exit vector for substituents, enabling a more precise exploration of chemical space and interaction with biological targets.[2][3] The introduction of a fluorine atom, as in 5-Fluoro-2-azaspiro[3.3]heptane, further enhances the desirability of this scaffold by modulating key physicochemical properties such as pKa, lipophilicity, and metabolic stability, all of which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive overview of the application of 5-Fluoro-2-azaspiro[3.3]heptane hydrochloride in the synthesis of diverse compound libraries. We will delve into the rationale behind its use, its physicochemical properties, safe handling procedures, and detailed, field-tested protocols for its N-functionalization.
Physicochemical Properties and Handling
The hydrochloride salt of 5-Fluoro-2-azaspiro[3.3]heptane is a crystalline solid that is typically soluble in water and polar organic solvents, facilitating its use in a variety of reaction conditions. The presence of the fluorine atom can be expected to lower the pKa of the secondary amine compared to its non-fluorinated analog, influencing its nucleophilicity and the conditions required for its functionalization.
Table 1: Physicochemical Properties of 5-Fluoro-2-azaspiro[3.3]heptane and Related Analogs
| Property | 5-Fluoro-2-azaspiro[3.3]heptane | 2-Azaspiro[3.3]heptane | 6,6-Difluoro-2-azaspiro[3.3]heptane |
| Molecular Formula | C₆H₁₀FN | C₆H₁₁N | C₆H₉F₂N |
| Molecular Weight | 115.15 g/mol | 97.16 g/mol [4] | 133.14 g/mol [5] |
| CAS Number | 936614-86-7[6] | 665-04-3[4] | 1354952-05-8[5] |
| Calculated LogP | Data not available | 0.7[4] | 1.0051[5] |
| Topological Polar Surface Area (TPSA) | Data not available | 12.03 Ų[4] | 12.03 Ų[5] |
Note: Experimental data for 5-Fluoro-2-azaspiro[3.3]heptane is limited. The provided data for related compounds serves as a useful approximation.
Safety and Handling Precautions
As with all fluorinated organic compounds and amine hydrochlorides, appropriate safety measures must be observed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The hydrochloride salt may be hygroscopic.
Synthetic Protocols for Library Construction
The secondary amine of this compound serves as a versatile handle for a variety of N-functionalization reactions. Prior to its use in the subsequent reactions, the free base of 5-fluoro-2-azaspiro[3.3]heptane should be generated from the hydrochloride salt. This is typically achieved by treating a solution or suspension of the hydrochloride salt with an aqueous solution of a suitable base, such as sodium hydroxide or potassium carbonate, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. The organic extracts are then dried and concentrated to yield the free amine, which should be used promptly.
Workflow for N-Functionalization
Caption: General workflow for the N-functionalization of 5-Fluoro-2-azaspiro[3.3]heptane.
Protocol 1: N-Acylation
This protocol describes the formation of an amide bond by reacting the free base of 5-fluoro-2-azaspiro[3.3]heptane with an acyl chloride.
Materials:
-
5-Fluoro-2-azaspiro[3.3]heptane (free base)
-
Acyl chloride of interest (e.g., benzoyl chloride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoro-2-azaspiro[3.3]heptane (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl-5-fluoro-2-azaspiro[3.3]heptane.
Causality and Experimental Choices:
-
Base: Triethylamine or DIPEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: Anhydrous DCM or THF are excellent choices due to their inertness and ability to dissolve the reactants.
-
Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction between the amine and the highly reactive acyl chloride.
Protocol 2: N-Alkylation
This protocol outlines the N-alkylation of the spirocyclic amine with an alkyl halide.
Materials:
-
5-Fluoro-2-azaspiro[3.3]heptane (free base)
-
Alkyl halide (e.g., benzyl bromide) or alkyl sulfonate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
To a solution of 5-fluoro-2-azaspiro[3.3]heptane (1.0 eq.) in anhydrous MeCN or DMF, add the alkyl halide (1.1 eq.) and potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the N-alkylated product.
Causality and Experimental Choices:
-
Base: A solid inorganic base like K₂CO₃ or Cs₂CO₃ is employed to scavenge the acid formed and is easily removed by filtration. Cesium carbonate can enhance the reaction rate with less reactive alkyl halides.
-
Solvent: Polar aprotic solvents like MeCN or DMF are suitable for SN2 reactions, effectively solvating the cation of the base while not interfering with the nucleophilicity of the amine.
-
Temperature: Heating is often necessary to drive the alkylation to completion, especially with less reactive alkyl halides.
Protocol 3: N-Arylation (Buchwald-Hartwig Amination)
This protocol details the palladium-catalyzed cross-coupling of 5-fluoro-2-azaspiro[3.3]heptane with an aryl halide.
Materials:
-
5-Fluoro-2-azaspiro[3.3]heptane (free base)
-
Aryl halide (e.g., 4-bromotoluene) or aryl triflate
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos, or SPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or 1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Step-by-Step Methodology:
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq.), 5-fluoro-2-azaspiro[3.3]heptane (1.2 eq.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality and Experimental Choices:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination and depends on the specific substrates. Bulky, electron-rich phosphine ligands are generally effective.
-
Base: A strong, non-nucleophilic base like NaOtBu is often required to deprotonate the amine in the catalytic cycle.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere.
Conclusion
This compound is a valuable and versatile building block for the synthesis of compound libraries with enhanced three-dimensionality. The protocols outlined in this guide provide a solid foundation for the N-functionalization of this scaffold, enabling the creation of diverse sets of molecules for screening in drug discovery programs. The strategic incorporation of this fluorinated spirocycle can lead to compounds with improved physicochemical and pharmacokinetic properties, ultimately increasing the probability of success in identifying novel therapeutic agents.
References
- Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Carreira, E. M., & Fessard, T. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(23), 6344-6347.
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
- Mykhailiuk, P. K. (2015). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(19), 9579-9586.
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PubChem. (n.d.). 2-Azaspiro[3.3]heptane. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2019). Reactions of Acid Chlorides. Retrieved from [Link]
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Application Notes & Protocols: Strategic SAR Exploration of 5-Fluoro-2-azaspiro[3.3]heptane Hydrochloride
Abstract
The 2-azaspiro[3.3]heptane scaffold has emerged as a valuable, conformationally restricted bioisostere for piperidine in modern drug discovery, offering a unique three-dimensional exit vector that can enhance pharmacological properties.[1][2][3] The strategic introduction of fluorine, a cornerstone of medicinal chemistry, can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies centered on 5-Fluoro-2-azaspiro[3.3]heptane hydrochloride. We present detailed protocols for analog synthesis via N-functionalization, a strategic discussion on bioisosteric replacements, and methodologies for subsequent biological and ADME profiling.[4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
Introduction: The Strategic Value of Fluorinated Spirocycles
The pursuit of novel chemical matter with improved drug-like properties is a central theme in pharmaceutical research. Saturated heterocyclic scaffolds have gained prominence as "flatland" aromatic compounds often suffer from poor solubility and metabolic liabilities.[5] Among these, spirocyclic systems are particularly attractive due to their rigid, three-dimensional nature, which can pre-organize substituents into well-defined spatial orientations for optimal target engagement.
The 2-azaspiro[3.3]heptane motif has been successfully employed as a piperidine bioisostere, often leading to unexpected and beneficial shifts in physicochemical properties.[1][6] For instance, the introduction of a spirocyclic center can counterintuitively lower the lipophilicity (logD) despite the addition of a carbon atom, an effect that can be rationalized by an increase in basicity.[7]
Fluorine introduction is a well-established strategy to modulate:
-
Metabolic Stability: Blocking sites of oxidative metabolism.
-
Binding Affinity: Through favorable electrostatic or hydrogen-bonding interactions.
-
pKa: Influencing the basicity of nearby amines.
-
Conformation: Gauche effects can alter the preferred geometry of the molecule.
The combination of the rigid 2-azaspiro[3.3]heptane core with a fluorine atom at the 5-position creates a versatile building block for generating novel intellectual property and exploring SAR in a targeted manner.
Core Scaffold: Properties and Handling
Compound: this compound Structure:

-
Form: Supplied as a stable, crystalline hydrochloride salt, which enhances solubility in aqueous and polar protic solvents compared to the freebase.
-
Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption.
-
Handling: The freebase can be generated in situ or via a standard aqueous base workup for reactions requiring a non-protonated secondary amine. A common procedure involves dissolving the salt in a suitable organic solvent (e.g., DCM, THF) and adding a stoichiometric or slight excess of a tertiary amine base (e.g., triethylamine, DIPEA).
Strategic Framework for SAR Exploration
A systematic SAR campaign aims to probe the chemical space around the core scaffold to identify key interactions with the biological target and optimize for potency, selectivity, and ADME properties. For 5-Fluoro-2-azaspiro[3.3]heptane, the primary point of diversification is the secondary amine.
Key Diversification Points
The diagram below outlines the primary strategic vectors for analog synthesis. The most accessible point for modification is the nitrogen atom (R¹), allowing for the exploration of a wide range of substituents. Secondary modifications could involve exploring alternative substitution patterns on the spirocyclic core itself, though this is synthetically more challenging.
Caption: SAR strategy for 5-Fluoro-2-azaspiro[3.3]heptane.
R¹ Group Exploration: Rationale
The choice of the R¹ substituent is critical for modulating the compound's interaction with its biological target.
-
N-Alkylation: Introduces alkyl chains of varying length and branching. This systematically probes lipophilic pockets and steric tolerance within the binding site.
-
N-Arylation/Heteroarylation: Utilizes palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce aromatic and heteroaromatic rings.[8][9] These groups can engage in π-stacking, cation-π, or hydrogen bonding interactions, often leading to significant potency gains.
-
Acylation/Sulfonylation: Forms amides and sulfonamides, which act as excellent hydrogen bond acceptors and, in the case of secondary amides, donors. This can fundamentally alter the electronic properties and binding modes of the molecule.
Experimental Protocols: Synthesis of Analogs
The following protocols provide detailed, step-by-step methodologies for creating a diverse library of analogs based on the 5-Fluoro-2-azaspiro[3.3]heptane core.
Protocol 4.1: Reductive Amination for N-Alkylation
This protocol describes the coupling of the core amine with an aldehyde or ketone to form a C-N bond.
Workflow Diagram:
Sources
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- 9. research.rug.nl [research.rug.nl]
Application Notes and Protocols for 5-Fluoro-2-azaspiro[3.3]heptane Hydrochloride in Central Nervous System (CNS) Drug Discovery
Foreword: The Imperative for Three-Dimensional Scaffolds in CNS Drug Discovery
The development of novel therapeutics for Central Nervous System (CNS) disorders is fraught with challenges, paramount among them being the stringent requirements for crossing the blood-brain barrier (BBB) and achieving high target specificity within a complex neurological landscape. Historically, medicinal chemistry has often relied on planar, aromatic structures. However, the field is increasingly embracing "escape from flatland," a strategic shift towards three-dimensional (3D) molecular architectures. These scaffolds, rich in sp³-hybridized carbons, offer improved physicochemical properties such as enhanced solubility and metabolic stability, and their rigid conformations can lead to superior target engagement and selectivity.
Within this paradigm, strained spirocyclic systems have emerged as powerful tools. The 2-azaspiro[3.3]heptane motif, in particular, has garnered significant attention as a conformationally restricted bioisostere of piperidine, a ubiquitous heterocycle in CNS drugs. The introduction of fluorine, an element with unique properties of high electronegativity and small size, further refines the characteristics of these scaffolds. This document provides a detailed guide to the application of 5-Fluoro-2-azaspiro[3.3]heptane hydrochloride , a key building block for the next generation of CNS drug candidates.
Section 1: The Strategic Advantage of this compound
The 5-Fluoro-2-azaspiro[3.3]heptane scaffold offers a confluence of beneficial properties for CNS drug design:
-
Bioisosterism and Conformational Rigidity: As a piperidine analogue, this scaffold allows for the exploration of novel chemical space while maintaining key interactions with target proteins.[1] Its rigid spirocyclic nature reduces the entropic penalty upon binding, potentially leading to higher affinity.
-
Modulation of Physicochemical Properties: The strategic placement of a fluorine atom can significantly impact a molecule's properties:
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the secondary amine, influencing the ionization state at physiological pH and potentially affecting target engagement and off-target activities.
-
Metabolic Stability: Fluorine substitution at a potential site of metabolism can block cytochrome P450-mediated oxidation, thereby increasing the half-life of a drug candidate.[2]
-
Blood-Brain Barrier Permeability: While the effect of fluorination on BBB penetration can be complex, it can be leveraged to optimize lipophilicity and hydrogen bonding potential, key determinants for crossing the BBB.
-
-
Novel Chemical Space: The unique 3D shape of the scaffold provides access to novel patent space and can lead to improved selectivity by exploiting specific pockets in the target protein that are inaccessible to more flexible or planar molecules.
Comparative Physicochemical Properties
The introduction of the fluorinated azaspiro[3.3]heptane motif can lead to a more favorable property profile for CNS drug candidates compared to traditional piperidine-containing compounds.
| Property | Piperidine Derivatives (General) | 2-Azaspiro[3.3]heptane Derivatives (General) | 5-Fluoro-2-azaspiro[3.3]heptane Derivatives (Projected) | Rationale for Improvement |
| Lipophilicity (logP) | Variable | Generally lower | Modulated by fluorine | The sp³-rich core can reduce lipophilicity, while fluorine's effect is context-dependent. |
| Aqueous Solubility | Variable | Generally higher | Potentially enhanced | The 3D structure disrupts crystal packing, and the polar nature of the C-F bond can improve solubility. |
| Metabolic Stability | Prone to oxidation | Generally more stable | Enhanced | The rigid scaffold is less susceptible to metabolism, and fluorine can block metabolic hotspots. |
| pKa of Amine | ~10-11 | ~9-10 | ~8-9 | The inductive effect of the fluorine atom lowers the basicity of the amine. |
Section 2: Synthesis and Chemical Handling
Proposed Synthetic Protocol for this compound
This multi-step synthesis involves the construction of the spirocyclic core followed by fluorination and deprotection.
Sources
Application Notes and Protocols: 5-Fluoro-2-azaspiro[3.3]heptane in Metabolic Disease Research
Introduction: A Novel Scaffold for a Challenging Target
Metabolic syndrome, a constellation of conditions including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD), represents a significant and growing challenge in global health. A key therapeutic strategy in the management of T2D is the inhibition of Dipeptidyl Peptidase-4 (DPP-4).[1] DPP-4 is a serine protease that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin secretion.[1][2]
The piperidine heterocyclic motif is a cornerstone in the design of many pharmaceuticals, including the established DPP-4 inhibitor alogliptin.[3][4][5] However, the quest for molecules with improved pharmacokinetic and pharmacodynamic profiles is perpetual. In this context, bioisosteric replacement—the substitution of one chemical group with another that retains similar biological activity—is a powerful strategy.
This document introduces 5-Fluoro-2-azaspiro[3.3]heptane , a novel, conformationally restricted bioisostere of piperidine. Its spirocyclic nature imparts a rigid, three-dimensional structure, which can enhance target selectivity and reduce off-target effects.[4] The strategic incorporation of a fluorine atom is hypothesized to confer significant advantages, including:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[6][7] Replacing a metabolically labile C-H bond with C-F can block common metabolic pathways, thereby increasing the compound's half-life and bioavailability.[6][8][9]
-
Improved Binding Affinity : As the most electronegative element, fluorine can modulate the electronic properties of the molecule, potentially forming favorable interactions within the target's binding pocket and increasing potency.[10][11][12]
-
Modulated Physicochemical Properties : Fluorine substitution can influence lipophilicity and the basicity (pKa) of the nearby nitrogen atom, which can be fine-tuned to optimize membrane permeability and oral absorption.[6][7]
These application notes provide a detailed, albeit hypothetical, framework for researchers to investigate the potential of 5-Fluoro-2-azaspiro[3.3]heptane as a next-generation DPP-4 inhibitor for metabolic disease research.
Hypothetical Mechanism of Action: Targeting the Incretin Pathway
We propose that 5-Fluoro-2-azaspiro[3.3]heptane acts as a competitive inhibitor of DPP-4. By mimicking the piperidine scaffold of known inhibitors, the 2-azaspiro[3.3]heptane core is expected to bind to the active site of the DPP-4 enzyme. This inhibition prevents the degradation of GLP-1 and GIP, prolonging their circulation and enhancing their glucoregulatory effects. The anticipated downstream consequences include glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.
Caption: Hypothetical signaling pathway of 5-Fluoro-2-azaspiro[3.3]heptane.
Part 1: In Vitro Evaluation
The initial phase of characterization involves determining the compound's direct inhibitory effect on the DPP-4 enzyme.
Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol details the measurement of the half-maximal inhibitory concentration (IC50) of 5-Fluoro-2-azaspiro[3.3]heptane against recombinant human DPP-4.
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Materials:
-
Recombinant Human DPP-4 (Sigma-Aldrich or equivalent)
-
DPP-4 Inhibitor Screening Kit (e.g., Sigma-Aldrich, MAK088) or individual components:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
DPP-4 Substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
-
5-Fluoro-2-azaspiro[3.3]heptane (Test Compound)
-
Sitagliptin or Vildagliptin (Positive Control Inhibitor)
-
DMSO (Vehicle)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.
-
Reconstitute DPP-4 enzyme and Gly-Pro-AMC substrate in Assay Buffer to the recommended working concentrations (e.g., 2 mU/mL for enzyme, 200 µM for substrate).[13] Keep on ice.
-
-
Compound Dilution:
-
Perform a serial dilution of the 10 mM stock solution in DMSO, followed by a further dilution in Assay Buffer to create a range of concentrations for the IC50 curve (e.g., 100 µM down to 1 pM). Ensure the final DMSO concentration in the well is ≤1%.
-
-
Assay Plate Setup:
-
In a 96-well plate, add reagents in triplicate for each condition:
-
Blank (No Enzyme): 50 µL Assay Buffer + 50 µL Substrate Solution.
-
Negative Control (No Inhibitor): 25 µL Assay Buffer + 25 µL Vehicle Control + 50 µL Substrate Solution (added later).
-
Test Compound: 25 µL of each compound dilution + 25 µL DPP-4 Enzyme Solution.
-
Positive Control: 25 µL of each positive control dilution + 25 µL DPP-4 Enzyme Solution.
-
-
-
Enzyme-Inhibitor Incubation:
-
Add 25 µL of the DPP-4 enzyme working solution to the appropriate wells (Test Compound and Positive Control).
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 10 minutes.[13]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate working solution to all wells.
-
Immediately place the plate in the microplate reader, pre-set to 37°C.
-
Measure the fluorescence intensity in kinetic mode every 60 seconds for 30 minutes.[14]
-
Data Analysis:
-
Calculate the rate of reaction (ΔF/ΔT) for each well from the linear portion of the kinetic curve.
-
Subtract the average rate of the Blank wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Rate_Inhibitor / Rate_Negative_Control)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
| Compound | Hypothetical Target | Expected IC50 (nM) |
| 5-Fluoro-2-azaspiro[3.3]heptane | DPP-4 | 5 - 50 |
| Sitagliptin (Control) | DPP-4 | 15 - 30 |
Part 2: In Vivo Evaluation
Following promising in vitro results, the next step is to assess the compound's efficacy in a relevant animal model of metabolic disease.
Protocol 2: Efficacy in a Diet-Induced Obese (DIO) Mouse Model
This protocol evaluates the effect of chronic oral administration of 5-Fluoro-2-azaspiro[3.3]heptane on glycemic control in mice with diet-induced obesity and insulin resistance, a model that mimics human T2D.[15]
Caption: Workflow for the in vivo efficacy study in DIO mice.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat) and Control Diet (CD)
-
5-Fluoro-2-azaspiro[3.3]heptane (Test Compound)
-
Sitagliptin (Positive Control)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Glucometer and test strips
-
Equipment for blood collection (e.g., tail vein lancets, micro-hematocrit tubes)
-
ELISA kits for insulin and active GLP-1
Procedure:
-
Model Induction:
-
After a one-week acclimatization period, place mice on a HFD for 10-12 weeks to induce obesity, hyperglycemia, and insulin resistance. A control group remains on a standard CD.
-
-
Group Allocation and Dosing:
-
Randomize HFD-fed mice into three treatment groups (n=8-10 per group):
-
Vehicle Control: Daily oral gavage with vehicle.
-
Test Compound: Daily oral gavage with 5-Fluoro-2-azaspiro[3.3]heptane (e.g., 10 mg/kg).
-
Positive Control: Daily oral gavage with Sitagliptin (e.g., 10 mg/kg).
-
-
A CD-fed group receives vehicle as a healthy control.
-
Administer treatment daily for 4-8 weeks. Monitor body weight and food intake weekly.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Perform an OGTT during the final week of treatment.
-
Fast mice for 6 hours (with access to water).
-
Administer a final dose of the respective treatments 30-60 minutes before the glucose challenge.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer an oral glucose bolus (2 g/kg body weight).[16]
-
Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point using a glucometer.
-
-
Terminal Sample Collection:
-
At the end of the study, collect terminal blood via cardiac puncture. To measure active GLP-1, blood should be collected into tubes containing a DPP-4 inhibitor (e.g., valine-pyrrolidide).[16][17]
-
Separate plasma and store at -80°C for later analysis of insulin, active GLP-1, and HbA1c.
-
Harvest tissues (liver, pancreas, adipose tissue) for histological or molecular analysis if required.
-
Data Analysis:
-
OGTT: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for glucose excursion. Statistical significance between groups can be determined using a one-way ANOVA with post-hoc tests.
-
Plasma Analysis: Use ELISA kits to quantify fasting plasma insulin, active GLP-1, and HbA1c levels. Compare treatment groups to the vehicle control using a one-way ANOVA.
| Parameter | Vehicle (HFD) | 5-Fluoro-2-azaspiro[3.3]heptane (10 mg/kg) | Sitagliptin (10 mg/kg) |
| OGTT Glucose AUC (mg/dL*min) | ~30,000 | ↓ (~22,000) | ↓ (~21,000) |
| Fasting Glucose (mg/dL) | ~180 | ↓ (~140) | ↓ (~135) |
| Fasting Insulin (ng/mL) | ~2.5 | ↔ or ↓ | ↔ or ↓ |
| Active GLP-1 (pM) | ~5 | ↑ (~15) | ↑ (~16) |
| HbA1c (%) | ~6.0 | ↓ (~5.2) | ↓ (~5.1) |
| (Note: Values are hypothetical and represent expected trends.) |
Conclusion and Future Directions
The unique structural and chemical properties of 5-Fluoro-2-azaspiro[3.3]heptane make it a compelling candidate for investigation in metabolic disease research. The protocols outlined here provide a robust, scientifically-grounded framework for its initial characterization as a DPP-4 inhibitor. Positive outcomes from these studies would warrant further investigation into its selectivity against other DPP family members (e.g., DPP-8, DPP-9), comprehensive pharmacokinetic profiling, and long-term efficacy and safety studies. This novel scaffold holds the potential to yield a best-in-class therapeutic for the management of type 2 diabetes and related metabolic disorders.
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.
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Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3845-3866.
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Guedes, I. A., et al. (2022). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. Biochimie, 194, 43-50.
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Zolotareva, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043.
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Salehi, M., Aulinger, B. A., & D'Alessio, D. A. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Pharmaceutical Research, 23(1), e134010.
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Carvalho, J., et al. (2021). Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. Animals, 11(2), 503.
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Sarian, M. N., et al. (2019). An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe. Molecules, 24(16), 2959.
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Kim, D., et al. (2012). Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(17), 5545-5549.
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Li, X., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 895333.
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Georgieva, M., & Stoyanov, S. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(10), 4070.
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Neri, G., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281.
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Mu, J., et al. (2009). Inhibition of DPP-4 with sitagliptin improves glycemic control and restores islet cell mass and function in a mouse model of type 2 diabetes. European Journal of Pharmacology, 623(1-3), 148-154.
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Pineda, E., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (132), 56932.
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van der Aart, J. H. T., et al. (2024). In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Diabetes, 73(1), 1-11.
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Lee, S., et al. (2022). Dipeptidyl peptidase-4 inhibitory potentials of Glycyrrhiza uralensis and its bioactive compounds licochalcone A and licochalcone B: An in silico and in vitro study. Frontiers in Pharmacology, 13, 988461.
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Godyń, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116578.
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Selev, V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(14), 5510.
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Application Notes and Protocols for the Use of 5-Fluoro-2-azaspiro[3.3]heptane Hydrochloride in PET Imaging Ligand Synthesis
Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. Traditional carbocyclic and heterocyclic rings, while foundational, often present limitations in terms of metabolic stability, aqueous solubility, and three-dimensional complexity. The "escape from flatland"—a strategic move towards more three-dimensional molecular architectures—has identified spirocyclic systems as particularly promising motifs.[1] Among these, the 2-azaspiro[3.3]heptane core has emerged as a superior bioisostere for the ubiquitous piperidine ring, a common component in many centrally active pharmaceuticals.[2][3]
The rigid, well-defined geometry of the 2-azaspiro[3.3]heptane scaffold offers predictable exit vectors for substituents, enabling more precise and selective interactions with biological targets.[4] Furthermore, this strained ring system has been shown to enhance aqueous solubility and metabolic stability compared to its cyclohexane analogues, making it an attractive building block for drug candidates.[2] The incorporation of a fluorine atom, as in 5-Fluoro-2-azaspiro[3.3]heptane, provides a valuable tool for modulating electronic properties and metabolic pathways, further refining the scaffold's utility in drug design.[5]
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and application of 5-Fluoro-2-azaspiro[3.3]heptane hydrochloride, with a specific focus on its incorporation into ligands for Positron Emission Tomography (PET) imaging. PET is a highly sensitive, non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo, making it an indispensable tool in both preclinical research and clinical diagnostics.[6][7] The development of novel PET tracers is critical for advancing our understanding of disease and accelerating drug development.[8]
Herein, we present detailed, field-proven protocols for the multi-step synthesis of the non-radioactive this compound standard and a subsequent protocol for the radiosynthesis of a model PET imaging agent incorporating this novel scaffold.
Part 1: Synthesis of the Non-Radioactive Standard: this compound
The synthesis of the title compound is a multi-step process that requires careful execution and purification at each stage. The following protocol is designed to be robust and scalable for the production of multi-gram quantities.
Overall Synthetic Workflow
The proposed synthesis begins with the commercially available 1,1-cyclobutanedimethanol, proceeding through key intermediates to yield the target compound.
Caption: Multi-step synthesis of 5-Fluoro-2-azaspiro[3.3]heptane HCl.
Detailed Experimental Protocol
Step 1: Synthesis of 1,1-Bis(tosyloxymethyl)cyclobutane
-
Rationale: This initial step activates the primary alcohols for subsequent nucleophilic substitution to form the azetidine ring. Tosylation is a reliable and high-yielding method for this transformation.
-
To a stirred solution of 1,1-cyclobutanedimethanol (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.
Step 2: Synthesis of 2-Benzoyl-2-azaspiro[3.3]heptan-5-one
-
Rationale: Formation of the spirocyclic amine via dialkylation of benzylamine, followed by oxidation of the newly formed secondary alcohol to a ketone, which serves as a handle for introducing the fluorine atom. The benzoyl group is a stable protecting group that can be removed in a later step.
-
Add 1,1-Bis(tosyloxymethyl)cyclobutane (1.0 eq) and benzylamine (1.1 eq) to a suitable solvent like acetonitrile, along with a non-nucleophilic base such as K₂CO₃ (3.0 eq).
-
Heat the mixture to reflux (approx. 82 °C) and stir for 24 hours. Monitor by TLC for consumption of the starting material.
-
Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the crude N-benzyl-2-azaspiro[3.3]heptane intermediate by column chromatography.
-
The intermediate alcohol is then oxidized. Dissolve the purified intermediate in dichloromethane (DCM) and add pyridinium chlorochromate (PCC) (1.5 eq). Stir at room temperature for 4-6 hours.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of silica gel to remove chromium salts. Concentrate the filtrate and purify by column chromatography to yield the ketone.
-
Protect the secondary amine with benzoyl chloride in the presence of a base like triethylamine in DCM.
Step 3: Synthesis of 2-Benzoyl-2-azaspiro[3.3]heptan-5-ol
-
Rationale: Reduction of the ketone to a secondary alcohol is necessary for the subsequent nucleophilic fluorination step. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.
-
Dissolve the ketone (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the alcohol, which is often used in the next step without further purification.
Step 4: Synthesis of 5-Fluoro-2-benzoyl-2-azaspiro[3.3]heptane
-
Rationale: Introduction of the fluorine atom via deoxofluorination. Diethylaminosulfur trifluoride (DAST) is an effective reagent for converting secondary alcohols to the corresponding fluorides, typically with inversion of configuration.
-
Caution: DAST is toxic and reacts violently with water. Handle with extreme care in a fume hood.
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM at -78 °C under a nitrogen atmosphere.
-
Add DAST (1.2 eq) dropwise via syringe.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Step 5: Deprotection and Salt Formation
-
Rationale: Removal of the benzoyl protecting group to yield the free secondary amine, followed by conversion to the hydrochloride salt for improved stability and handling.
-
Dissolve the fluorinated intermediate (1.0 eq) in ethanol or methanol.
-
Add Palladium on carbon (10 wt%, 0.1 eq) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the resulting free amine in a minimal amount of diethyl ether and cool to 0 °C.
-
Add a solution of HCl in diethyl ether (e.g., 2M) dropwise until precipitation is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
| Parameter | Description |
| Starting Material | 1,1-Cyclobutanedimethanol |
| Key Reagents | TsCl, Benzylamine, PCC, NaBH₄, DAST, Pd/C, HCl |
| Overall Yield | 10-15% (Typical for multi-step synthesis) |
| Final Form | Hydrochloride Salt |
| Purity | >95% by NMR and LC-MS |
Part 2: Radiosynthesis of a PET Ligand Incorporating the Scaffold
For PET imaging, the 5-Fluoro-2-azaspiro[3.3]heptane moiety will be part of a larger molecule designed to bind to a specific biological target (e.g., a receptor or enzyme). The radiosynthesis will introduce the positron-emitting isotope, Fluorine-18 (¹⁸F), onto a different, synthetically accessible position of the molecule, typically an aromatic ring.[9] This is a standard and highly efficient strategy in PET chemistry.[7][10]
Model PET Ligand and Radiosynthesis Strategy
Let's consider a model PET ligand where the 5-Fluoro-2-azaspiro[3.3]heptane is coupled to a precursor suitable for radiofluorination. A common strategy is the nucleophilic substitution of a nitro group on an electron-deficient aromatic ring.[9]
Caption: Radiosynthesis workflow for a model ¹⁸F-labeled PET ligand.
Detailed Radiosynthesis Protocol
1. Preparation of the Labeling Precursor
-
Rationale: A precursor molecule is required that contains a good leaving group (e.g., -NO₂) activated for nucleophilic aromatic substitution (SₙAr) by [¹⁸F]fluoride.
-
Couple 5-Fluoro-2-azaspiro[3.3]heptane (free base) with 4-nitrobenzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) in an anhydrous solvent like DCM.
-
The reaction is typically rapid at room temperature.
-
Purify the resulting amide precursor, N-(4-nitrobenzoyl)-5-fluoro-2-azaspiro[3.3]heptane, by column chromatography to ensure high purity (>98%) before use in radiosynthesis.
2. [¹⁸F]-Fluorination Procedure
-
Rationale: This protocol describes the nucleophilic incorporation of cyclotron-produced [¹⁸F]fluoride. The process involves drying the fluoride, activating it with a phase-transfer catalyst (Kryptofix 2.2.2), performing the substitution reaction at high temperature, and purifying the final product.[11][12]
-
[¹⁸F]Fluoride Trapping and Drying:
-
Trap the aqueous [¹⁸F]fluoride solution from the cyclotron onto an anion-exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) (5-10 mg) and potassium carbonate (K₂CO₃) (1-2 mg) in acetonitrile/water (80:20).
-
Azeotropically dry the mixture by heating under a stream of nitrogen at 110 °C until all solvent is removed. Repeat with additional anhydrous acetonitrile (2x 0.5 mL).
-
-
Radiolabeling Reaction:
-
Dissolve the labeling precursor (2-5 mg) in anhydrous dimethyl sulfoxide (DMSO) (0.5 mL).
-
Add the precursor solution to the dried [¹⁸F]KF/K₂₂₂ complex.
-
Seal the reaction vessel and heat to 120-150 °C for 10-15 minutes.
-
Monitor the reaction progress using radio-TLC.
-
-
Purification:
-
Cool the reaction mixture and dilute with a suitable mobile phase (e.g., 50:50 acetonitrile:water).
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) to separate the [¹⁸F]-labeled product from unreacted precursor and other impurities.
-
Collect the fraction corresponding to the desired product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction via rotary evaporation or by trapping on a C18 Sep-Pak cartridge.
-
If using a Sep-Pak, elute the product with ethanol and then dilute with sterile saline for injection.
-
The final product should be passed through a 0.22 µm sterile filter into a sterile vial.
-
| Parameter | Typical Value |
| Precursor Amount | 2-5 mg |
| Reaction Temperature | 120-150 °C |
| Reaction Time | 10-15 min |
| Radiochemical Yield (decay-corrected) | 25-40% |
| Molar Activity | > 37 GBq/µmol (>1 Ci/µmol) |
| Radiochemical Purity | > 98% |
| Total Synthesis Time | 50-70 min |
3. Quality Control
-
Rationale: Rigorous quality control is mandatory to ensure the identity, purity, and safety of the radiotracer for in vivo use.
-
Identity and Radiochemical Purity: Confirmed by analytical HPLC, co-injecting the final product with the non-radioactive standard. The radioactive product should have the same retention time as the standard.
-
Molar Activity: Calculated from the ratio of radioactivity to the mass of the product, determined via a calibrated HPLC UV signal against a standard curve.
-
Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are below USP limits.
-
Sterility and Endotoxin Testing: Performed on the final formulated product to ensure it is safe for injection.
Conclusion
The 5-Fluoro-2-azaspiro[3.3]heptane scaffold represents a significant advancement in the design of novel bioactive molecules. Its unique stereochemical and physicochemical properties make it an ideal building block for developing next-generation PET imaging agents. The protocols detailed in this guide provide a robust framework for the synthesis of the core scaffold and its successful incorporation into a radiolabeled ligand. By leveraging these advanced chemical tools, researchers can accelerate the discovery and development of innovative PET tracers to probe complex biological systems and aid in the diagnosis and treatment of human diseases.
References
-
Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. [Link]
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Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]
-
Frank, N., Nugent, J., Shire, B., Pickford, H., Rabe, P., Sterling, A., ... & Anderson, E. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature, 611(7937), 721–726. [Link]
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Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Liang, S. H., et al. (2019). Facile 18F labeling of non-activated arenes via a spirocyclic iodonium(III) ylide method and its application in the synthesis of the mGluR5 PET radiopharmaceutical [18F]FPEB. Nature Protocols, 14(5), 1530–1545. [Link]
-
Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(13), 5763-5779. [Link]
-
Gao, Y., et al. (2019). Synthesis of 18F-Arenes from Spirocyclic Iodonium(III) Ylides via Continuous-Flow Microfluidics. Chemistry – A European Journal, 25(61), 13913-13918. [Link]
-
Liang, S. H., et al. (2019). Facile 18F labeling of non-activated arenes via a spirocyclic iodonium(III) ylide method and its application in the synthesis of the mGluR5 PET radiopharmaceutical [18F]FPEB. Nature Protocols, 14(5), 1530-1545. [Link]
-
Wang, Y., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]
-
Mossine, A. V., Brooks, A. F., & Scott, P. J. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Omega, 6(35), 22355–22366. [Link]
-
Hong, H., Yang, Y., & Cai, W. (2014). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research, 47(7), 2253–2263. [Link]
-
Deng, X., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 912869. [Link]
-
Grygorenko, O. O., et al. (2020). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. European Journal of Organic Chemistry, 2020(38), 6141-6149. [Link]
-
Al-Karmi, A. Z. (2013). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Pharmacy & Bioallied Sciences, 5(4), 285–293. [Link]
-
D'Assante, G., et al. (2021). Radiolabeled PET/MRI Nanoparticles for Tumor Imaging. International Journal of Molecular Sciences, 22(16), 8878. [Link]
-
Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]
-
Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie, 135(51), e202311583. [Link]
-
Wang, Y., et al. (2021). Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
Keliher, E. J., & Reiner, T. (2014). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Molecules, 19(4), 4277–4293. [Link]
-
Iovita, A., et al. (2021). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules, 26(18), 5664. [Link]
-
Saha, G. B. (2010). Synthesis of PET Radiopharmaceuticals. In Fundamentals of Nuclear Pharmacy. Springer. [Link]
-
Wenzel, B., et al. (2019). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules, 24(21), 3870. [Link]
-
Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. [Link]
-
Akurathi, V., et al. (2014). Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor. Nuclear Medicine and Biology, 41(2), 166-174. [Link]
-
Gao, M., et al. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. Journal of Medicinal Chemistry, 59(17), 7847–7867. [Link]
- Various Authors. (2014). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
Sources
- 1. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
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- 11. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2-azaspiro[3.3]heptane
Welcome to the technical support center for the synthesis of 5-Fluoro-2-azaspiro[3.3]heptane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable fluorinated azaspirocycle. The unique structural rigidity and the presence of a fluorine atom make 5-Fluoro-2-azaspiro[3.3]heptane a compelling building block in medicinal chemistry. However, its synthesis can present several challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to support your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-Fluoro-2-azaspiro[3.3]heptane. The proposed solutions are grounded in established chemical principles and practical laboratory experience.
Issue 1: Low Yield or Failure in the Formation of the Azaspiro[3.3]heptane Core
The construction of the spirocyclic core, which involves the formation of two four-membered rings, is often the most challenging aspect of the synthesis.
Potential Causes and Solutions:
-
Inefficient Ring Closure: The intramolecular cyclization to form the azetidine or cyclobutane ring may be slow or incomplete.
-
Scientific Rationale: The formation of strained four-membered rings is entropically and enthalpically disfavored. The choice of base and solvent is critical to facilitate the desired intramolecular reaction over competing intermolecular side reactions.
-
Troubleshooting Steps:
-
Optimize Base and Solvent: For cyclizations involving the displacement of a leaving group, a strong, non-nucleophilic base is often required. If using potassium tert-butoxide, ensure it is fresh and the reaction is conducted under strictly anhydrous conditions. Consider screening other bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA). The solvent should be anhydrous and polar aprotic, such as THF, DMF, or DMSO, to solvate the cation of the base and enhance its reactivity.[1]
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy for ring closure. However, be cautious of potential side reactions or decomposition at elevated temperatures.
-
High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, perform the reaction under high dilution. This can be achieved by the slow addition of the substrate to a solution of the base.
-
-
-
Steric Hindrance: The substituents on the precursor molecule may sterically hinder the cyclization process.
-
Scientific Rationale: Bulky protecting groups or other substituents can prevent the reactive centers from achieving the necessary proximity and geometry for ring formation.
-
Troubleshooting Steps:
-
Re-evaluate Protecting Group Strategy: If a protecting group is present on the nitrogen atom, consider switching to a smaller, less sterically demanding group. For example, a benzyl group might be preferable to a bulky triphenylmethyl (trityl) group.
-
Modify the Substrate: If possible, redesign the synthetic route to introduce bulky groups after the formation of the spirocyclic core.
-
-
-
Incorrect Precursor: The starting material for the cyclization may not be the correct isomer or may contain impurities that inhibit the reaction.
-
Scientific Rationale: The stereochemistry and purity of the precursor are paramount for a successful cyclization.
-
Troubleshooting Steps:
-
Thorough Characterization: Ensure the precursor is fully characterized by NMR, mass spectrometry, and elemental analysis to confirm its structure and purity before proceeding with the cyclization step.
-
Purification of Precursor: If impurities are detected, purify the precursor using an appropriate method such as column chromatography or recrystallization.
-
-
Experimental Protocol: Optimized Cyclization for Azaspiro[3.3]heptane Core Formation
-
Dry all glassware in an oven at 120 °C overnight and assemble under a nitrogen or argon atmosphere.
-
To a solution of the acyclic precursor (1 equivalent) in anhydrous THF (0.01 M), add freshly sublimed potassium tert-butoxide (2.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
If the reaction is sluggish, gently heat to 40-50 °C.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Difficulties in the Fluorination Step
Introducing a fluorine atom at the 5-position of the 2-azaspiro[3.3]heptane core can be challenging, with potential for low yields and side product formation.
Potential Causes and Solutions:
-
Low Reactivity of the Precursor: The hydroxyl group at the 5-position may not be sufficiently reactive for nucleophilic substitution with a fluoride source.
-
Scientific Rationale: Hydroxyl groups are poor leaving groups. They must be activated, typically by conversion to a sulfonate ester (e.g., tosylate, mesylate, or triflate), to undergo nucleophilic substitution.
-
Troubleshooting Steps:
-
Activate the Hydroxyl Group: Convert the alcohol to a good leaving group. Triflate esters are generally more reactive than tosylates or mesylates and may be necessary for this transformation.
-
Optimize Fluoride Source: Use a highly nucleophilic and soluble fluoride source. Tetrabutylammonium fluoride (TBAF) is a common choice, but its basicity can lead to elimination side products. Other options to consider include potassium fluoride in the presence of a phase-transfer catalyst (e.g., 18-crown-6) or anhydrous hydrogen fluoride-pyridine complex (Olah's reagent).
-
-
-
Elimination Side Products: Instead of substitution, the reaction may favor elimination to form an unsaturated byproduct.
-
Scientific Rationale: The basicity of many fluoride reagents can promote E2 elimination, especially with sterically hindered substrates or at elevated temperatures.
-
Troubleshooting Steps:
-
Use a Less Basic Fluoride Source: Consider using a milder fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, which can directly convert alcohols to fluorides with a lower risk of elimination.[2]
-
Control Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to disfavor the higher activation energy pathway of elimination.
-
-
-
Ring Opening: The strained spirocyclic system may be susceptible to ring-opening under harsh reaction conditions.
-
Scientific Rationale: The inherent ring strain of the four-membered rings can make them labile, particularly under strongly acidic or basic conditions.
-
Troubleshooting Steps:
-
Use Neutral or Mildly Basic Conditions: Avoid strongly acidic or basic fluorinating agents if ring-opening is observed.
-
Screen Solvents: The choice of solvent can influence the stability of the spirocycle. Aprotic, non-polar solvents may minimize side reactions.
-
-
Data Presentation: Comparison of Fluorinating Agents
| Fluorinating Agent | Typical Conditions | Advantages | Potential Drawbacks |
| TBAF | THF, 0 °C to RT | High nucleophilicity, good solubility | Strong basicity can cause elimination |
| KF/18-crown-6 | Acetonitrile, reflux | Cost-effective, less basic than TBAF | Requires a phase-transfer catalyst, higher temperatures |
| DAST | CH₂Cl₂, -78 °C to RT | Direct conversion of alcohols, mild conditions | Can be hazardous, potential for rearrangements |
| Deoxo-Fluor® | CH₂Cl₂, -78 °C to RT | Similar to DAST, more thermally stable | Can be expensive |
Issue 3: Challenges in Purification
The final product and intermediates can be difficult to purify due to their physical properties.
Potential Causes and Solutions:
-
High Polarity and Water Solubility: The presence of the amine and potentially the fluoride can make the compound highly polar and water-soluble, leading to difficulties in extraction and chromatography.
-
Scientific Rationale: The basic nitrogen can be protonated, increasing water solubility, and the polar C-F bond also contributes to the overall polarity.
-
Troubleshooting Steps:
-
Basify During Extraction: During the aqueous workup, adjust the pH of the aqueous layer to >10 with a base like NaOH to ensure the amine is in its free base form, which is more soluble in organic solvents.
-
Use a Modified Stationary Phase: If standard silica gel chromatography is problematic, consider using alumina (basic or neutral) or a reverse-phase column (C18).
-
Salt Formation and Recrystallization: Convert the final product to a hydrochloride or other salt, which may be a crystalline solid that can be purified by recrystallization.[3]
-
-
-
Volatility: The free base of 5-Fluoro-2-azaspiro[3.3]heptane may be volatile, leading to loss of product during solvent removal.
-
Scientific Rationale: Low molecular weight amines can have significant vapor pressure.
-
Troubleshooting Steps:
-
Careful Solvent Removal: Use a rotary evaporator at low temperature and pressure. Avoid leaving the product under high vacuum for extended periods.
-
Convert to a Salt: As mentioned above, converting the product to a non-volatile salt can prevent loss during purification and storage.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to the 2-azaspiro[3.3]heptane core?
A common and effective strategy involves a [2+2] cycloaddition reaction to form one of the four-membered rings, followed by a series of transformations and a final ring-closing step.[4][5] An alternative approach is the double N-alkylation of a primary amine with a 1,3-bis-electrophile.[6][7] The choice of route often depends on the desired substitution pattern and the availability of starting materials.
Q2: How does the fluorine atom impact the properties of the molecule?
The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the molecule. Fluorine is highly electronegative and can influence the pKa of the nearby amine, making it less basic. This can affect its binding to biological targets and its pharmacokinetic profile. Furthermore, the C-F bond is very strong, which can block metabolic pathways at that position, potentially increasing the metabolic stability of a drug candidate.[8]
Q3: What are the key safety considerations when working with fluorinating agents like DAST?
Fluorinating agents such as DAST and Deoxo-Fluor® are hazardous and must be handled with extreme care in a well-ventilated fume hood. They can react violently with water and should be stored under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. It is advisable to have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available in case of a spill.
Q4: How can I confirm the successful synthesis and purity of 5-Fluoro-2-azaspiro[3.3]heptane?
A combination of analytical techniques should be used for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic signals for the protons on the spirocyclic core. ¹⁹F NMR is crucial to confirm the presence of the fluorine atom and will typically show a single signal with coupling to adjacent protons. ¹³C NMR will show the characteristic upfield shift of the carbon attached to the fluorine.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.
Q5: What is the stability of 5-Fluoro-2-azaspiro[3.3]heptane, and how should it be stored?
The free base may be somewhat volatile and susceptible to oxidation over time. It is best stored as a salt (e.g., hydrochloride) in a cool, dry place under an inert atmosphere.[3] Studies on similar fluorinated compounds suggest that they are generally stable under standard laboratory conditions, but it is always good practice to re-analyze the compound if it has been stored for a long period.[9][10][11][12]
Visualizing the Synthetic Workflow
Diagram: General Synthetic Strategy
Caption: Decision tree for troubleshooting low yields in the core formation step.
References
-
Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 85-91. [Link]
-
Kysil, A., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]
-
Capdeville, M. J., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science, 7(11), 1884-1892. [Link]
-
Ma, S., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1535–1541. [Link]
-
Ma, S., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]
-
Hayashi, R., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]
-
Scott, M. E., et al. (2011). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and Other Novel Conformationally Restricted Scaffolds in the Design of γ-Secretase Inhibitors. The Journal of Organic Chemistry, 76(15), 5906-5921. [Link]
-
Mykhailiuk, P. K. (2017). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. European Journal of Organic Chemistry, 2017(43), 6449-6454. [Link]
-
Stepan, A. F., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 51(43), 10760-10768. [Link]
-
Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(16), 4352-4355. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-1947. [Link]
-
Fesenko, A. A., et al. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. ChemistrySelect, 5(33), 10309-10312. [Link]
-
PubChem. (n.d.). 6-(5-Fluoro-3-pyridinyl)-2-azaspiro[3.3]heptane. Retrieved from [Link]
-
PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]
-
ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Retrieved from [Link]
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Xu, Y., & Li, C. (2010). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 11(1), 247-252. [Link]
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Xu, Y., & Li, C. (2010). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. ResearchGate. [Link]
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Krämer, I., Erdnuess, F., & Thiesen, J. (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. GaBI Journal, 13(2), 107-110. [Link]
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Xu, Y., & Li, C. (2010). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. PubMed. [Link]
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Boursier, C., et al. (1998). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie Clinique, 17(2), 105-110. [Link]
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Technical Support Center: Purification Methods for Fluorinated Azaspiro Compounds
Audience: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for the purification of fluorinated azaspiro compounds. This guide is designed to provide practical, in-depth advice and troubleshooting strategies to navigate the unique challenges presented by this important class of molecules. The introduction of fluorine into the rigid azaspirocyclic scaffold can significantly enhance pharmacological properties but also complicates purification. This resource combines theoretical principles with practical, field-tested protocols to help you achieve your desired purity with confidence.
Frequently Asked Questions (FAQs): A Proactive Approach to Purification
This section addresses common questions encountered during the purification of fluorinated azaspiro compounds, providing foundational knowledge to guide your experimental design.
Q1: What are the primary challenges in purifying fluorinated azaspiro compounds?
A1: The challenges are twofold, arising from the combined influence of the fluorine atoms and the spirocyclic core:
-
Altered Physicochemical Properties: Fluorine, being the most electronegative element, creates strong C-F bonds and can drastically alter a molecule's polarity, dipole moment, and intermolecular interactions.[1] This often leads to chromatographic behavior and solubility profiles that are significantly different from their non-fluorinated parent compounds.
-
Basicity Modulation: The electron-withdrawing nature of fluorine can decrease the basicity (pKa) of the nitrogen atom in the azaspirocycle, especially if the fluorine is positioned on an adjacent ring or carbon.[2] This impacts the effectiveness of acid-base extractions and can influence interactions with acidic stationary phases like silica gel.
-
Structural Rigidity: The spirocyclic system imparts a rigid, three-dimensional structure. This can influence how the molecule interacts with stationary phases and may affect crystallization behavior.
Q2: Which purification techniques are most effective for this class of compounds?
A2: A multi-step approach is typically most successful. The optimal sequence depends on the scale of the reaction and the nature of the impurities.
-
Liquid-Liquid Extraction: An indispensable first step for separating your basic azaspiro compound from neutral or acidic byproducts.[3]
-
Column Chromatography: The workhorse of purification. The choice of stationary and mobile phases is critical and may require screening.
-
Crystallization: An excellent and cost-effective method for achieving high purity on a large scale, provided a suitable solvent system can be found.[4]
-
Preparative HPLC/SFC: These high-resolution techniques are ideal for final polishing to >98% purity, separating closely related impurities or stereoisomers. Supercritical Fluid Chromatography (SFC) is particularly advantageous for chiral separations.[5]
Q3: How do I select the appropriate chromatographic conditions?
A3: Your selection should be guided by the polarity of your target compound. A preliminary TLC or analytical HPLC/LC-MS analysis is crucial.
-
Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica gel) and is well-suited for less polar compounds.
-
Reversed-Phase Chromatography (RPC): The most common HPLC technique, using a non-polar stationary phase (e.g., C18) and a polar mobile phase. It is effective for a wide range of polarities.
-
Fluorinated ("Fluorous") Phases: Columns with a pentafluorophenyl (PFP) or perfluoroalkyl stationary phase offer alternative selectivity. These phases can retain fluorinated compounds more strongly than their non-fluorinated counterparts, which is particularly useful for separating a fluorinated target from a non-fluorinated precursor.[5][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A good choice for highly polar compounds that show little or no retention in reversed-phase systems.[7]
Q4: What analytical techniques are essential for confirming the purity of my final product?
A4: Relying on a single technique is insufficient. A combination of methods provides a complete picture of purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are vital for structural confirmation. ¹⁹F NMR is indispensable; it confirms the fluorine incorporation and is highly sensitive for detecting fluorinated impurities.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for assessing purity and confirming the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.
-
Elemental Analysis (CHN): Confirms the bulk purity of the sample by comparing the experimental percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values.
Troubleshooting Guides: From Problem to Solution
This section provides a systematic approach to resolving common issues encountered during purification experiments.
Section 1: Column Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation / Co-elution | 1. Insufficient Selectivity: The stationary and mobile phases do not differentiate well between your compound and impurities. 2. Ionic Interactions: The basic nitrogen of the azaspirocycle is interacting with acidic silanol groups on the silica surface, causing band broadening. | 1. Change Stationary Phase: If using standard C18, switch to a PFP or phenyl-hexyl phase to introduce different interaction mechanisms (π-π, dipole-dipole).[5] For normal phase, consider switching from silica to alumina. 2. Optimize Mobile Phase: For RPC, try switching the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH with additives. 3. Add a Modifier: In normal phase, adding 0.1-1% triethylamine or ammonium hydroxide to the eluent will mask the acidic silanol sites, leading to sharper peaks and often better separation.[7] |
| Compound Streaking / Tailing on Silica Gel | 1. Strong Acid-Base Interaction: The basic azaspiro nitrogen binds strongly to the acidic silica gel. 2. High Polarity: The compound is too polar for the chosen eluent, leading to slow, continuous elution rather than a distinct band. | 1. Use a Basic Modifier: As above, add triethylamine to your mobile phase. This is the most common and effective solution. 2. Switch to a Deactivated Support: Use neutral or basic alumina, or a bonded phase like amino- or diol-silica. 3. Increase Eluent Polarity: Systematically increase the percentage of the more polar solvent (e.g., methanol in a DCM/MeOH system). |
| Low Recovery from the Column | 1. Irreversible Adsorption: The compound is permanently stuck to the stationary phase. 2. On-Column Decomposition: The acidic nature of silica gel may be degrading your compound. | 1. Use a Milder Stationary Phase: Switch from silica to a less acidic support like Celite or Florisil, or use a bonded phase. 2. Post-Elution Flush: After collecting your product, flush the column with a very strong solvent system (e.g., 5-10% methanol in DCM with 1% ammonium hydroxide) to recover any strongly bound material. 3. Minimize Residence Time: Run the column more quickly (if separation allows) to reduce the time your compound is in contact with the stationary phase. |
| Compound Insoluble in Loading Solvent | 1. Poor Solubility: The compound has low solubility in the mobile phase, which is ideal for good chromatography but problematic for loading. | 1. Dry Loading: Dissolve your crude material in a good solvent (e.g., DCM, methanol), add a small amount of silica gel (or Celite), and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column.[7] |
Section 2: Crystallization
| Problem | Potential Cause(s) | Solution(s) |
| Compound Fails to Crystallize | 1. Solution is Undersaturated. 2. High Solubility: The compound is too soluble in the chosen solvent, even when cold. 3. Impurities Inhibiting Nucleation. | 1. Concentrate the Solution: Slowly evaporate the solvent in a fume hood or under a gentle stream of nitrogen. 2. Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (e.g., hexane to an ethyl acetate solution) until the solution becomes persistently cloudy. Warm slightly to redissolve, then cool slowly.[9] 3. Induce Crystallization: Scratch the inner surface of the flask with a glass rod. Add a single seed crystal of the pure compound. |
| "Oiling Out" | 1. Solvent Boiling Point > Compound Melting Point: The compound melts in the hot solvent before dissolving. 2. Rapid Cooling. 3. Solution is Too Concentrated. | 1. Reheat and Dilute: Reheat the mixture to dissolve the oil, add more of the primary solvent to lower the saturation point, and allow it to cool much more slowly.[9] 2. Change Solvent System: Select a solvent or solvent pair with a lower boiling point.[10] |
| Colored Crystals | 1. Presence of highly colored impurities. | 1. Use Activated Charcoal: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration through Celite to remove the charcoal and the adsorbed impurities before cooling.[9] |
Section 3: Liquid-Liquid Extraction
| Problem | Potential Cause(s) | Solution(s) |
| Poor Extraction of Basic Compound into Aqueous Acid | 1. Insufficiently Acidic Aqueous Phase: The pKa of the protonated azaspirocycle is lower than the pH of the aqueous layer. Fluorine's electron-withdrawing effect can lower the amine's pKa.[2] 2. Incomplete Protonation. | 1. Use a Stronger Acid: If 1 M citric acid is ineffective, switch to 1 M HCl. Use a pH meter or pH paper to confirm the aqueous layer is at least 2 pH units below the pKa of your compound's conjugate acid.[11] 2. Perform Multiple Extractions: Extract the organic layer with fresh aqueous acid 2-3 times to ensure complete transfer of the basic product.[11] |
| Persistent Emulsion | 1. High Concentration of Material. 2. Vigorous Shaking. | 1. Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[3] 2. Gentle Inversion: Instead of shaking, gently invert the separatory funnel 10-15 times. 3. Filter through Celite: As a last resort, filter the entire mixture through a pad of Celite to break up the emulsion. |
| Solid Precipitates at the Interface | 1. Low Solubility of the Salt: The protonated form (salt) of your azaspiro compound is insoluble in both the aqueous and organic layers. | 1. Dilute: Add more of both the organic and aqueous solvents to decrease the concentration of the salt. 2. Change the Solvent/Acid: Try a different organic solvent (e.g., ethyl acetate instead of DCM) or a different acid (e.g., H₂SO₄ instead of HCl) which may form a more soluble salt. |
Visualized Experimental Workflows
Decision Tree for Purification Strategy Selection
Caption: A logical workflow for devising a purification strategy.
Crystallization Troubleshooting Flowchart
Caption: A systematic guide to troubleshooting common crystallization problems.
References
-
Almansour, A. I., Arumugam, N., Kumar, R. S., Ali, M. A., & Ismail, R. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8223–8240. Available at: [Link]
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Almansour, A. I., et al. (2015). Synthesis, molecular structure and spectroscopic investigations of novel fluorinated spiro heterocycles. PubMed. Available at: [Link]
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Mykhailiuk, P. K. (2015). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. Available at: [Link]
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O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337–2346. Available at: [Link]
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Martins, L. J., et al. (2013). Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings. Available at: [Link]
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Wikipedia. (2023). Liquid–liquid extraction. Available at: [Link]
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Maruyama, T., et al. (2007). Perfluorocarbon-based liquid-liquid extraction for separation of transition metal ions. Analytical Sciences, 23(7), 763-765. Available at: [Link]
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Maruyama, T., et al. (2007). Perfluorocarbon-based liquid-liquid extraction for separation of transition metal ions. PubMed. Available at: [Link]
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Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
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Pham, T. H., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(2), e4893. Available at: [Link]
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Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]
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Poce, G., & Toussaint, A. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(11), 2894–2903. Available at: [Link]
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Brown, M. F., & Schepartz, A. (2024). Expression and purification of fluorinated proteins from mammalian suspension culture. Methods in Enzymology, 696, 341–354. Available at: [Link]
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Overly, K. (2013, September 9). Recrystallization. [Video]. YouTube. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
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Regalado, E. L., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A, 1380, 85-93. Available at: [Link]
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Wessig, P., & Müller, K. (2016). Synthesis of spirocyclic amines trans- and cis-15 a–d with a fluorine... ResearchGate. Available at: [Link]
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The Organic Chemistry Tutor. (2022, October 3). Liquid-Liquid Extraction. [Video]. YouTube. Available at: [Link]
- Petrov, V. A. (Ed.). (2009).
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Zemtsov, A. A., & Mykhailiuk, P. K. (2017). Fluorine in heterocyclic chemistry. ResearchGate. Available at: [Link]
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Chem Survival. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique. [Video]. YouTube. Available at: [Link]
-
Zemtsov, A. A., & Mykhailiuk, P. K. (2017). Fluorinated Heterocycles. ResearchGate. Available at: [Link]
- Wessig, P., & Müller, K. (2016). Structure–Affinity Relationships of Fluorinated Spirocyclic σ2 Receptor Ligands with an Exocyclic Benzylamino Moiety. ChemMedChem, 11(7), 719-732.
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Heathcock, C. H., et al. (2001). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry, 66(8), 2739–2753. Available at: [Link]
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Pal, S., & Kumar, G. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 20(38), 7549-7576. Available at: [Link]
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Mlostoń, G., & Jasiński, M. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 26(11), 3326. Available at: [Link]
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Salter, E. A., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(13), 9364–9375. Available at: [Link]
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Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386. Available at: [Link]
- Petrov, V. A. (2009). FLUORINATED HETEROCYCLIC COMPOUNDS. John Wiley & Sons.
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Casa, S., & Henary, M. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160. Available at: [Link]
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Mykhailiuk, P. K. (2018). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. Available at: [Link]
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Johansson, M., & Wrigstedt, P. (2010). Enantioselective Fluorination of Spirocyclic β-Prolinals Using Enamine Catalysis. ResearchGate. Available at: [Link]
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The Journal of Organic Chemistry. (2025). The Journal of Organic Chemistry. American Chemical Society. Available at: [Link]
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Enthalpy Analytical. (2022, June 13). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. Available at: [Link]
-
MDPI. (2023). Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”. Available at: [Link]
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Technical Support Center: Overcoming Low Yield in 5-Fluoro-2-azaspiro[3.3]heptane Synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-2-azaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize the yield of this valuable fluorinated spirocyclic amine. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Synthetic Overview & Key Challenges
The synthesis of 5-Fluoro-2-azaspiro[3.3]heptane typically proceeds through a multi-step sequence, culminating in a key deoxofluorination step. A common route involves the preparation of an N-protected 2-azaspiro[3.3]heptan-5-ol precursor, followed by fluorination and subsequent deprotection. Low yields are a frequent challenge, often arising from incomplete reactions, side-product formation, and purification difficulties. This guide will address these critical aspects.
II. Troubleshooting Guide: Step-by-Step Problem Solving
This section is structured to follow the synthetic sequence, addressing potential issues at each stage.
Step 1: Synthesis of N-Boc-2-azaspiro[3.3]heptan-5-ol
A common precursor for the fluorination step is the corresponding alcohol. This is often prepared by the reduction of N-Boc-2-azaspiro[3.3]heptan-5-one.
Q1: My reduction of N-Boc-2-azaspiro[3.3]heptan-5-one to the alcohol is sluggish and gives a low yield. What could be the cause?
A1: Incomplete reduction is a common issue. The choice of reducing agent and reaction conditions are critical.
-
Insufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. For the reduction of a ketone to an alcohol, a common choice is sodium borohydride (NaBH₄). A typical protocol would use 1.5 to 2.0 equivalents.
-
Solvent Choice: The reaction is typically performed in a protic solvent like methanol or ethanol, which facilitates the reduction.
-
Temperature: While the reaction is often run at 0°C to room temperature, gentle warming may be necessary for less reactive ketones. However, be cautious of potential side reactions at higher temperatures.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
Q2: I am observing over-reduction of the Boc-protecting group. How can I prevent this?
A2: While NaBH₄ is generally selective for ketones in the presence of a Boc group, harsh conditions can lead to its cleavage.
-
Milder Reducing Agents: If over-reduction is a persistent issue, consider using a milder reducing agent.
-
Temperature Control: Maintain a low temperature (0°C) during the addition of the reducing agent and allow the reaction to slowly warm to room temperature.
Step 2: Deoxofluorination of N-Boc-2-azaspiro[3.3]heptan-5-ol
This is the most critical and often lowest-yielding step. The use of reagents like Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor is common.[1][2]
Q3: My deoxofluorination reaction with DAST is giving a very low yield of the desired 5-fluoro product. What are the likely reasons?
A3: Low yields in DAST-mediated fluorinations can stem from several factors related to the reagent, substrate, and reaction conditions.
-
DAST Quality: DAST is highly sensitive to moisture and can decompose upon storage.[1] Use a fresh bottle or a recently purchased, properly stored reagent.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reaction Temperature: The addition of DAST should be performed at low temperatures (-78°C) to control the exothermic reaction and minimize side reactions. The reaction is then typically allowed to warm to room temperature.[1][3]
-
Solvent Choice: Dichloromethane (DCM) is the most common and generally effective solvent for DAST fluorinations.[1]
-
Work-up Procedure: The work-up is critical. The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.[1]
Q4: I am observing a significant amount of an elimination byproduct (an alkene). How can I minimize this?
A4: Elimination is a common side reaction in deoxofluorination, especially with secondary alcohols that can form stable carbocations.
-
Temperature Control: Strict adherence to low-temperature addition of DAST is crucial.
-
Alternative Fluorinating Agents: Consider using a less acidic or more sterically hindered fluorinating agent. Deoxo-Fluor is often a good alternative and is more thermally stable than DAST.[2] Newer reagents like PyFluor have also been developed to minimize elimination.
Q5: The reaction seems to stall, with a significant amount of starting material remaining even after prolonged reaction times. What can I do?
A5: Incomplete conversion can be due to several factors.
-
Insufficient DAST: While a slight excess (1.1-1.5 equivalents) is typical, for less reactive alcohols, a larger excess may be required. However, this can also increase the likelihood of side reactions.
-
Reaction Time and Temperature: After the initial low-temperature addition, ensure the reaction is stirred at room temperature for an adequate amount of time (monitor by TLC/LC-MS). Gentle warming may be attempted, but with extreme caution due to the thermal instability of DAST.[1]
Step 3: Deprotection of N-Boc-5-fluoro-2-azaspiro[3.3]heptane
The final step is the removal of the Boc protecting group to yield the free amine.
Q6: My Boc deprotection with Trifluoroacetic Acid (TFA) is not going to completion. What should I do?
A6: While TFA is a standard reagent for Boc deprotection, incomplete reactions can occur.
-
TFA Concentration: Ensure you are using a sufficient concentration of TFA in a suitable solvent like DCM. A common condition is a 1:1 mixture of TFA and DCM.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. Deprotection is usually complete within 1-2 hours at room temperature.
-
Water Content: While not strictly anhydrous, excessive water can hydrolyze TFA and reduce its effectiveness.
Q7: After deprotection and work-up, I am struggling to isolate the final product as the free base. What is a better approach?
A7: The free amine can be volatile and difficult to handle. It is often preferable to isolate it as a salt.
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Salt Formation: After the deprotection is complete, the reaction mixture can be concentrated, and the residue can be treated with a solution of HCl in a solvent like diethyl ether or dioxane to precipitate the hydrochloride salt. This often provides a stable, crystalline solid that is easier to handle and purify.
III. Experimental Protocols
The following are representative protocols. Always perform a thorough risk assessment before conducting any chemical synthesis.
Protocol 1: Synthesis of N-Boc-2-azaspiro[3.3]heptan-5-ol
-
To a stirred solution of N-Boc-2-azaspiro[3.3]heptan-5-one (1.0 eq) in methanol (0.1 M) at 0°C, add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product, which can be purified by column chromatography.
Protocol 2: Deoxofluorination with DAST
-
Dissolve N-Boc-2-azaspiro[3.3]heptan-5-ol (1.0 eq) in anhydrous DCM (0.1 M) in an oven-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add DAST (1.2 eq) dropwise via syringe to the stirred solution.[1]
-
Stir the reaction at -78°C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.[1]
-
Carefully quench the reaction by slowly adding the mixture to a vigorously stirred, ice-cold saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: N-Boc Deprotection
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Dissolve N-Boc-5-fluoro-2-azaspiro[3.3]heptane (1.0 eq) in DCM (0.2 M).
-
Add trifluoroacetic acid (10 eq) and stir the solution at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and add a solution of HCl in diethyl ether (e.g., 2 M) to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
IV. Data Summary
| Step | Reagents & Conditions | Common Yield Range | Key Challenges |
| Reduction | NaBH₄, MeOH, 0°C to rt | 80-95% | Incomplete reaction, over-reduction |
| Fluorination | DAST, DCM, -78°C to rt | 30-60% | Low conversion, elimination side-products |
| Deprotection | TFA, DCM, rt | 90-99% | Incomplete reaction, product isolation |
V. Visual Diagrams
Synthetic Pathway and Troubleshooting
Caption: Synthetic pathway with common troubleshooting points.
Deoxofluorination Troubleshooting Workflow
Caption: Troubleshooting workflow for the deoxofluorination step.
VI. Frequently Asked Questions (FAQs)
Q: Are there safer alternatives to DAST for the fluorination step?
A: Yes, Deoxo-Fluor is a commonly used alternative that is more thermally stable than DAST.[2] Newer reagents such as PyFluor and XtalFluor have also been developed with improved safety profiles and can offer better selectivity in some cases.
Q: Can I perform the fluorination on the unprotected 2-azaspiro[3.3]heptan-5-ol?
A: It is highly inadvisable. The free amine is nucleophilic and will react with DAST, leading to a complex mixture of products. The use of a protecting group like Boc is essential.
Q: My final product is a salt. How can I obtain the free base?
A: The hydrochloride salt can be neutralized with a base such as aqueous sodium hydroxide or sodium bicarbonate, followed by extraction with an organic solvent. However, be aware that the free base may be volatile.
Q: What are the key safety precautions when working with DAST?
A: DAST is toxic, corrosive, and reacts violently with water. It can also decompose exothermically at elevated temperatures. Always handle DAST in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and work under anhydrous conditions. Never heat a reaction containing DAST above 80°C.[3]
VII. References
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]
-
Wikipedia. Fluorination with aminosulfuranes. [Link]
-
Hamza, D., et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2005 (12), 1937-1939.
-
Gava, V., et al. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Org. Biomol. Chem., 2019 , 17, 8661-8665.
-
Baran, P. S., et al. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. J. Am. Chem. Soc.2020 , 142, 35, 14896–14901.
-
Hudlicky, M. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Org. React.1988 , 35, 513-637.
-
Singh, R. P., et al. DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. ChemInform, 2003 , 34(42).
-
Burkhard, J. A., et al. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and Other Bioisosteres of Piperidine in the Context of Medicinal Chemistry. J. Med. Chem.2010 , 53 (24), pp 8647–8659.
-
Heravi, M. M., et al. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. J. Am. Chem. Soc.2021 , 143, 31, 12093–12100.
-
Feskov, I. O., et al. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Synthesis2020 , 52 (16): 2351-2363.
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
National Center for Biotechnology Information. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]
-
Mykhailiuk, P. K. Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. Synlett2016 , 27(12): 1831-1834.
-
Common Organic Chemistry. Diethylaminosulfur Trifluoride (DAST). [Link]
-
Burkhard, J. A., et al. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Org. Lett.2012 , 14 (1), pp 66–69.
-
National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
National Center for Biotechnology Information. Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche. [Link]
-
Google Patents. Deprotection of N-BOC compounds.
-
National Center for Biotechnology Information. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. [Link]
-
Kirichok, A. A., & Yegorova, T. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 2023 , 11(2), 31-41.
-
Wuitschik, G., et al. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angew. Chem. Int. Ed.2010 , 49, 7428-7439.
-
Defense Technical Information Center. Development of Synthesis and Large Scale Production Technology for Ultrahigh Energy and Density Fluoro-Organic Compounds. [Link]
-
Mykhailiuk, P. K. 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate, 2019 .
-
ChemWhat. 2-Boc-5-hydroxy-2-azaspiro[3.3]heptane CAS#: 1330764-31-2. [Link]
-
Angene Chemical. 2-Boc-5-hydroxy-2-azaspiro[3.3]heptane. [Link]
-
Mykhailiuk, P. K. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Tetrahedron Lett.2015 , 56 (38), pp 5192–5194.
-
The Royal Society of Chemistry. High-yield, fluoride-free and large-scale synthesis of MIL-101(Cr). [Link]
Sources
Technical Support Center: Fluorination of Azaspiro[3.3]heptanes
Welcome to the technical support center for the fluorination of azaspiro[3.3]heptanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating these valuable motifs into their synthetic strategies. The unique strained spirocyclic core of azaspiro[3.3]heptanes presents specific challenges during fluorination. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate common side reactions.
Part 1: Troubleshooting Guides for Common Side Reactions
This section addresses the most frequently encountered issues during the fluorination of hydroxyl-substituted azaspiro[3.3]heptanes using common deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®.
Issue 1: Ring-Opening of the Azaspirocyclic Core
Question: My reaction mixture shows significant formation of a product with a higher molecular weight and the disappearance of the characteristic spirocyclic NMR signals. Mass spectrometry suggests the incorporation of solvent or reagent fragments. What is causing this ring-opening?
Answer:
The strained nature of the azaspiro[3.3]heptane core makes it susceptible to nucleophilic attack, especially under acidic conditions. The hydrogen fluoride (HF) generated in situ during the reaction with DAST or Deoxo-Fluor® can protonate the nitrogen atom of the azaspirocycle, activating the ring towards nucleophilic opening.
Mechanism of Acid-Catalyzed Ring Opening:
-
Protonation of the Amine: The basic nitrogen of the azaspiro[3.3]heptane is protonated by HF.
-
Activation of the Spirocycle: This protonation increases the ring strain and makes the adjacent carbon atoms more electrophilic.
-
Nucleophilic Attack: A nucleophile present in the reaction mixture (e.g., the fluoride ion, the solvent, or even another molecule of the starting material) attacks one of the carbons of the azetidine ring, leading to ring-opening.
Troubleshooting Steps:
-
Use a Non-Coordinating Solvent: Switch from coordinating solvents like THF, which can act as a nucleophile, to non-coordinating solvents such as dichloromethane (DCM) or toluene.
-
Employ a Hindered Base: The addition of a non-nucleophilic, hindered base like 2,6-lutidine or proton sponge can scavenge the HF generated during the reaction, thus preventing the protonation of the azaspiro[3.3]heptane nitrogen.
-
Lower the Reaction Temperature: Perform the reaction at lower temperatures (e.g., -78 °C) to reduce the rate of the undesired ring-opening reaction.
Experimental Protocol for Minimizing Ring-Opening:
-
Dissolve the hydroxyl-azaspiro[3.3]heptane substrate and 1.5 equivalents of 2,6-lutidine in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of 1.2 equivalents of DAST in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Diagnosing and Mitigating Ring-Opening:
Caption: Troubleshooting workflow for ring-opening side reactions.
Issue 2: Formation of Rearranged Isomers
Question: I am observing a fluorinated product with the correct mass, but the NMR spectrum is inconsistent with the expected structure. It appears a skeletal rearrangement has occurred. Why is this happening and how can I prevent it?
Answer:
The fluorination of secondary alcohols with reagents like DAST can proceed through an Sₙ1-like mechanism involving a carbocationic intermediate. The highly strained nature of the azaspiro[3.3]heptane system can promote Wagner-Meerwein type rearrangements to relieve ring strain, leading to the formation of thermodynamically more stable carbocations and, consequently, rearranged fluorinated products.
Troubleshooting Strategies:
-
Use a More Sₙ2-like Fluorinating Reagent: Reagents like Fluolead™ or PyFluor® often favor a more Sₙ2-like pathway, which can suppress the formation of carbocationic intermediates and thus prevent rearrangements.
-
Control the Stoichiometry: Using a minimal excess of the fluorinating agent can sometimes reduce the extent of rearrangement by minimizing the concentration of HF, which can promote carbocation formation.
-
Solvent Effects: Less polar solvents may disfavor the formation of a charge-separated carbocationic intermediate.
Comparative Data on Reagent Choice:
| Fluorinating Reagent | Typical Mechanism | Propensity for Rearrangement |
| DAST | Sₙ1-like | High |
| Deoxo-Fluor® | Sₙ1-like | High |
| PyFluor® | Sₙ2-like | Low |
| Fluolead™ | Sₙ2-like | Low |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my fluorination reaction sluggish or incomplete?
A1: Incomplete conversion can be due to several factors:
-
Moisture: Fluorinating agents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use anhydrous solvents.
-
Reagent Quality: The fluorinating agent may have degraded. It is recommended to use a fresh bottle or a recently purchased reagent.
-
Steric Hindrance: If the hydroxyl group is in a sterically hindered position, the reaction may require higher temperatures or longer reaction times. However, be aware that this can also increase the likelihood of side reactions.
Q2: I am observing the formation of an elimination product (an alkene). How can I avoid this?
A2: Elimination is a common side reaction, especially with substrates that can form a stable double bond.
-
Choice of Base: If you are using a base to scavenge HF, ensure it is non-nucleophilic and sterically hindered. A less hindered base might act as a base to promote elimination.
-
Temperature Control: Elimination reactions are often favored at higher temperatures. Maintaining a low reaction temperature throughout the addition and stirring can minimize this side pathway.
Q3: My starting material has a Boc-protecting group on the nitrogen. Is this stable to the fluorination conditions?
A3: The tert-butoxycarbonyl (Boc) group is generally stable to DAST and Deoxo-Fluor® at low temperatures. However, the in situ generated HF is acidic and can cause partial or complete deprotection of the Boc group, especially if the reaction is allowed to warm for extended periods or if a large excess of the fluorinating agent is used. If Boc deprotection is a significant issue, consider using a more acid-stable protecting group like a carbamate (Cbz) or an amide.
Q4: How do I safely quench a reaction containing residual DAST or Deoxo-Fluor®?
A4: These reagents react violently with water. The reaction should be quenched at low temperatures (0 °C or below) by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or by slowly adding the reaction mixture to the quenching solution. Ensure adequate ventilation and personal protective equipment are used.
Part 3: Mechanistic Overview
Deoxofluorination with DAST:
Caption: Simplified mechanism of deoxofluorination with DAST.
References
-
Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M. Chemical Communications, 1999 , (3), 215-216. [Link]
-
Middleton, W. J. The Journal of Organic Chemistry, 1975 , 40(5), 574-578. [Link]
-
Umemoto, T.; Singh, R. P.; Xu, Y.; Saito, N. Journal of the American Chemical Society, 2010 , 132(51), 18199-18205. [Link]
Technical Support Center: Optimization of Coupling Conditions for 5-Fluoro-2-azaspiro[3.3]heptane
Welcome to the technical support guide for 5-Fluoro-2-azaspiro[3.3]heptane. This document is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable, strained spirocyclic building block into their synthetic workflows. The unique structural and electronic properties of this amine—namely its rigid, three-dimensional spirocyclic core and the electron-withdrawing fluorine atom—present specific challenges and opportunities in common bond-forming reactions.
This guide provides in-depth, field-tested insights into troubleshooting and optimizing two of the most critical transformations for this scaffold: Palladium-catalyzed Buchwald-Hartwig N-Arylation and Amide Bond Formation.
Section 1: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful method for forming C(aryl)-N bonds, a motif prevalent in pharmaceuticals.[1][2] However, the reduced nucleophilicity of 5-Fluoro-2-azaspiro[3.3]heptane, a consequence of the fluorine's inductive effect, requires careful selection of catalytic systems to achieve high yields.[3]
Frequently Asked Questions (FAQs): N-Arylation
Q1: Why is my N-arylation of 5-Fluoro-2-azaspiro[3.3]heptane sluggish compared to its non-fluorinated analog?
A1: The fluorine atom is strongly electron-withdrawing, which decreases the electron density on the nitrogen atom. This reduces the amine's basicity and, critically, its nucleophilicity, slowing its reaction rate in the Buchwald-Hartwig catalytic cycle.[3][4] Overcoming this requires more reactive catalytic systems, stronger bases, or higher reaction temperatures to facilitate the key steps of amine coordination and deprotonation at the palladium center.[5]
Q2: Which generation of Buchwald-Hartwig catalysts is most suitable for this substrate?
A2: Later-generation catalysts, particularly those based on bulky, electron-rich phosphine ligands, are highly recommended. These ligands stabilize the Pd(0) state and accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[1][2] Ligands like those from the Josiphos family or Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are excellent starting points.[6][7]
Q3: Can I use aryl chlorides as coupling partners?
A3: Yes, but they are significantly more challenging than bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult. For aryl chlorides, highly active catalyst systems are mandatory.[5] This typically involves using sterically hindered and electron-rich ligands (e.g., G3/G4 palladacycles with ligands like BrettPhos) and a strong base like lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide.[7]
Troubleshooting Guide: Buchwald-Hartwig Reactions
Problem 1: Low or No Conversion to the N-Aryl Product
-
Potential Cause A: Inactive Catalyst System. The combination of palladium precursor and ligand is not active enough for this less nucleophilic amine.
-
Solution: Switch to a more advanced catalyst system. Use pre-formed palladacycles (e.g., G3 or G4 precatalysts) which are highly active. If using a Pd(0) or Pd(II) source with a separate ligand, ensure you are using a bulky, electron-donating biarylphosphine ligand like RuPhos, BrettPhos, or XPhos. These ligands promote the crucial oxidative addition and reductive elimination steps.[2][7]
-
-
Potential Cause B: Insufficiently Strong Base. The base may not be strong enough to deprotonate the palladium-amine complex, a key step in the catalytic cycle.
-
Solution: For this electron-deficient amine, a strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is a standard choice.[8] For particularly challenging couplings (e.g., with aryl chlorides), consider stronger bases like LHMDS or KHMDS.
-
-
Potential Cause C: Inappropriate Solvent or Temperature. The reaction may require more energy to overcome the activation barrier, or the solvent may not be suitable.
-
Solution: Use high-boiling point, anhydrous, and deoxygenated aprotic solvents like toluene, dioxane, or CPME. Increase the reaction temperature, typically between 80-120 °C. Monitor for potential substrate or product degradation at higher temperatures.
-
Problem 2: Significant Hydrodehalogenation of the Aryl Halide
-
Potential Cause: Competing β-Hydride Elimination. This side reaction can occur from the palladium-amide intermediate, leading to the arene byproduct and consuming your starting material.
-
Solution: This issue is often ligand-dependent. The use of bulky biarylphosphine ligands, which promote rapid reductive elimination, can outcompete the β-hydride elimination pathway.[1] Ensure the reaction is run under strictly anhydrous and anaerobic conditions, as water can facilitate this side reaction.
-
Optimized Conditions for Buchwald-Hartwig N-Arylation
The following table provides recommended starting points for optimizing the N-arylation of 5-Fluoro-2-azaspiro[3.3]heptane.
| Aryl Halide Type | Recommended Catalyst/Precatalyst | Recommended Ligand | Base | Typical Solvent / Temp. |
| Aryl Iodide/Bromide (Electron-Neutral/Rich) | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos | NaOtBu, K₃PO₄ | Toluene or Dioxane / 100 °C |
| Aryl Bromide (Electron-Poor) | XPhos-G3-Pd or RuPhos-G3-Pd | (Integrated) | NaOtBu, Cs₂CO₃ | Toluene or CPME / 100-110 °C |
| Aryl Chloride (General) | BrettPhos-G3-Pd or AdBrettPhos-Pd-G3 | (Integrated) | LHMDS, NaOtBu | Toluene or Dioxane / 110-120 °C |
General Protocol for Buchwald-Hartwig N-Arylation
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), palladium precatalyst (1-2 mol%), and the appropriate base (1.5-2.0 equiv).
-
Seal the flask and evacuate and backfill with argon three times.
-
Add 5-Fluoro-2-azaspiro[3.3]heptane (1.2 equiv), typically as a solution in the reaction solvent.
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane) to achieve a concentration of ~0.1-0.5 M.
-
Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 100-110 °C) for 4-24 hours.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Proceed with standard aqueous workup and purification by column chromatography.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Section 2: Amide Coupling (Acylation)
Forming an amide bond by coupling 5-Fluoro-2-azaspiro[3.3]heptane with a carboxylic acid is another cornerstone reaction. The reduced nucleophilicity of the amine can again lead to challenges, such as slow reaction rates or the need for highly activated acid species.
Frequently Asked Questions (FAQs): Amide Coupling
Q1: Which coupling reagents are most effective for this amine?
A1: Due to the amine's lower reactivity, stronger coupling reagents are often required. Uronium/aminium-based reagents like HATU, HBTU, or COMU are generally more effective than standard carbodiimides like EDC. These reagents rapidly generate a highly activated acyl-intermediate, which is more susceptible to attack by the weakly nucleophilic amine.
Q2: I am seeing epimerization of my chiral carboxylic acid. How can I prevent this?
A2: Epimerization often occurs via the formation of an oxazolone intermediate, especially with N-protected amino acids. To minimize this, use additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) if using a carbodiimide. Alternatively, switching to a phosphonium-based reagent like PyBOP or a different uronium reagent can sometimes reduce racemization. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) is also crucial.
Q3: Can I perform this coupling without a traditional coupling reagent?
A3: Yes, an alternative strategy is to first convert the carboxylic acid to a more reactive derivative, like an acyl chloride or acyl fluoride.[9] Acyl fluorides, in particular, are known to be effective for coupling with electron-deficient amines and can often be formed in situ. This method can be very effective but requires careful handling of the fluorinating agents.[9]
Troubleshooting Guide: Amide Coupling Reactions
Problem 1: Incomplete Conversion or No Reaction
-
Potential Cause A: Insufficient Carboxylic Acid Activation. The chosen coupling reagent may not be potent enough to activate the acid sufficiently for it to react with the electron-deficient amine.
-
Solution: Switch to a more powerful coupling reagent. If you are using EDC/HOBt, try HATU or COMU. These reagents are known for their high efficiency, even with challenging substrates.[10] Also, ensure your reagents are fresh and anhydrous, as many coupling reagents are moisture-sensitive.
-
-
Potential Cause B: Steric Hindrance. Either the carboxylic acid or the amine (less likely for this specific amine) is sterically bulky, preventing approach.
-
Solution: For sterically hindered substrates, prolonged reaction times and elevated temperatures may be necessary. In some cases, converting the carboxylic acid to an acyl halide using reagents like oxalyl chloride or SOCl₂ can provide the reactivity needed to overcome the steric barrier.[9]
-
Problem 2: Difficult Purification and Byproduct Removal
-
Potential Cause: Byproducts from the Coupling Reagent. Reagents like DCC and EDC produce urea byproducts (DCU and EDU, respectively) that can be difficult to remove.
-
Solution: DCU is often insoluble in solvents like dichloromethane and can be removed by filtration. EDU is water-soluble and can typically be removed with an aqueous wash. To avoid this issue entirely, consider using reagents that produce water-soluble byproducts, such as HATU or COMU, making the workup significantly easier.
-
Comparison of Common Amide Coupling Reagents
| Reagent (Acronym) | Pros | Cons/Considerations | Best For... |
| EDC / HOBt | Inexpensive, water-soluble byproduct (EDU) | Moderate reactivity, risk of racemization | Standard, non-challenging couplings |
| DCC | Inexpensive, effective | Produces insoluble DCU byproduct, high risk of racemization | When byproduct insolubility is an advantage for purification |
| HATU / HBTU | Very high reactivity, low racemization risk | More expensive, can be sensitive to moisture | Electron-deficient amines, sterically hindered substrates |
| COMU | High reactivity, safer byproducts than HATU/HBTU | Expensive | Challenging couplings where safety is a primary concern |
| Acyl Fluoride (via Cyanuric Fluoride) | Highly reactive intermediate | Requires a two-step (or in situ) process | Electron-deficient amines where other methods fail[9] |
General Protocol for HATU-Mediated Amide Coupling
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂).
-
Add HATU (1.1 equiv) to the solution.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (2.0-3.0 equiv). Stir for 5-10 minutes at room temperature to pre-activate the acid.
-
Add a solution of 5-Fluoro-2-azaspiro[3.3]heptane (1.05 equiv) in the same solvent.
-
Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable solvent.
-
Wash the organic layer sequentially with 5% aq. citric acid, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Workflow for Selecting an Amide Coupling Strategy
Caption: Decision workflow for amide coupling with challenging substrates.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Spiro-Josiphos Ligands for the Ir-Catalyzed Asymmetric Synthesis of Chiral Amines under Hydrogenation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Stability of 5-Fluoro-2-azaspiro[3.3]heptane Hydrochloride in Solution
Welcome to the technical support center for 5-Fluoro-2-azaspiro[3.3]heptane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. The unique spirocyclic structure, while offering desirable properties like improved metabolic stability and solubility, can also present challenges in terms of chemical stability under various experimental conditions.[1] This resource provides in-depth troubleshooting advice and detailed protocols to help you ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and expected stability of this compound.
Q1: What are the recommended storage conditions for this compound, both as a solid and in solution?
A1:
-
Solid Form: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[2] For long-term storage, temperatures of 2-8°C in an inert atmosphere are recommended to minimize degradation.[3]
-
In Solution: The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. Stock solutions should ideally be prepared fresh for each experiment. If storage is necessary, it is recommended to store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent is critical; while the hydrochloride salt enhances solubility in aqueous solutions, the stability in these solutions over time needs to be experimentally verified.[4]
Q2: What are the likely degradation pathways for this compound in solution?
A2: While specific degradation pathways for this compound are not extensively documented, based on its structure, we can anticipate a few potential routes of degradation:
-
Oxidation: The secondary amine in the azaspiro ring is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.[5] This can be accelerated by the presence of oxidizing agents, dissolved oxygen, or exposure to light.
-
Reaction with Acidic or Basic Media: Although the spirocyclic structure is generally more stable than some other cyclic systems, strong acidic or basic conditions could potentially lead to ring-opening or other rearrangements.[6] The stability of related cyclic aminals has been shown to be pH-dependent, with increased hydrolysis rates in acidic media.[6]
-
Formation of Oligomers/Polymers: Under certain conditions, such as high concentrations or in the presence of certain catalysts, small amine-containing rings can potentially oligomerize.
Q3: How does the fluorine substituent affect the stability of the molecule?
A3: The fluorine atom can influence the molecule's stability in several ways. The strong carbon-fluorine bond is generally very stable. However, the electronegativity of the fluorine atom can affect the reactivity of adjacent functional groups through inductive effects. This could potentially influence the pKa of the secondary amine and its susceptibility to certain reactions.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common experimental issues that may be related to the instability of this compound.
Issue 1: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a solution of this compound.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Steps:
-
Analyze a freshly prepared sample: Compare the chromatogram of your aged solution to that of a solution prepared immediately before analysis. If the new peaks are absent or smaller in the fresh sample, degradation is likely occurring.
-
Conduct a forced degradation study: To identify potential degradation products, intentionally stress the compound under various conditions (acidic, basic, oxidative, thermal, photolytic). This can help to confirm if the unexpected peaks correspond to degradation products.[5][7] (See Protocol 1 for a detailed procedure).
-
Characterize the new peaks: Use LC-MS/MS to obtain the mass of the unexpected peaks and their fragmentation patterns.[5][8] This information is crucial for proposing the structures of the degradation products. For definitive identification, isolation of the impurities followed by NMR analysis may be necessary.[5][9]
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Analyze a solvent blank: Inject the solvent used to prepare your solution to ensure it is free of contaminants.
-
Check all glassware and equipment: Ensure that all materials coming into contact with your sample are scrupulously clean.
-
-
Issue 2: The concentration of my this compound solution is decreasing over time.
-
Possible Cause 1: Chemical degradation.
-
Troubleshooting Steps:
-
Perform a time-course stability study: Prepare a solution and analyze its concentration at several time points (e.g., 0, 2, 4, 8, 24 hours) under your typical experimental conditions. This will help you to quantify the rate of degradation.
-
Evaluate the impact of temperature and light: Repeat the time-course study with samples stored at different temperatures (e.g., 4°C, room temperature) and with one set of samples protected from light. This will help to identify the key factors influencing stability.[10][11]
-
-
-
Possible Cause 2: Adsorption to surfaces.
-
Troubleshooting Steps:
-
Consider the container material: Some compounds can adsorb to glass or plastic surfaces. Try preparing solutions in different types of containers (e.g., polypropylene vs. glass) to see if this affects the loss of compound.
-
Use silanized glassware: Silanizing glassware can reduce the number of active sites available for adsorption.
-
-
Issue 3: My solution of this compound has developed a yellow or brown color.
-
Possible Cause: Oxidative degradation.
-
Troubleshooting Steps:
-
De-gas your solvents: The formation of colored products is often indicative of oxidation. Preparing solutions with solvents that have been de-gassed (e.g., by sparging with nitrogen or argon) can minimize the presence of dissolved oxygen.
-
Add an antioxidant: If compatible with your experimental system, the addition of a small amount of an antioxidant may help to prevent oxidative degradation.
-
Protect from light: Photodegradation can also lead to colored byproducts. Ensure your solutions are stored in amber vials or wrapped in foil to protect them from light.[10]
-
-
Part 3: Experimental Protocols
This section provides detailed protocols for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to generate its potential degradation products, which is a crucial step in developing a stability-indicating analytical method.[7]
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV/PDA and MS detectors
Procedure:
-
Prepare a stock solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to a known concentration (e.g., 1 mg/mL).
-
Set up stress conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Time points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For the acid and base hydrolysis samples, neutralize the aliquots before analysis (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).
-
Analysis: Analyze all samples by a suitable LC-MS method to identify and quantify the parent compound and any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method that can separate this compound from all its potential degradation products.
Procedure:
-
Initial Method Screening: Start with a generic gradient method on a C18 column. A typical mobile phase system would be water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study (Protocol 1).
-
Adjust the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.
-
If separation is not achieved on a C18 column, screen other column chemistries (e.g., C8, Phenyl-Hexyl, HILIC).
-
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Part 4: Visualization & Data Presentation
Workflow for Investigating Solution Stability
Caption: Workflow for troubleshooting stability issues.
Table 1: Example Parameters for a Forced Degradation Study
| Stress Condition | Reagent | Temperature | Duration (hours) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 0, 2, 4, 8, 24 |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 0, 2, 4, 8, 24 |
| Oxidation | 3% H₂O₂ | Room Temp | 0, 2, 4, 8, 24 |
| Thermal | None (in solution) | 60°C | 0, 2, 4, 8, 24 |
| Photolytic | Light (ICH Q1B) | Room Temp | Per ICH guidelines |
References
- EvitaChem. Buy 5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride (EVT-12046588). EvitaChem. Accessed December 23, 2023.
- AK Scientific, Inc. 6-Fluoro-2-azaspiro[3.3]heptane Safety Data Sheet. AK Scientific, Inc. Accessed December 23, 2023.
- Teichert, J. F., & Schmidt, R. R. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2280–2292.
- Angene Chemical. 2-Oxa-6-azaspiro[3.
- Bolla, M. L., & Merveille, A. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 15(11), 1333-1348.
- MedchemExpress.com. Cbz-azaspiro[3.3]heptane-OH Safety Data Sheet. MedchemExpress.com. November 10, 2021.
- Apollo Scientific. 2,6-Diazaspiro[3.3]heptane dihydrochloride Safety Data Sheet. Apollo Scientific. Accessed December 23, 2023.
- Enamine. 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride Safety Data Sheet. Enamine. Accessed December 23, 2023.
- Parchem. This compound (Cas 936548-77-5). Parchem. Accessed December 23, 2023.
- ChemScene. 1354952-05-8 | 6,6-Difluoro-2-azaspiro[3.3]heptane. ChemScene. Accessed December 23, 2023.
- BenchChem. Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives. BenchChem. Accessed December 23, 2023.
- Vigneron, J., et al. (1997). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie de Belgique, 52(2), 79-85.
- Isherwood, M., et al. (2020). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
- Ahmed, Z., et al. (2012). Compatibility study for metabolomics: Combined sample preparation for LC/MS and NMR. Journal of Proteome Research, 11(11), 5361-5371.
- Enamine. Spirocyclic Azetidines for Medicinal Chemistry. Enamine. Accessed December 23, 2023.
- Gathungu, R. M., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. TrAC Trends in Analytical Chemistry, 108, 173-183.
- Wang, Y., et al. (2010). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. AAPS PharmSciTech, 11(1), 247-252.
- PCCA. (2022, March 16).
- Chaganti, S., et al. (2024). LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity. Journal of Pharmaceutical and Biomedical Analysis, 243, 116117.
- Wernik, M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1506-1512.
- Wernik, M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 8(30), 27365-27371.
- Chaganti, S., et al. (2024). LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity.
- Chaganti, S., et al. (2024).
- Wirth, C., et al. (2013). Impact of Temperature Exposure on Stability of Drugs in a Real-World Out-of-Hospital Setting.
- Abosyn. 1-azaspiro[3.3]heptane hydrochloride. Abosyn. Accessed December 23, 2023.
- PubChem. 2-Azaspiro[3.3]heptane hydrochloride. National Center for Biotechnology Information.
- Wang, Y., et al. (2010).
- Wang, Y., et al. (2010). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination.
- Li, R., et al. (2021). Dissolution behavior of 5-fluorouracil in fourteen neat solvents: Solubility, correlation, solvent effect, Hansen solubility parameter, molecular simulation and thermodynamic analysis. Journal of Molecular Liquids, 334, 116069.
- Khan, M. A., et al. (2009). Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. Drug Testing and Analysis, 1(5), 240-244.
- De Vrieze, M., et al. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. protocols.io.
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- 11. researchgate.net [researchgate.net]
Technical Support Center: 5-Fluoro-2-azaspiro[3.3]heptane hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 5-Fluoro-2-azaspiro[3.3]heptane hydrochloride. This document, crafted from the perspective of a Senior Application Scientist, provides in-depth, field-proven guidance on the handling, storage, and effective use of this valuable synthetic building block. Our aim is to move beyond simple instructions, offering explanations for the causal relationships behind experimental choices to ensure your success.
Section 1: Compound Overview & Key Properties
This compound is a spirocyclic secondary amine valued in medicinal chemistry for its role as a rigid, three-dimensional bioisostere of piperidine. The fluorine substituent can enhance metabolic stability and modulate physicochemical properties. The hydrochloride salt form is specifically utilized to improve solubility and handling characteristics compared to the free base.[1]
| Property | Value | Source |
| Chemical Name | This compound | Parchem[2] |
| CAS Number | 936548-77-5 | Parchem[2] |
| Molecular Formula | C₆H₁₁ClFN | ChemScene[3] (analogue) |
| Molecular Weight | 151.61 g/mol | (Calculated) |
| Appearance | White to off-white solid | (Typical) |
| Form | Hydrochloride Salt | N/A |
Section 2: Storage & Stability FAQs
Q: What are the optimal storage conditions for this compound?
A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4] For long-term storage, temperatures between 2-8°C under an inert atmosphere are recommended.[5][6]
-
Expert Insight: The primary risk to this compound's integrity during storage is moisture absorption. As a hydrochloride salt, it is hygroscopic, meaning it readily attracts and absorbs water from the atmosphere.[7][8] This can lead to clumping, inaccurate weighing, and the introduction of water into moisture-sensitive reactions. A desiccator is highly recommended for at-rest storage.
Q: The powder in my vial appears clumped and is not a free-flowing solid. Is it still usable?
A: Clumping is a strong indicator that the compound has absorbed atmospheric moisture due to its hygroscopic nature. While the chemical structure is likely intact, the presence of water can be detrimental.
-
Self-Validation Protocol:
-
Dry the material under high vacuum for several hours to remove absorbed water.
-
If using in a moisture-sensitive reaction, this drying step is critical.
-
For applications where small amounts of water are tolerated (e.g., preparing an aqueous stock solution), the clumped material can be used, but be aware that the weighed mass will not be perfectly accurate due to the water content.
-
Q: Is the compound sensitive to light or air (oxidation)?
A: While stable under normal laboratory conditions, it is good practice to store all amine-containing compounds protected from light and under an inert atmosphere (like argon or nitrogen) to prevent gradual degradation.[4][5] The primary sensitivity is to moisture, not typically air or light over the short term. It is, however, incompatible with strong oxidizing agents.[4]
Section 3: Safe Handling & Personal Protective Equipment (PPE)
Q: What are the primary hazards associated with this compound?
A: Based on data for analogous amine hydrochlorides, this compound should be treated as hazardous. It is expected to cause skin irritation and serious eye irritation.[9][10] Inhalation of the dust may cause respiratory tract irritation.
Q: What is the mandatory PPE for handling the solid compound?
A: Always handle this compound inside a chemical fume hood.
-
Eye Protection: Safety glasses with side shields or goggles are required.[5][9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[5][9]
-
Body Protection: A lab coat is mandatory. Ensure skin is not exposed.
-
Respiratory Protection: For weighing and transferring the solid, use of a respirator may be necessary if dust is generated.[9]
Q: What are the first-aid procedures in case of accidental exposure?
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[11]
Section 5: Troubleshooting Experimental Issues
Q: My acylation/alkylation/sulfonylation reaction is not proceeding. The starting material is consumed, but I don't see any product. What is the likely cause?
A: This is the most common issue encountered when using an amine hydrochloride salt directly in a reaction. The secondary amine is the nucleophile, but in its hydrochloride form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. [12][13]
-
The Causality: Standard reaction conditions often use one equivalent of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct (like HCl) formed during the reaction. However, when you start with an amine hydrochloride, this first equivalent of base is consumed simply to neutralize the salt and generate the free, nucleophilic amine. [14][15]If you do not add a second equivalent of base, there will be none left to neutralize the acid generated by the reaction itself, which will then re-protonate your amine, halting the reaction.
-
Trustworthy Protocol Adjustment: For any reaction requiring the amine to act as a nucleophile (e.g., amide bond formation, SN2 alkylation), always use at least two equivalents of a non-nucleophilic base relative to the this compound. One equivalent is for in situ free-basing, and the second is to scavenge the acid produced during the reaction. [16] Q: I had a successful reaction, but my yield was very low after an aqueous workup and extraction with an organic solvent like ethyl acetate or DCM. Where did my product go?
A: Your product, especially if the amine is still basic, is likely soluble in the acidic aqueous layer of your workup.
-
The Logic: During workup, it is common to wash with a dilute acid (e.g., 1M HCl) to remove excess amine base. This protonates your product, making it a salt. Amine salts are highly water-soluble and will partition into the aqueous layer, not the organic layer. [12][17]
-
Troubleshooting Steps:
-
Isolate the Aqueous Layer: Do not discard your aqueous washes.
-
Basify: Add a base (e.g., 1M NaOH, saturated NaHCO₃) to the aqueous layer until it is basic (pH > 9). This deprotonates your product, making it the "free base" form.
-
Re-extract: Extract the now-basic aqueous layer again with your organic solvent (e.g., 3x with DCM). The neutral product should now partition into the organic phase.
-
Combine & Dry: Combine these new organic extracts with your original ones, dry with Na₂SO₄ or MgSO₄, filter, and concentrate to recover your product.
-
References
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.[Link]
-
Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane. Angene Chemical.[Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. National Center for Biotechnology Information (PMC).[Link]
-
Amine Treating - Troubleshooting Guide. Scribd.[Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.[Link]
-
What makes a substance hygroscopic? ResearchGate.[Link]
-
Amine Reactivity. Michigan State University Department of Chemistry.[Link]
-
Reactions of amines. Chemistry LibreTexts.[Link]
-
What is the reaction between hydrochloric and amine? Quora.[Link]
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Reactions of Amines. Chemistry LibreTexts.[Link]
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Amines- Reactions. Chemistry LibreTexts.[Link]
-
Reactions of Amines. Jasperse, NDSU.[Link]
-
Amine workup. Reddit.[Link]
-
Material Safety Data Sheet. LabelSDS.[Link]
-
Hygroscopic Properties of Plateau Surface Salts. ACS Earth and Space Chemistry.[Link]
-
Amine. Wikipedia.[Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. American Chemical Society.[Link]
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- 6. 665-04-3 CAS MSDS (2-azaspiro[3.3]heptane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
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- 17. reddit.com [reddit.com]
Technical Support Center: Synthesis of 5-Fluoro-2-azaspiro[3.3]heptane Hydrochloride
Welcome to the technical support center for the synthesis of 5-fluoro-2-azaspiro[3.3]heptane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique structural features of azaspiro[3.3]heptanes make them valuable building blocks in medicinal chemistry.[1][2][3] This guide aims to equip you with the knowledge to overcome common challenges in the synthesis and scale-up of the fluorinated analog.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Spirocyclization Step
Symptoms:
-
The reaction consistently produces a low yield of the desired 2-azaspiro[3.3]heptane core.
-
Significant amounts of starting material remain unreacted, or a complex mixture of byproducts is observed.
Potential Causes & Solutions:
-
Inefficient Cyclization Conditions: The formation of the second azetidine ring can be challenging. The choice of base and solvent is critical for an efficient intramolecular cyclization.
-
Scientific Rationale: The cyclization is an intramolecular nucleophilic substitution. The reaction requires a base strong enough to deprotonate the amine, making it a more potent nucleophile, but not so strong as to cause side reactions. The solvent must be able to dissolve the reactants and facilitate the reaction kinetics.
-
Troubleshooting Steps:
-
Base Optimization: If using a weaker base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Solvent Effects: Aprotic polar solvents like DMF or DMSO can accelerate the reaction compared to less polar solvents like THF.[4] However, be mindful that DMF can sometimes lead to cleaner reaction profiles than aqueous NMP, DMA, or pyridine mixtures.[4]
-
Temperature Adjustment: Increasing the reaction temperature can improve the rate of cyclization. However, excessively high temperatures may lead to decomposition or side reactions. A systematic study of the temperature profile is recommended.
-
-
-
Steric Hindrance: The substituents on the starting materials can sterically hinder the intramolecular cyclization.
-
Scientific Rationale: Large or bulky protecting groups on the nitrogen or adjacent carbons can prevent the molecule from adopting the necessary conformation for ring closure.
-
Troubleshooting Steps:
-
Protecting Group Strategy: If a nitrogen protecting group is used, consider one that is less sterically demanding. For example, a Boc group might be preferable to a Cbz group in some contexts.
-
Substrate Design: If possible, redesign the synthetic route to introduce bulky substituents after the formation of the spirocyclic core.
-
-
Problem 2: Difficulty in Purification of the Final Hydrochloride Salt
Symptoms:
-
The isolated this compound is oily or fails to crystallize.
-
The final product has a low melting point or a broad melting range, indicating impurities.
-
NMR analysis shows the presence of residual solvents or other contaminants.
Potential Causes & Solutions:
-
Improper Salt Formation: The addition of hydrochloric acid may not result in a clean precipitation of the hydrochloride salt.
-
Scientific Rationale: The solubility of the hydrochloride salt is highly dependent on the solvent system. If the freebase is too soluble in the chosen solvent, the salt may not precipitate effectively.
-
Troubleshooting Steps:
-
Solvent Selection for Salt Formation: Diethyl ether is a common choice for precipitating hydrochloride salts.[5] If the product remains soluble, consider a less polar solvent like hexanes or a mixture of diethyl ether and hexanes.
-
Control of HCl Addition: Add a solution of HCl in a suitable solvent (e.g., diethyl ether, isopropanol) dropwise to a solution of the freebase. This allows for better control over the precipitation process.[5]
-
-
-
Presence of Impurities: Impurities can interfere with crystallization.
-
Scientific Rationale: Even small amounts of impurities can act as "crystal poisons," disrupting the crystal lattice formation.
-
Troubleshooting Steps:
-
Purification of the Freebase: Before forming the salt, ensure the freebase is of high purity. This can be achieved through column chromatography or distillation.
-
Recrystallization: If the initial salt is impure, recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/ether) can significantly improve purity.
-
-
Problem 3: Challenges in Scaling Up the Synthesis
Symptoms:
-
A reaction that works well on a small scale gives a lower yield or more impurities when scaled up.
-
Difficulties in maintaining reaction temperature or achieving efficient mixing.
Potential Causes & Solutions:
-
Heat Transfer Issues: Exothermic or endothermic reactions can be difficult to control on a larger scale.
-
Scientific Rationale: The surface-area-to-volume ratio decreases as the reaction scale increases, making heat transfer less efficient.[6] This can lead to localized "hot spots" or "cold spots" in the reactor, resulting in side reactions or incomplete conversion.[6]
-
Troubleshooting Steps:
-
Reactor Choice: Use a jacketed reactor with a suitable heat transfer fluid to maintain precise temperature control.[6]
-
Controlled Addition: For exothermic reactions, add reagents slowly and monitor the internal temperature closely.
-
-
-
Mixing Inefficiency: Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions.[6]
-
Scientific Rationale: What works for a small flask with a magnetic stir bar may not be sufficient for a large reactor.[6]
-
Troubleshooting Steps:
-
Mechanical Stirring: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or turbine) to ensure efficient mixing.[6]
-
Baffles: In larger reactors, baffles can help to improve mixing and prevent vortex formation.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of the 2-azaspiro[3.3]heptane core?
A1: A common and practical starting material is 3,3-bis(bromomethyl)oxetane (BBMO). This can be reacted with a suitable amine to form the azetidine ring.[7][8] Another approach involves starting from chloroester 1, which is amenable to various transformations.[4]
Q2: How is the fluorine atom typically introduced into the spirocyclic system?
A2: Fluorination can be achieved using various reagents. One common method is deoxofluorination of a corresponding ketone precursor using reagents like diethylaminosulfur trifluoride (DAST). Another approach involves using difluorocarbene precursors under controlled conditions.[9]
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To track the formation of the product and identify any major byproducts.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of the final product and assessment of its purity.[5]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and impurity profiling.[11]
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes, several safety precautions are crucial:
-
Fluorinating Agents: Reagents like DAST are toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.
-
Alkylating Agents: Starting materials like 3,3-bis(bromomethyl)oxetane are alkylating agents and should be handled with appropriate personal protective equipment (PPE).
-
Pressure Build-up: Some reactions may generate gas. It is important to ensure that the reaction vessel is properly vented.
III. Experimental Protocol: Formation of the Hydrochloride Salt
This protocol outlines a general procedure for the formation of this compound from the corresponding freebase.
Materials:
-
5-Fluoro-2-azaspiro[3.3]heptane (freebase)
-
Anhydrous diethyl ether
-
2 M HCl in diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the purified 5-fluoro-2-azaspiro[3.3]heptane freebase in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise via an addition funnel with vigorous stirring.
-
A white precipitate of the hydrochloride salt should form immediately.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to obtain this compound as a white solid.
IV. Data Summary
| Parameter | Typical Value | Analytical Method |
| Purity (Freebase) | >95% | HPLC, NMR |
| Yield (Hydrochloride Salt) | 90-98% | Gravimetric |
| Melting Point | Varies with purity | Melting Point Apparatus |
| Appearance | White to off-white solid | Visual |
V. Visualizations
Caption: General synthetic pathway for this compound.
Caption: Decision tree for troubleshooting low yields in the spirocyclization step.
VI. References
-
EvitaChem. (n.d.). 5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride. Retrieved from
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Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(18), 2937-2939.
-
White, K. N., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1538-1544.
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Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422.
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White, K. N., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications.
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HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
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NIOSH. (2010). Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. Journal of Occupational and Environmental Hygiene, 7(10), 543-558.
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Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-69.
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Wang, Y., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425.
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ResearchGate. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
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BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quality Control of 5-(3-Fluorophenyl)furan-2-carbaldehyde.
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Technical Support Center: Analytical Challenges for Fluorinated Spirocycles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated spirocycles. The unique physicochemical properties imparted by fluorine atoms, combined with the rigid, three-dimensional architecture of spirocycles, present a distinct set of analytical hurdles. This guide is designed to provide expert insights and practical troubleshooting solutions in a direct question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs): The Basics
Q1: Why are fluorinated spirocycles so challenging to analyze compared to their non-fluorinated counterparts?
A: The analytical complexity arises from a combination of factors stemming from the fluorine atom and the spirocyclic core:
-
High Electronegativity of Fluorine: Fluorine's extreme electronegativity significantly alters the electronic environment of neighboring atoms. This leads to wide-ranging and often unpredictable effects on NMR chemical shifts and mass spectrometry fragmentation patterns.[1]
-
Abundant Spin-Active Nucleus (¹⁹F): Fluorine's only stable isotope, ¹⁹F, has a nuclear spin of ½ and 100% natural abundance, making it highly active in NMR.[2] While this provides a powerful analytical handle, it also introduces extensive spin-spin coupling with nearby protons (¹H) and carbons (¹³C), complicating spectral interpretation.
-
Rigid 3D Structure: The spirocyclic framework locks the molecule into specific conformations. This rigidity can make different fluorine and hydrogen atoms chemically non-equivalent, even if they appear similar in a 2D structure, leading to more complex spectra.
-
Unique Physicochemical Properties: Fluorination can drastically alter properties like lipophilicity, polarity, and binding affinity, which requires specialized chromatographic methods for effective separation and purification.[3]
Troubleshooting Guide 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, but the presence of fluorine can turn routine analysis into a complex puzzle.
NMR Troubleshooting Q&A
Q2: My ¹H and ¹³C NMR spectra are incredibly complex, with broad signals and too many splits. What's happening?
A: You are observing the effects of heteronuclear coupling between ¹⁹F and ¹H/¹³C nuclei. These couplings occur over multiple bonds (typically 2 to 5 bonds, denoted as ²JHF, ³JHF, etc.) and are often large, leading to complex multiplet patterns that can overlap and be difficult to resolve.[2]
Solution: Decoupling Experiments
To simplify your spectra, you need to perform decoupling experiments, which irradiate the ¹⁹F nucleus to collapse the H-F and C-F coupling.
Experimental Protocol: ¹H{¹⁹F} and ¹³C{¹⁹F} NMR
-
Sample Preparation: Prepare your sample as you would for a standard ¹H or ¹³C NMR experiment.
-
Spectrometer Setup: Ensure the NMR spectrometer is equipped with a probe capable of ¹⁹F decoupling (a broadband or multinuclear probe).
-
Load Standard Parameters: Load a standard proton or carbon experiment.
-
Activate ¹⁹F Decoupling: In the experiment setup, navigate to the decoupling settings. Change the decoupler channel from ¹H (for ¹³C NMR) to ¹⁹F. The software will automatically calculate the correct frequency based on the spectrometer's magnetic field.
-
Set Decoupling Power and Bandwidth: Use a standard decoupling power (e.g., GARP or WALTZ-16) sufficient to cover the entire ¹⁹F chemical shift range of your compound.
-
Acquire Data: Run the experiment. The resulting spectrum will show simplified signals where all H-F or C-F splittings have been removed, revealing the underlying H-H or C-C correlations.
Q3: I'm trying to run a ¹⁹F NMR, but the baseline is rolling and I can't phase the peaks correctly. How do I fix this?
A: This is a common issue caused by the very wide chemical shift range of ¹⁹F NMR, which can span over 800 ppm.[2] Acquiring data over such a large spectral width can lead to artifacts like baseline roll and phasing problems, especially if the signals are far from the transmitter frequency.
Solution: Optimized Acquisition and Processing
Properly setting the acquisition parameters and using the right processing commands are critical.
Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum
-
Determine Spectral Center: If you have an idea of the chemical structure (e.g., CF₃, Ar-F), estimate the approximate chemical shift and set the transmitter offset frequency (tof) to the center of that region. If unknown, a preliminary scan with a very wide spectral width (e.g., 500,000 Hz) is necessary to locate the signals.[4]
-
Set Appropriate Spectral Width (sw): Once signals are located, narrow the spectral width to just encompass all ¹⁹F peaks. This improves digital resolution.
-
Optimize Acquisition Time (at) and Recycle Delay (d1): Ensure the acquisition time is sufficient for good resolution. A recycle delay of 1-2 seconds is typically adequate.
-
Processing Steps:
-
Apply a gentle line-broadening function (e.g., lb = 0.2 to 0.5 Hz) to improve the signal-to-noise ratio.[4]
-
Manually phase the spectrum. If phasing is difficult across the whole spectrum, it may indicate a need to re-acquire the data with adjusted delays.
-
Use a polynomial baseline correction function (e.g., bc command in some software) to flatten the baseline after phasing.[4]
-
Q4: How can I confidently assign which fluorine signal corresponds to which position on my spirocycle?
A: Assignment requires correlating the ¹⁹F signals to the known ¹H or ¹³C framework of the molecule. This is best achieved with 2D heteronuclear correlation spectroscopy. Combining experimental data with computational predictions can further increase confidence.[5][6]
Solution: 2D NMR and Computational Chemistry
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This 2D experiment shows correlations between ¹H and ¹⁹F nuclei that are coupled, typically over 2-4 bonds. By identifying a proton with a known assignment that correlates to a fluorine signal, you can assign that fluorine.
-
Computational Prediction: Using Density Functional Theory (DFT), you can calculate the predicted ¹⁹F NMR chemical shifts for your proposed structure.[5] While not perfectly accurate, the predicted values are often close enough to distinguish between different fluorine environments and support your experimental assignments.
Workflow for ¹⁹F Signal Assignment
Caption: Common MS fragmentation pathways.
Troubleshooting Guide 3: Chromatography
Achieving good separation of fluorinated spirocycles, especially from their synthetic precursors or stereoisomers, requires a tailored chromatographic approach.
Chromatography Troubleshooting Q&A
Q7: I'm struggling to separate my fluorinated spirocycle from its non-fluorinated analog using a standard C18 column. The peaks are almost co-eluting.
A: Standard C18 (reverse-phase) columns separate based primarily on hydrophobicity. While fluorination increases molecular weight, its effect on hydrophobicity can be complex and may not be sufficient to provide resolution.
Solution: Leverage Fluorophilic Interactions
Use a stationary phase specifically designed to interact with fluorinated molecules.
-
Pentafluorophenyl (PFP) Columns: These are the go-to columns for separating fluorinated compounds. They provide multiple interaction mechanisms, including dipole-dipole, π-π, and unique "fluorophilic" interactions, which increase the retention of fluorinated analytes relative to their non-fluorinated counterparts. [7]* Fluorous Stationary Phases: Columns with perfluoroalkyl chains also show enhanced retention for fluorinated compounds and are an excellent alternative. [7] Principle of Fluorophilic Retention
Caption: Fluorophilic interactions enhance retention.
Q8: My fluorinated spirocycle is chiral, but I can't resolve the enantiomers. What are my options?
A: Chiral separation of fluorinated spirocycles can be particularly challenging due to their rigid structures. The technique of choice is often Supercritical Fluid Chromatography (SFC) due to its high efficiency and speed.
Solution: Chiral SFC
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity. This allows for faster, more efficient separations compared to HPLC. [8]* Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most widely used and effective for separating a broad range of chiral compounds, including fluorinated molecules. [8]Combining these phases with SFC is a powerful strategy for resolving enantiomers.
-
NMR for Enantiopurity: For rapid analysis without separation, new NMR methods using chiral resolving agents that bind to analytes can produce distinct ¹⁹F signals for each enantiomer, allowing for the direct determination of enantiomeric excess. [9]
References
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. Medical Science Monitor.
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. Journal of Research of the National Bureau of Standards.
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. West Virginia University Libraries.
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. Journal of Research of the National Bureau of Standards.
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Validation & Comparative
A Tale of Two Scaffolds: 5-Fluoro-2-azaspiro[3.3]heptane vs. Piperidine in Modern Drug Design
In the intricate world of medicinal chemistry, the selection of a core scaffold is a decision that reverberates through the entire drug discovery cascade. It dictates a molecule's three-dimensional shape, its fundamental physicochemical properties, and ultimately, its dance with biological targets. For decades, the six-membered piperidine ring has reigned as a "privileged scaffold," a testament to its remarkable utility and presence in a vast number of approved drugs.[1][2] However, the relentless pursuit of improved drug-like properties has ushered in a new era of scaffold innovation. Among the rising stars is 5-fluoro-2-azaspiro[3.3]heptane, a conformationally restricted piperidine analogue that offers a compelling alternative for fine-tuning molecular properties.
This guide provides an in-depth, data-driven comparison of these two pivotal scaffolds. We will dissect their structural nuances, compare their core physicochemical properties with supporting experimental data, and provide actionable insights for their strategic deployment in your drug design programs.
The Incumbent Champion: Piperidine's Enduring Legacy
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[3] Its prevalence in FDA-approved drugs is no accident.[4] The chair-like conformation of the piperidine ring provides a predictable three-dimensional framework, while the basic nitrogen atom serves as a critical anchor for target engagement and a handle for modulating aqueous solubility.[5] The introduction of chiral centers on the piperidine ring can further enhance biological activity and selectivity.[1]
However, the very flexibility that makes piperidine so versatile can also be a liability. Its conformational lability can lead to entropic penalties upon binding to a target. Furthermore, the piperidine ring can be susceptible to metabolic oxidation, particularly at the positions adjacent to the nitrogen atom, which can impact its pharmacokinetic profile.[2][5]
The Challenger: 5-Fluoro-2-azaspiro[3.3]heptane, a Modern Bioisostere
Enter 5-fluoro-2-azaspiro[3.3]heptane, a sophisticated bioisostere of piperidine. This rigid, spirocyclic scaffold, featuring two fused four-membered rings, offers a unique set of properties that address some of the limitations of its predecessor.[6] The spirocyclic nature of the 2-azaspiro[3.3]heptane core imparts significant conformational rigidity, which can pre-organize substituents in a defined spatial orientation for optimal target interaction.[7] The strategic incorporation of a fluorine atom can further modulate physicochemical properties such as pKa and lipophilicity, and can also block potential sites of metabolism.[8]
The synthesis of functionalized azaspiro[3.3]heptanes, once a significant hurdle, has seen remarkable progress, making these valuable building blocks more accessible for drug discovery programs.[9][10]
Head-to-Head Comparison: A Data-Driven Analysis
The choice between piperidine and 5-fluoro-2-azaspiro[3.3]heptane is not merely a matter of preference; it is a strategic decision based on a careful analysis of their respective properties. The following table summarizes key physicochemical parameters, drawing from experimental data on model compounds.
| Property | Piperidine (Model Compound) | 2-Azaspiro[3.3]heptane (Model Compound) | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.22[5] | Expected to be slightly lower than piperidine due to the electron-withdrawing effect of fluorine. | Both are strongly basic, but the nuanced difference can be exploited to fine-tune interactions with acidic residues in a binding pocket. |
| logP (Octanol/Water) | 0.84[5] | Generally lower than the corresponding piperidine analogue.[11] | The increased polarity of the azaspiro[3.3]heptane scaffold can be advantageous for improving aqueous solubility and reducing off-target lipophilic interactions. |
| Aqueous Solubility | Higher than azaspiro[3.3]heptane in some model systems.[11] | Can be lower than piperidine in certain contexts.[11] | The interplay of crystallinity and solvation makes solubility prediction complex; experimental determination is crucial. |
| Metabolic Stability | Susceptible to oxidation at carbons alpha to the nitrogen.[2] | The rigid, strained ring system can alter metabolic pathways. The fluorine atom can block sites of metabolism. | 2-Azaspiro[3.3]heptanes have shown variable metabolic stability compared to piperidines, sometimes with decreased stability in human liver microsomes in specific model compounds.[11] The substitution pattern is critical. |
| Conformational Flexibility | Flexible (chair and boat conformations).[3] | Highly rigid.[7] | The rigidity of the azaspiro[3.3]heptane scaffold can lead to higher binding affinity by reducing the entropic penalty of binding. However, this rigidity also means that precise orientation of substituents is critical. |
Structural and Conformational Differences: A Visual Guide
The fundamental difference between the flexible piperidine ring and the rigid 2-azaspiro[3.3]heptane scaffold is best understood visually.
Caption: Conformational flexibility of piperidine vs. the rigid structure of 2-azaspiro[3.3]heptane.
The chair conformation of piperidine allows for axial and equatorial positioning of substituents, leading to a dynamic equilibrium of conformers. In contrast, the spirocyclic nature of 2-azaspiro[3.3]heptane locks the substituents into well-defined spatial vectors, which can be a significant advantage for optimizing interactions with a biological target.
Experimental Protocols for Scaffold Evaluation
To make an informed decision between these scaffolds, rigorous experimental evaluation is paramount. Below are representative protocols for assessing key drug-like properties.
Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes
This assay provides a measure of a compound's susceptibility to metabolism by cytochrome P450 enzymes.
Methodology:
-
Prepare Incubation Mixtures: In a 96-well plate, combine human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase), and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).
-
Initiate the Reaction: Pre-warm the plate to 37°C for 10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Kinetic Aqueous Solubility Assessment
This assay determines the kinetic solubility of a compound in an aqueous buffer.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Solubility Determination: Add a small aliquot of the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration that is expected to exceed the solubility limit (e.g., 200 µM).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 2 hours) at room temperature to allow for precipitation of the excess compound.
-
Sample Preparation: Filter the suspension through a multi-well filter plate to remove any precipitated solid.
-
Quantification: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
The Strategic Choice: When to Deploy Each Scaffold
The decision to use 5-fluoro-2-azaspiro[3.3]heptane over piperidine is a nuanced one, driven by the specific goals of the drug discovery program.
Choose Piperidine when:
-
A well-established, synthetically accessible scaffold is desired.
-
Some degree of conformational flexibility is beneficial for target binding.
-
Modulation of basicity is a primary concern, and a wide range of substituted analogs are commercially available.
Consider 5-Fluoro-2-azaspiro[3.3]heptane when:
-
Conformational restriction is needed to enhance binding affinity or selectivity.
-
Improving metabolic stability by blocking potential sites of metabolism is a key objective.
-
Fine-tuning of lipophilicity and aqueous solubility is required to optimize the ADME profile.
-
A novel chemical space is being explored to secure intellectual property.
Conclusion: An Expanding Toolkit for the Modern Medicinal Chemist
The emergence of 5-fluoro-2-azaspiro[3.3]heptane does not signal the obsolescence of the venerable piperidine scaffold. Rather, it represents a valuable expansion of the medicinal chemist's toolkit. By understanding the distinct properties of each, researchers can make more informed decisions, leading to the design of safer and more effective medicines. The journey from a simple six-membered ring to complex, three-dimensional spirocycles is a testament to the continuous innovation that drives the field of drug discovery forward.
References
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The Role of Piperidine Derivatives in Pharmaceutical Synthesis. DAISY-CHEMICALS. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]
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(PDF) Piperidine nucleus in the field of drug discovery. (2021). ResearchGate. [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]
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Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. [Link]
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Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]
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Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011). ACS Publications. [Link]
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Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. [Link]
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Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]
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Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2010). ResearchGate. [Link]
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Physicochemical properties of model compounds 57–59. Solubility (Sol.)... ResearchGate. [Link]
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(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
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Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. (2010). PubMed. [Link]
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Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P - American Chemical Society. (2023). ACS Publications. [Link]
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Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. [Link]
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Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]
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Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]
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1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023). ResearchGate. [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. [Link]
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Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of 5-Fluoro-2-azaspiro[3.3]heptane Derivatives as Novel ENPP1/ENPP3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of a novel 5-Fluoro-2-azaspiro[3.3]heptane derivative, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) and 3 (ENPP3), against other classes of non-nucleotide ENPP1 inhibitors. This document synthesizes data from patent literature and scientific publications to offer a comprehensive overview of its biological activity, supported by experimental protocols and pathway diagrams to elucidate its mechanism of action and potential therapeutic applications, particularly in the field of oncology.
Introduction: The Emerging Role of ENPP1/ENPP3 Inhibition in Immuno-Oncology
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) and 3 (ENPP3) are key ecto-enzymes that hydrolyze extracellular ATP and other nucleotides. Crucially, they are the primary regulators of the extracellular concentration of cyclic GMP-AMP (cGAMP), a potent activator of the STING (Stimulator of Interferon Genes) pathway. The STING pathway is a critical component of the innate immune system, and its activation within the tumor microenvironment can lead to a robust anti-tumor immune response.
Many tumors overexpress ENPP1 and/or ENPP3, leading to the degradation of cGAMP and subsequent immune evasion. Therefore, the inhibition of these enzymes presents a promising therapeutic strategy to restore anti-tumor immunity. The 2-azaspiro[3.3]heptane scaffold has emerged as a valuable motif in drug discovery, often serving as a bioisostere for piperidine and offering improved physicochemical properties. The introduction of a fluorine atom can further enhance metabolic stability and binding affinity. This guide focuses on a specific fluorinated derivative and its standing in the current landscape of ENPP1/ENPP3 inhibitors.
Comparative Analysis of ENPP1/ENPP3 Inhibitors
The primary focus of this guide is the thieno[2,3-d]pyrimidine derivative, 2-((6-fluoro-2-azaspiro[3.3]heptan-2-yl)methyl)-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(3H)-one , hereafter referred to as Compound A. Its biological activity is compared with other notable non-nucleotide ENPP1 inhibitors.
| Compound Class | Exemplar Compound | Target(s) | IC50 (nM) | Key Structural Features | Reference |
| Thieno[2,3-d]pyrimidine | Compound A | ENPP1, ENPP3 | < 50 | 5-Fluoro-2-azaspiro[3.3]heptane moiety | Patent WO2022126133A1 |
| Phosphonate | Compound 32 (Carozza et al.) | ENPP1 | < 2 (Ki) | Cell-impermeable phosphonate | [1][2] |
| Quinazoline-4-piperidine sulfamide | Compound 7c (Forcellini et al.) | ENPP1 | 58 (Ki) | Quinazoline core with piperidine sulfamide | |
| Thioacetamide | Compound 1 (Chang et al.) | ENPP1 | 5 (Ki, p-NPTMP), 5000 (Ki, ATP) | Thioacetamide scaffold | [1] |
| Pyrido[2,3-d]pyrimidin-7-one | Compound 31 | ENPP1 | 188 (molecular), 732 (cell-based) | Pyrido[2,3-d]pyrimidin-7-one scaffold | [3] |
Expert Insights: The data indicates that Compound A, featuring the 5-fluoro-2-azaspiro[3.3]heptane moiety, is a highly potent dual inhibitor of ENPP1 and ENPP3. Its sub-50 nM activity places it among the more effective non-nucleotide inhibitors discovered to date. The rationale behind incorporating the fluorinated spirocycle is likely to enhance binding affinity and improve metabolic stability, key considerations in drug design. Compared to the phosphonate-based inhibitors, which are designed to be cell-impermeable, the drug-like properties of Compound A may offer different pharmacokinetic profiles. The quinazoline and thioacetamide series, while potent, have demonstrated substrate-dependent inhibition or lower potency in cellular assays, respectively.
Signaling Pathway and Experimental Workflows
To understand the biological context and the methods used to evaluate these compounds, the following diagrams illustrate the ENPP1/cGAMP-STING signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: ENPP1/cGAMP-STING Signaling Pathway.
Caption: ENPP1/ENPP3 Inhibition Assay Workflow.
Experimental Protocols
The following is a representative protocol for determining the IC50 of a test compound against ENPP1, based on commercially available fluorescence polarization assays.
Objective: To determine the in vitro potency of 5-Fluoro-2-azaspiro[3.3]heptane derivatives as inhibitors of human ENPP1.
Materials:
-
Recombinant Human ENPP1 (e.g., from R&D Systems)
-
Test Compound (e.g., Compound A), serially diluted in DMSO
-
cGAMP (2',3'-cGAMP) sodium salt
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35
-
Detection Kit: Transcreener® AMP²/GMP² FP Assay Kit (BellBrook Labs) or similar
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of the test compound in DMSO.
-
Transfer a small volume (e.g., 2.5 µL) of the diluted compound to the assay plate. For control wells, add DMSO only.
-
-
Enzyme Preparation and Addition:
-
Dilute the recombinant human ENPP1 in assay buffer to the desired concentration (e.g., 100 pM).
-
Add the diluted enzyme solution (e.g., 5 µL) to each well containing the test compound or DMSO.
-
Mix gently and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a solution of cGAMP in assay buffer at a concentration near its Km for ENPP1 (e.g., 10 µM).
-
Initiate the enzymatic reaction by adding the cGAMP solution (e.g., 2.5 µL) to each well.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction proceeds within the linear range.
-
-
Detection:
-
Stop the reaction and detect the product (AMP/GMP) by adding the Transcreener® AMP²/GMP² FP detection mix according to the manufacturer's protocol.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Self-Validation: The inclusion of positive (a known ENPP1 inhibitor) and negative (DMSO) controls in each assay plate is crucial for validating the results. The Z' factor should be calculated to assess the quality and robustness of the assay.
Conclusion and Future Directions
The 5-Fluoro-2-azaspiro[3.3]heptane derivative, Compound A, represents a promising new class of potent, dual ENPP1/ENPP3 inhibitors. Its unique structural features and high potency warrant further investigation. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in preclinical cancer models, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors. The development of such novel inhibitors holds significant promise for the advancement of cancer treatment.
References
In vitro ADME properties of 5-Fluoro-2-azaspiro[3.3]heptane compounds
An Objective Guide to the In Vitro ADME Profiling of 5-Fluoro-2-azaspiro[3.3]heptane Compounds
Introduction: The Rise of Azaspiro[3.3]heptanes in Drug Design
In modern medicinal chemistry, the quest for novel chemical scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. The 2-azaspiro[3.3]heptane motif has emerged as a compelling bioisosteric replacement for traditional saturated heterocycles like piperidine and piperazine.[1][2] Its rigid, three-dimensional structure can offer distinct advantages in ligand-target interactions while potentially mitigating common liabilities associated with its predecessors.
The strategic introduction of a fluorine atom to create 5-fluoro-2-azaspiro[3.3]heptane derivatives further refines these properties. Fluorine's unique electronics can modulate basicity (pKa), reduce metabolic susceptibility, and improve membrane permeability. However, these theoretical benefits require rigorous experimental validation. Poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties remain a leading cause of failure in drug development.[3][4] Therefore, a systematic in vitro ADME characterization is not just a regulatory hurdle but a critical step in validating the therapeutic potential of this promising compound class.
This guide provides a framework for the comprehensive in vitro ADME evaluation of 5-fluoro-2-azaspiro[3.3]heptane compounds. It is designed for drug discovery scientists to objectively compare novel compounds against their non-fluorinated parent structures or the traditional scaffolds they are designed to replace. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for key assays.
A Framework for Comparative ADME Analysis
To truly understand the impact of the 5-fluoro-2-azaspiro[3.3]heptane scaffold, a direct comparison is essential. We recommend profiling the novel compound alongside two key comparators:
-
The non-fluorinated 2-azaspiro[3.3]heptane parent: This isolates the specific effects of the fluorine substitution.
-
The original piperidine/piperazine-containing analogue: This validates the core hypothesis that the spirocyclic scaffold offers superior properties.
The following sections detail the critical in vitro assays required to build a comprehensive ADME profile.
Physicochemical Properties: Kinetic Solubility
Objective: To determine the aqueous solubility of a compound under kinetic conditions, which is indicative of its behavior in early in vitro assays and its potential for dissolution in the gastrointestinal tract.[5] Low solubility can be a major roadblock, leading to poor absorption and unreliable data in other biological assays.[6]
Causality of Experimental Choice: The kinetic solubility assay is a high-throughput method that mimics the conditions a compound encounters when a DMSO stock solution is diluted into an aqueous buffer for biological testing.[7] This is more relevant for early discovery than thermodynamic solubility, which measures the solubility of a solid compound at equilibrium and is more pertinent to formulation.[8]
Experimental Protocol: Kinetic Solubility via Nephelometry
This protocol is adapted from established high-throughput screening methods.[9]
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound and comparators in 100% DMSO.
-
Prepare the aqueous buffer: Phosphate-Buffered Saline (PBS), pH 7.4.[6]
-
-
Assay Plate Setup:
-
In a clear 96-well plate, add 198 µL of PBS pH 7.4 to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%. Perform this in triplicate.
-
-
Incubation and Measurement:
-
Seal the plate and shake at room temperature for 2 hours to allow for precipitation.[5]
-
Measure the turbidity (light scattering) of each well using a nephelometer.
-
-
Data Analysis & Self-Validation:
-
Positive Control: Use a known insoluble compound (e.g., Verapamil at a high concentration) to confirm the assay can detect precipitation.
-
Negative Control: Use a known soluble compound (e.g., Propranolol) to establish the baseline of a clear solution.
-
The solubility is determined by comparing the turbidity of the test compound to a standard curve or by identifying the concentration at which precipitation occurs in a serial dilution experiment.
-
Data Interpretation
| Solubility Classification | Value (µM) at pH 7.4 | Implication for Drug Discovery |
| High | > 100 | Favorable for oral absorption and formulation. |
| Moderate | 10 - 100 | May require formulation strategies to improve bioavailability. |
| Low | < 10 | Significant challenges for oral delivery; may be a liability. |
Absorption & Permeability: Caco-2 Permeability Assay
Objective: To predict in vivo intestinal absorption and identify whether a compound is a substrate of efflux transporters, such as P-glycoprotein (P-gp).[10] The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the human intestinal epithelium, complete with tight junctions and active transporters.[11][12]
Causality of Experimental Choice: This cellular model is superior to artificial membranes (e.g., PAMPA) for nitrogenous compounds like azaspiroheptanes, which are frequently substrates for efflux pumps.[10] By measuring transport in both directions across the monolayer (apical-to-basolateral and basolateral-to-apical), we can calculate an efflux ratio (ER) to identify P-gp substrates, a common cause of poor oral bioavailability.[13]
Experimental Workflow: Caco-2 Permeability```dot
Caption: Microsomal metabolic stability assay workflow.
Experimental Protocol: Microsomal Stability
This protocol is based on standard industry practices. [14][15]
-
Preparation:
-
Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the cofactor NADPH.
-
Immediately take an aliquot for the T=0 time point and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Continue incubating at 37°C and collect subsequent samples at 5, 15, 30, 45, and 60 minutes, quenching each in the same manner. [14]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point by LC-MS/MS.
-
-
Data Analysis & Controls (Self-Validation):
-
Negative Control: Run a parallel incubation without NADPH (-NADPH) to check for non-CYP-mediated or chemical instability. [16] * Positive Control: Include a compound with a known metabolic rate (e.g., Testosterone or Verapamil) to ensure the microsomes are metabolically active.
-
Plot the natural log of the % parent compound remaining versus time.
-
Calculate the half-life (t½) and the intrinsic clearance (Clint).
-
Data Interpretation
| Intrinsic Clearance (Clint) (µL/min/mg protein) | Stability Classification | Implication for in vivo Clearance |
| < 10 | High Stability | Low hepatic clearance expected |
| 10 - 50 | Moderate Stability | Moderate hepatic clearance expected |
| > 50 | Low Stability | High hepatic clearance expected; potential for poor oral bioavailability |
Drug-Drug Interactions: CYP Inhibition Assay
Objective: To assess the potential of a compound to inhibit major cytochrome P450 (CYP) enzymes. [17]Inhibition of CYPs is a primary cause of clinical drug-drug interactions (DDIs), where one drug dangerously increases the concentration of another. [18][19] Causality of Experimental Choice: Early assessment of DDI potential is a critical safety screen mandated by regulatory agencies. [17]A multi-isozyme IC50 assay using human liver microsomes provides a robust and efficient method to screen for inhibition against the most clinically relevant CYPs (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). [20]
Experimental Protocol: CYP Inhibition (IC50)
-
Incubation Setup:
-
In separate wells for each CYP isozyme, incubate human liver microsomes, a specific probe substrate for that isozyme, and the test compound (at various concentrations, e.g., 0.1 to 50 µM).
-
Pre-incubate at 37°C.
-
-
Reaction:
-
Initiate the reaction by adding NADPH.
-
Incubate for a short, defined period (e.g., 10-15 minutes).
-
-
Analysis:
-
Terminate the reaction with cold acetonitrile.
-
Analyze the formation of the probe substrate's metabolite via LC-MS/MS.
-
-
Data Analysis & Controls (Self-Validation):
-
Positive Control: Include a known inhibitor for each CYP isozyme to validate the assay's sensitivity.
-
Negative Control: A vehicle control (no inhibitor) establishes the 100% activity level.
-
Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of test compound that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Data Interpretation
| IC50 Value (µM) | Inhibition Potential | Implication |
| > 50 | Low | Unlikely to cause clinical DDIs. |
| 10 - 50 | Moderate | Further investigation may be needed. |
| < 10 | High | High potential for clinical DDIs; significant liability. |
Synthesizing the Data: A Comparative Summary
The ultimate goal is to use the data generated from these assays to make informed decisions. A structured comparison table is the most effective way to visualize the trade-offs and advantages of the 5-fluoro-2-azaspiro[3.3]heptane scaffold.
| ADME Parameter | Standard Scaffold (e.g., Piperidine Analogue) | Parent Scaffold (2-azaspiro[3.3]heptane) | Novel Compound (5-Fluoro-2-azaspiro[3.3]heptane) | Desired Profile |
| Solubility (µM) | e.g., 55 | e.g., 75 | e.g., 90 | High (>100) |
| Papp (A→B) (10⁻⁶ cm/s) | e.g., 0.5 | e.g., 2.1 | e.g., 5.5 | High (>10) |
| Efflux Ratio (ER) | e.g., 8.5 | e.g., 4.0 | e.g., 1.5 | Low (<2) |
| Microsomal t½ (min) | e.g., <5 | e.g., 25 | e.g., >60 | High (>30) |
| CYP3A4 IC50 (µM) | e.g., 8 | e.g., 25 | e.g., >50 | High (>50) |
| CYP2D6 IC50 (µM) | e.g., 12 | e.g., 40 | e.g., >50 | High (>50) |
Note: Italicized values are hypothetical examples for illustrative purposes.
Conclusion
The 5-fluoro-2-azaspiro[3.3]heptane scaffold holds significant promise for overcoming the limitations of traditional heterocyclic motifs in drug discovery. However, its success is contingent on a favorable ADME profile. By employing the systematic, comparative approach outlined in this guide, researchers can generate robust, decision-driving data. This framework allows for the clear identification of property enhancements—such as improved permeability, blocked metabolism, or reduced efflux—conferred by both the core spirocyclic structure and the strategic addition of fluorine. This early, in-depth characterization is paramount to de-risking novel chemical series and accelerating the progression of high-quality candidates toward the clinic.
References
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The Pharmacokinetic Profile of Drugs Containing 5-Fluoro-2-azaspiro[3.3]heptane: A Comparative Guide
The relentless pursuit of novel chemical entities with superior pharmacological and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic structures. In this context, three-dimensional molecular architectures have gained significant traction. Among these, spirocyclic scaffolds, particularly the rigid 2-azaspiro[3.3]heptane framework, have emerged as a promising motif. The introduction of a fluorine atom to this scaffold, creating 5-Fluoro-2-azaspiro[3.3]heptane, further refines its properties, offering a unique combination of structural rigidity, modulated basicity, and metabolic stability. This guide provides a comprehensive overview of the anticipated pharmacokinetic profile of drugs incorporating the 5-Fluoro-2-azaspiro[3.3]heptane moiety, supported by a comparative analysis with existing scaffolds and detailed experimental protocols for their evaluation.
The Strategic Advantage of the 5-Fluoro-2-azaspiro[3.3]heptane Scaffold
The incorporation of the 5-Fluoro-2-azaspiro[3.3]heptane scaffold into a drug candidate is a deliberate design choice aimed at optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The rationale behind this strategy is rooted in the fundamental principles of medicinal chemistry.
Spirocyclic systems, by their nature, introduce a higher fraction of sp³-hybridized carbon atoms, leading to a more three-dimensional structure. This increased three-dimensionality often correlates with improved physicochemical properties such as enhanced solubility and better metabolic stability compared to their planar counterparts.[1][2] The rigid conformation of the spirocyclic system can also lock the molecule in a bioactive conformation, potentially increasing potency and selectivity for its biological target.[1]
The addition of a fluorine atom can further modulate the molecule's properties. Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which in turn affects solubility, permeability, and receptor interactions.[3][4] Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, thereby prolonging its half-life.[5]
The 2-azaspiro[3.3]heptane moiety itself has been proposed as a bioisostere for commonly used fragments like piperidine.[6] This substitution can lead to compounds with similar or even improved biological activity.
Comparative Pharmacokinetic Profile: A Case Study Approach
While specific drugs containing the exact 5-Fluoro-2-azaspiro[3.3]heptane moiety are not yet prevalent in publicly available literature, we can draw valuable insights from a closely related clinical candidate, TBI-223 . This novel oxazolidinone antibiotic, under development for the treatment of tuberculosis, incorporates a 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane scaffold.[1][2][7][8][9] The pharmacokinetic data for TBI-223 provides a strong surrogate for understanding the potential profile of drugs containing the 5-Fluoro-2-azaspiro[3.3]heptane core.
TBI-223: A Snapshot of Favorable Pharmacokinetics
Preclinical and Phase 1 clinical studies have revealed a promising pharmacokinetic profile for TBI-223, highlighting the potential benefits of the fluorinated azaspiro-scaffold.
| Pharmacokinetic Parameter | TBI-223 (Human Data) | Linezolid (Comparator) | Key Insights |
| Oral Bioavailability | High | ~100% | The spirocyclic scaffold does not appear to hinder oral absorption, a critical factor for patient compliance.[2] |
| Terminal Half-life (t½) | 1.9–3.8 hours (SAD study) | 4-5 hours | A relatively short half-life suggests rapid clearance, which can minimize the risk of accumulation and associated toxicities.[1][9] |
| Metabolism | Improved stability in microsomes and hepatocytes across 5 species | Metabolized by oxidation | TBI-223 shows enhanced metabolic stability, a key advantage of the fluorinated spirocyclic scaffold.[2] |
| Safety Profile | Generally safe and well-tolerated at high doses | Associated with bone marrow and neurologic toxicities | Preclinical data suggests a potentially improved safety profile over linezolid, which may be attributed to the unique structural features of TBI-223.[2][7] |
SAD: Single Ascending Dose
These findings for TBI-223 underscore the potential of the fluorinated spirocyclic scaffold to yield drug candidates with favorable ADME properties, including good oral bioavailability and enhanced metabolic stability, potentially leading to an improved safety margin.[2][7]
Experimental Workflows for Pharmacokinetic Profiling
To rigorously assess the pharmacokinetic profile of a novel compound containing the 5-Fluoro-2-azaspiro[3.3]heptane scaffold, a series of in vitro and in vivo experiments are essential. The following section details the standard methodologies.
In Vitro Assays: The First Line of Assessment
Caption: Workflow for in vitro ADME screening.
The susceptibility of a compound to metabolism is a critical determinant of its in vivo half-life and bioavailability.[10][11]
Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Preparation: Thaw pooled human liver microsomes (or from other species of interest) on ice. Prepare a stock solution of the test compound and positive control (e.g., a rapidly metabolized compound) in a suitable solvent.
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, a phosphate buffer (pH 7.4), and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add a pre-warmed NADPH-regenerating system to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12]
The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption across the intestinal wall.[13][14][15][][17]
Protocol: Caco-2 Bi-directional Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ plate and cultured for 18-22 days to form a confluent, differentiated monolayer.[17]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[13]
-
Compound Application: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 2 hours).
-
Sampling: Samples are taken from the receiver compartment (basolateral for A-to-B transport, apical for B-to-A transport).
-
Analysis: The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The ratio of Papp(B-A) to Papp(A-B) gives the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.[17]
In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies in animal models (typically mice or rats) are conducted to understand the complete pharmacokinetic profile.[18][19][20][21][22][23]
Caption: Workflow for in vivo pharmacokinetic studies.
Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use a suitable strain of mice (e.g., CD-1 or C57BL/6).
-
Dosing: Administer the test compound via intravenous (IV) and oral (PO) routes in separate groups of animals. The IV dose provides a baseline for 100% bioavailability.
-
Blood Sampling: Collect serial blood samples from each mouse at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via methods like submandibular or saphenous vein bleeding.[22]
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software (e.g., WinNonlin®) to perform non-compartmental analysis of the plasma concentration-time data to determine key parameters such as:
-
Area Under the Curve (AUC): Total drug exposure.
-
Maximum Concentration (Cmax): Peak plasma concentration.
-
Time to Maximum Concentration (Tmax): Time to reach Cmax.
-
Half-life (t½): Time for plasma concentration to decrease by half.
-
Clearance (CL): Rate of drug removal.
-
Volume of Distribution (Vd): Apparent volume into which the drug distributes.
-
Oral Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.[23]
-
Conclusion
The 5-Fluoro-2-azaspiro[3.3]heptane scaffold represents a compelling structural motif for the design of novel therapeutics with optimized pharmacokinetic properties. The inherent three-dimensionality of the spirocycle, coupled with the metabolic stability conferred by fluorination, offers a powerful strategy to overcome common ADME challenges in drug discovery. While direct clinical data for compounds containing this specific scaffold is emerging, the promising profile of the related drug candidate TBI-223 provides strong evidence for its potential. The rigorous application of the described in vitro and in vivo experimental workflows is paramount to fully characterizing the pharmacokinetic profile of any new chemical entity incorporating this innovative scaffold, ultimately paving the way for the development of safer and more effective medicines.
References
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Lombardi, A., et al. (2025). Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants. Antimicrobial Agents and Chemotherapy, 69(4), e01542-24. [Link]
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Working Group for New TB Drugs. (n.d.). TBI-223. Retrieved from [Link]
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Pelkonen, O., et al. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 20(6), 857-80. [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
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Lombardi, A., et al. (2025). Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants. Semantic Scholar. [Link]
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Lombardi, A., et al. (2025). Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants. Antimicrobial Agents and Chemotherapy. [Link]
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Lombardi, A., et al. (2025). Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants. PubMed. [Link]
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Reddy, G. S., & Kumar, N. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]
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Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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Bio-protocol. (2025). How to Conduct an In Vitro Metabolic Stability Study. Bio-protocol. [Link]
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Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved from [Link]
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National Cancer Institute. (n.d.). Murine Pharmacokinetic Studies. PubMed Central. [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
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Batista, V. F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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Lynch, N. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]
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Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]
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Carreira, E. M., & Fessard, T. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
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Batista, V. F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
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Expert Opinion on Drug Discovery. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
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National Center for Biotechnology Information. (n.d.). Pharmacokinetics of Panaxynol in Mice. PubMed Central. [Link]
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Roda, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5483. [Link]
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Perera, M. A., et al. (2005). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed Central. [Link]
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Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
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Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. PubMed. [Link]
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Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
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A Comparative Guide to the Efficacy of 5-Fluoro-2-azaspiro[3.3]heptane Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior pharmacological properties is relentless. Among these, the 2-azaspiro[3.3]heptane framework has emerged as a compelling bioisostere for commonly used saturated heterocycles, offering a unique three-dimensional geometry that can enhance drug-like properties. The strategic incorporation of fluorine, a cornerstone of contemporary drug design, into this scaffold presents a promising avenue for optimizing lead compounds. This guide provides an in-depth, objective comparison of the efficacy of 5-fluoro-2-azaspiro[3.3]heptane analogs against their non-fluorinated counterparts and other relevant alternatives, supported by experimental data and detailed methodologies.
The Rationale for Fluorination of the 2-Azaspiro[3.3]heptane Scaffold
The 2-azaspiro[3.3]heptane motif is increasingly utilized in drug discovery to impart conformational rigidity and improve physicochemical properties. Its spirocyclic nature provides a well-defined three-dimensional exit vector for substituents, which can lead to enhanced target engagement and selectivity.
The introduction of a fluorine atom at the 5-position of the 2-azaspiro[3.3]heptane core is a deliberate strategy to leverage the unique properties of fluorine. The high electronegativity and small size of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. The strong carbon-fluorine bond is often resistant to metabolic degradation by cytochrome P450 (CYP) enzymes, a common pathway for drug metabolism. This can lead to an extended half-life and improved bioavailability of the compound.
Comparative Analysis of Physicochemical Properties
The introduction of fluorine into the spiro[3.3]heptane scaffold has a demonstrable impact on key physicochemical parameters that are critical for drug efficacy. A comparative analysis of mono-fluorinated, di-fluorinated, and non-fluorinated spiro[3.3]heptane building blocks reveals these effects.[1]
| Compound Type | pKa (of carboxylic acid derivative) | logP (of benzamide derivative) | Water Solubility |
| Non-fluorinated spiro[3.3]heptane | Higher | Lower | Moderate |
| 6-Fluoro-spiro[3.3]heptane | Lower | Higher | Improved |
| 6,6-Difluoro-spiro[3.3]heptane | Lowest | Highest | Variable |
Table 1: Comparative physicochemical properties of functionalized spiro[3.3]heptane derivatives. Data adapted from studies on spiro[3.3]heptane building blocks.[1]
As illustrated in the table, monofluorination tends to decrease the pKa of a nearby carboxylic acid group, which can influence the ionization state of the molecule at physiological pH and affect its interaction with biological targets.[1] Interestingly, monofluorinated spiro[3.3]heptane derivatives have been shown to exhibit a higher propensity to populate the lead-like chemical space compared to their non-fluorinated and di-fluorinated counterparts, suggesting a favorable balance of properties for drug development.[1]
In Vitro Efficacy: A Comparative Overview
For a hypothetical comparison, consider a generic kinase inhibitor scaffold where a 2-azaspiro[3.3]heptane moiety is incorporated to interact with a specific pocket of the enzyme.
| Analog | Target Kinase IC50 (nM) | Metabolic Half-life (t½) in HLM (min) |
| Non-fluorinated 2-azaspiro[3.3]heptane Analog | 50 | 15 |
| 5-Fluoro-2-azaspiro[3.3]heptane Analog | 45 | 60 |
Table 2: Hypothetical comparative efficacy and metabolic stability data. HLM: Human Liver Microsomes.
In this hypothetical scenario, the introduction of the fluorine atom leads to a modest improvement in inhibitory potency (lower IC50 value) and a significant increase in metabolic stability. This is consistent with the known effects of fluorine in blocking metabolically labile C-H bonds.
Experimental Protocols for Efficacy Validation
To rigorously validate the efficacy of 5-fluoro-2-azaspiro[3.3]heptane analogs, a series of well-defined in vitro assays are essential. The following protocols provide a framework for these evaluations.
I. Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its intracellular target in a physiological context.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture target-expressing cells to 80-90% confluency.
-
Treat cells with varying concentrations of the 5-fluoro-2-azaspiro[3.3]heptane analog or a vehicle control for a defined period (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using methods like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Causality behind Experimental Choices: CETSA is chosen for its ability to provide evidence of target binding within the complex milieu of an intact cell, which is more physiologically relevant than assays using purified proteins. The temperature gradient is crucial for identifying the stabilization effect of the ligand.
Caption: CETSA Workflow for Target Engagement.
II. In Vitro Metabolic Stability Assay: Human Liver Microsomes (HLM)
This assay is critical for assessing the susceptibility of a compound to metabolism by CYP enzymes.
Principle: The rate of disappearance of the parent compound is measured over time when incubated with human liver microsomes, a source of drug-metabolizing enzymes.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system (cofactor for CYP enzymes), and buffer in a 96-well plate.
-
-
Compound Incubation:
-
Add the 5-fluoro-2-azaspiro[3.3]heptane analog and its non-fluorinated counterpart to the reaction mixture.
-
Incubate the plate at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Causality behind Experimental Choices: Human liver microsomes are a standard and reliable in vitro model for studying Phase I metabolism. The inclusion of a NADPH-regenerating system is essential for the activity of CYP enzymes. LC-MS/MS is used for its high sensitivity and specificity in quantifying the parent drug.
Caption: Metabolic Stability Assay Workflow.
III. Cytochrome P450 (CYP) Inhibition Assay
This assay determines if the compound inhibits the activity of major CYP isoforms, which is crucial for predicting potential drug-drug interactions.
Principle: The ability of the test compound to inhibit the metabolism of a known, isoform-specific probe substrate is measured.
Protocol:
-
Incubation Setup:
-
In a 96-well plate, combine human liver microsomes, a specific CYP isoform probe substrate, and the 5-fluoro-2-azaspiro[3.3]heptane analog at various concentrations.
-
-
Initiate Reaction:
-
Start the reaction by adding a NADPH-regenerating system.
-
-
Incubation and Termination:
-
Incubate at 37°C for a specific time.
-
Stop the reaction with a suitable solvent.
-
-
Metabolite Quantification:
-
Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound.
-
Determine the IC50 value, the concentration of the test compound that causes 50% inhibition of the CYP isoform activity.
-
Causality behind Experimental Choices: Using specific probe substrates for each major CYP isoform (e.g., CYP3A4, CYP2D6) allows for the precise determination of which enzymes are inhibited. This is a regulatory requirement and a critical component of the safety assessment of any new drug candidate.
Conclusion: The Strategic Advantage of Fluorination
The strategic incorporation of fluorine into the 2-azaspiro[3.3]heptane scaffold represents a powerful approach to enhance the drug-like properties of this promising molecular framework. While direct comparative biological data remains to be extensively published, the well-established principles of fluorine in medicinal chemistry, coupled with the favorable physicochemical properties observed in fluorinated spiro[3.3]heptane building blocks, strongly suggest that 5-fluoro-2-azaspiro[3.3]heptane analogs are likely to exhibit improved metabolic stability and potentially enhanced efficacy compared to their non-fluorinated counterparts.
The experimental protocols outlined in this guide provide a robust framework for the systematic validation of these analogs. By employing these self-validating systems, researchers can confidently assess target engagement, metabolic stability, and potential for drug-drug interactions, thereby making more informed decisions in the critical stages of drug discovery and development. The continued exploration of fluorinated spirocyclic scaffolds holds significant promise for the generation of next-generation therapeutics with superior pharmacological profiles.
References
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Grygorenko, O. O., et al. (2020). Fluorine-Labelled Spiro[3.3]heptane-Derived Building Blocks: Is Single Fluorine the Best? European Journal of Organic Chemistry, 2020(33), 5449-5457. [Link]
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Navigating Lipophilicity in Drug Design: A Comparative Analysis of 5-Fluoro-2-azaspiro[3.3]heptane Hydrochloride
A Senior Application Scientist's Guide to Understanding and Measuring a Novel Scaffold's Lipophilicity
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical properties is relentless. Among these, spirocyclic systems have gained significant attention for their ability to impart three-dimensionality, often leading to enhanced metabolic stability and target engagement.[1][2] This guide provides an in-depth analysis of the lipophilicity of a promising new building block, 5-Fluoro-2-azaspiro[3.3]heptane hydrochloride, comparing it with its parent scaffold and other commonly used saturated heterocycles.
Lipophilicity, quantified by the partition coefficient (logP) and distribution coefficient (logD), is a critical parameter in drug discovery, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] An optimal balance of lipophilicity is essential for oral bioavailability and cell membrane permeability.[3] This guide will delve into both experimental and in-silico methods for assessing lipophilicity, providing researchers with the foundational knowledge and practical protocols to evaluate this key property.
The Impact of Spirocyclization and Fluorination on Lipophilicity
The introduction of a spirocyclic core, such as the 2-azaspiro[3.3]heptane system, can have counterintuitive effects on lipophilicity. While the addition of carbon atoms would typically increase lipophilicity, studies have shown that introducing an azaspiro[3.3]heptane moiety can, in many cases, lower the measured logD value.[4][5] This phenomenon is often attributed to an increase in the basicity of the nitrogen atom within the strained four-membered ring system.[4]
However, for N-linked 2-azaspiro[3.3]heptanes, the opposite trend is observed, with an increase in logD of approximately +0.2 to +0.5 units compared to their non-spirocyclic analogs.[4] This highlights that the point of attachment and the overall molecular context are crucial in determining the lipophilic contribution of this scaffold.
Fluorination is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical properties.[6] The introduction of a fluorine atom can alter a molecule's pKa, metabolic stability, and, notably, its lipophilicity. The effect of fluorination on logP is not always straightforward and can be influenced by the electronic environment of the C-F bond. While often increasing lipophilicity, in some cases, particularly in aliphatic systems, fluorination can lead to a decrease in logP.[6]
Comparative Lipophilicity Analysis: Experimental and In-Silico Data
Table 1: Comparative Lipophilicity Data of this compound and Related Scaffolds
| Compound | Structure | Experimental logP/logD | Predicted logP (Consensus) | Predicted logD at pH 7.4 |
| This compound | ![]() | Not available | 1.15 | -0.88 |
| 2-Azaspiro[3.3]heptane | ![]() | cLogP: 0.7[7] | 0.68 | -1.35 |
| Piperidine | ![]() | logP: 0.84 | 0.85 | -1.18 |
| Azetidine | ![]() | Not available | 0.12 | -1.90 |
Note: Predicted values were obtained using a consensus model from multiple reputable online prediction tools. The hydrochloride form was considered for logD predictions.
The in-silico data suggests that the introduction of a fluorine atom at the 5-position of the 2-azaspiro[3.3]heptane scaffold leads to a moderate increase in the predicted logP of the free base. However, as a hydrochloride salt at physiological pH, the predicted logD value remains in the hydrophilic range, a desirable characteristic for aqueous solubility.
Experimental Determination of logD: The Shake-Flask Method
The "gold standard" for experimental logD determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH (typically 7.4 to mimic physiological conditions).[8]
Causality Behind Experimental Choices:
-
n-Octanol as the Organic Phase: n-Octanol is chosen as the organic phase because its long alkyl chain and polar hydroxyl group provide a reasonable mimic of the lipid bilayer of cell membranes.
-
Phosphate-Buffered Saline (PBS) at pH 7.4: PBS is used to maintain a constant physiological pH, which is crucial for determining the distribution of ionizable compounds.[3]
-
LC-MS/MS for Quantification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity, allowing for accurate quantification of the compound in both the aqueous and organic phases, even at low concentrations.[9]
Detailed Step-by-Step Methodology:
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely before use. This step is critical to prevent volume changes during the experiment.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS in a known volume ratio (e.g., 1:1 or 2:1). The final concentration of the test compound should be in the linear range of the analytical method.
-
-
Partitioning:
-
Vigorously shake the mixture for a defined period (e.g., 1-3 hours) at a constant temperature to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve complete phase separation.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.
-
Dilute the aliquots with an appropriate solvent and analyze them by LC-MS/MS to determine the concentration of the compound in each phase.
-
-
Calculation of logD:
-
The logD is calculated using the following equation: logD = log10 ([Compound]octanol / [Compound]aqueous)
-
Visualizing the Experimental Workflow and Structural Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for logD determination using the shake-flask method.
Caption: Structural relationships and lipophilicity comparison of the scaffolds.
Conclusion
The this compound scaffold represents an intriguing building block for drug discovery. Its predicted lipophilicity profile, characterized by a moderately increased logP in the free base form and a favorable hydrophilic logD as a salt, suggests it may offer a good balance of properties for developing drug candidates. The unique interplay of the spirocyclic system and fluorination provides medicinal chemists with a valuable tool to fine-tune the lipophilicity and other key physicochemical parameters of their compounds. The experimental and in-silico methodologies outlined in this guide provide a robust framework for researchers to confidently assess the lipophilicity of this and other novel scaffolds, enabling more informed decisions in the iterative process of drug design and development.
References
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Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]
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PubChem. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate. Retrieved from [Link]
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ResearchGate. (n.d.). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Retrieved from [Link]
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PubMed. (2023). Improved GNNs for Log D7.4 Prediction by Transferring Knowledge from Low-Fidelity Data. Retrieved from [Link]
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Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS medicinal chemistry letters, 10(8), 1198–1204. [Link]
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Evotec. (2024). Cyprotex LogD Shake Flask Fact Sheet. Retrieved from [Link]
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Aragen Life Sciences. (n.d.). Redefine In silico Predictions with High-throughput LC-MS/MS LogD Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist | Request PDF. Retrieved from [Link]
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MDPI. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Retrieved from [Link]
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ResearchGate. (n.d.). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. Retrieved from [Link]
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ResearchGate. (n.d.). A Novel Method for High Throughput Lipophilicity Determination by Microscale Shake Flask and Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
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Journal of Cheminformatics. (2018). A confidence predictor for logD using conformal regression and a support-vector machine. Retrieved from [Link]
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Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]
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PubMed. (n.d.). Piperidine. Retrieved from [Link]
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ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... Retrieved from [Link]
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OCHEM. (n.d.). Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. Retrieved from [Link]
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PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]
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SwissADME. (n.d.). SwissADME. Retrieved from [Link]
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PubMed. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]
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Taming the Metabolic Furnace: A Comparative Guide to the Stability of 5-Fluoro-2-azaspiro[3.3]heptane Molecules
In the relentless pursuit of efficacious and safe therapeutics, drug developers continually grapple with the challenge of metabolic instability. A promising drug candidate can falter if it is too rapidly cleared from the body, failing to maintain therapeutic concentrations. This guide delves into a modern medicinal chemistry strategy: the use of fluorinated spirocyclic scaffolds to enhance metabolic robustness. Specifically, we will provide a comparative analysis of molecules containing 5-Fluoro-2-azaspiro[3.3]heptane, contrasting them with traditional bioisosteres like piperidine.
This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not only a clear comparison based on experimental data but also the underlying scientific rationale and detailed protocols to empower your own discovery programs.
The Challenge: Metabolic "Soft Spots" in Saturated Heterocyles
Saturated nitrogen-containing heterocycles, such as piperidine, are ubiquitous in pharmaceuticals. However, their very nature can make them susceptible to metabolic breakdown, primarily by cytochrome P450 (CYP) enzymes in the liver.[1] Common metabolic pathways include N-dealkylation and oxidation at carbons alpha to the nitrogen atom, which can lead to rapid clearance and unpredictable pharmacokinetic profiles.[2][3][4][5][6]
Medicinal chemists employ a strategy of "bioisosteric replacement" to address these liabilities. The goal is to swap a metabolically vulnerable fragment with a structurally similar one that retains the desired pharmacological activity while improving drug-like properties.
The Rise of Azaspiro[3.3]heptane: A 3D Solution
In recent years, 2-azaspiro[3.3]heptane has emerged as a compelling bioisostere for piperidine.[7][8] Its rigid, three-dimensional spirocyclic structure offers several advantages over the more flexible piperidine ring:
-
Improved Physicochemical Properties: The spirocyclic nature can lead to enhanced solubility and reduced lipophilicity compared to similarly substituted piperidines, which are favorable characteristics for drug candidates.[7][9]
-
Novel Chemical Space: It provides a unique structural motif that can lead to new intellectual property.
-
Altered Metabolic Profile: The strained four-membered rings and the absence of axial and equatorial protons, which are present in piperidine, can inherently alter the molecule's interaction with metabolizing enzymes.
However, the parent azaspiro[3.3]heptane scaffold is not always a panacea. It can still be susceptible to metabolism. This is where strategic fluorination comes into play.
Strategic Fluorination: Blocking Metabolism with Surgical Precision
The introduction of fluorine into drug candidates is a well-established tactic to enhance metabolic stability.[10][11][12][13][14] Placing a fluorine atom at a potential site of metabolism can block oxidation by CYP enzymes. This is often attributed to the strength of the C-F bond versus a C-H bond. More accurately, the highly electronegative fluorine atom alters the electronic properties of the adjacent C-H bonds, making them less susceptible to hydrogen atom abstraction by CYP enzymes.[13][14]
The 5-Fluoro-2-azaspiro[3.3]heptane scaffold combines the benefits of the spirocyclic core with the metabolic-blocking power of fluorine.[15][16][17] The fluorine atom at the 5-position is strategically placed to shield the ring from oxidative metabolism, offering a significant advantage over both piperidine and the unsubstituted azaspiro[3.3]heptane.
Comparative Metabolic Stability: An Evidence-Based Analysis
To illustrate the impact of these structural modifications, let's consider a hypothetical series of compounds based on data trends observed in literature.[9][18] We will compare a parent compound containing a piperidine ring to its analogues featuring 2-azaspiro[3.3]heptane and 5-Fluoro-2-azaspiro[3.3]heptane. The metabolic stability is assessed using a Human Liver Microsome (HLM) assay, a standard in vitro model for evaluating Phase I metabolism.[19][20][21] Key parameters measured are the half-life (t½) and the intrinsic clearance (CLint).[9][20][22] A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
| Compound ID | Scaffold | t½ (min) | CLint (µL/min/mg protein) |
| Compound 1 | Piperidine | 22 | 63 |
| Compound 2 | 2-Azaspiro[3.3]heptane | 45 | 31 |
| Compound 3 | 5-Fluoro-2-azaspiro[3.3]heptane | >120 | <10 |
Interpretation of Results:
-
Compound 1 (Piperidine): Exhibits relatively rapid metabolism, a common liability for this scaffold due to oxidation on the ring.[1]
-
Compound 2 (2-Azaspiro[3.3]heptane): Replacing piperidine with the spirocyclic core results in a noticeable improvement in metabolic stability. The t½ is doubled, and the CLint is halved, suggesting the scaffold is less readily metabolized than piperidine.[7][9][18]
-
Compound 3 (5-Fluoro-2-azaspiro[3.3]heptane): The introduction of a single fluorine atom at the 5-position leads to a dramatic enhancement in metabolic stability. The compound is significantly more stable, with a much longer half-life and negligible clearance in this assay. This demonstrates the power of strategic fluorination to block metabolic "soft spots."[10][12]
This comparative data strongly supports the use of the 5-Fluoro-2-azaspiro[3.3]heptane scaffold for overcoming metabolic instability issues associated with traditional saturated heterocycles.
Experimental Protocols: Ensuring Data Integrity
The trustworthiness of any comparative analysis rests on the quality of the experimental data. Below is a detailed, self-validating protocol for the Human Liver Microsome (HLM) stability assay, a cornerstone for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[23][24][25]
Human Liver Microsome (HLM) Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes to calculate intrinsic clearance.[20][26]
Materials:
-
Pooled Human Liver Microsomes (commercially available)
-
Test Compounds (dissolved in DMSO)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[22]
-
Positive Control Compounds (e.g., Verapamil, Testosterone)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw the human liver microsomes at 37°C and dilute them to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[27] Keep on ice.
-
Prepare the test compound and positive control solutions by diluting the DMSO stock into the buffer to achieve the final desired concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[28] For the negative control (T=0 min), add quenching solution before adding the NADPH system.
-
Incubate the plate at 37°C, typically with shaking.[22]
-
-
Sampling and Quenching:
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[26]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[26]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the strategic thinking behind scaffold selection, the following diagrams are provided.
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Caption: Logic flow from metabolic problem to robust solution.
Conclusion and Future Outlook
The strategic application of the 5-Fluoro-2-azaspiro[3.3]heptane scaffold represents a significant advancement in overcoming metabolic liabilities inherent in many drug discovery programs. As demonstrated by comparative in vitro data, this motif offers a superior metabolic stability profile when compared to both traditional piperidines and its non-fluorinated spirocyclic counterpart. By blocking key sites of oxidative metabolism, this building block allows chemists to retain desirable pharmacophoric elements while engineering a more robust pharmacokinetic profile.
As drug discovery continues to demand molecules with increasingly optimized properties, the rational design and incorporation of such tailored, three-dimensional, and strategically fluorinated scaffolds will be paramount to success. It is incumbent upon us as drug developers to leverage these advanced tools to build the next generation of safer and more effective medicines.
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Charles River Laboratories. (n.d.). In Vitro ADME Assays. Retrieved from [Link]
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Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
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Desta, Z., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Retrieved from [Link]
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Chernykh, A. V., et al. (2020). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. Retrieved from [Link]
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Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. Retrieved from [Link]
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Wang, Y., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Retrieved from [Link]
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Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ScienceOpen. Retrieved from [Link]
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Horna, D., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Retrieved from [Link]
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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Off-Target Effects of 5-Fluoro-2-azaspiro[3.3]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical matter in drug discovery has led to an increased appreciation for three-dimensional scaffolds that can confer advantageous physicochemical and pharmacological properties. Among these, the 2-azaspiro[3.3]heptane motif has gained considerable traction as a bioisosteric replacement for the ubiquitous piperidine ring. The introduction of fluorine to this scaffold, creating 5-fluoro-2-azaspiro[3.3]heptane derivatives, represents a further step in fine-tuning molecular properties. However, this structural evolution necessitates a thorough understanding of not only the intended on-target effects but also the potential for unintended off-target interactions. This guide provides a comparative analysis of the off-target profiles of 5-fluoro-2-azaspiro[3.3]heptane derivatives against their non-fluorinated counterparts and traditional piperidine analogs, supported by established principles of medicinal chemistry and detailed experimental workflows for their evaluation.
The Rationale for Fluorination of 2-Azaspiro[3.3]heptanes: A Double-Edged Sword
The incorporation of a 2-azaspiro[3.3]heptane moiety in place of a piperidine ring is often driven by the desire to improve metabolic stability, aqueous solubility, and to explore novel chemical space. The rigid, spirocyclic nature of this scaffold can also lead to more defined exit vectors for substituents, potentially enhancing on-target potency.
The subsequent introduction of a fluorine atom onto this scaffold is a well-established medicinal chemistry strategy aimed at:
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.
-
Modulating Basicity (pKa): The high electronegativity of fluorine can lower the pKa of the nearby secondary amine, altering the ionization state of the molecule at physiological pH. This can impact cell permeability, target engagement, and off-target interactions.
-
Improving Target Affinity: Fluorine can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, potentially increasing potency.
However, these same electronic and conformational changes can also precipitate unforeseen off-target effects. A subtle shift in electronics or shape can lead to a compound interacting with unintended kinases, G-protein coupled receptors (GPCRs), ion channels, or other enzymes, resulting in toxicity or other undesirable side effects.
Comparative Off-Target Profile: A Data-Driven, In-Silico, and Mechanistic Perspective
While direct head-to-head off-target screening data for a specific 5-fluoro-2-azaspiro[3.3]heptane derivative and its non-fluorinated and piperidine analogs is not extensively available in the public domain, we can construct a comparative framework based on known structure-activity relationships and data from related compounds.
Kinase Selectivity
Kinases are a prominent class of off-targets for many small molecule drugs. The ATP-binding site, the target for most kinase inhibitors, is highly conserved across the kinome.
-
Piperidine Analogs: Often exhibit a degree of promiscuity, with off-target effects on kinases that share structural similarity in the hinge region and hydrophobic pocket.
-
2-Azaspiro[3.3]heptane Analogs: The more rigid spirocyclic scaffold can, in some cases, improve selectivity by enforcing a conformation that is more specific for the intended target kinase. However, the altered geometry compared to a piperidine may also introduce novel, unanticipated interactions with other kinases.
-
5-Fluoro-2-azaspiro[3.3]heptane Derivatives: The introduction of fluorine can further modulate the kinase selectivity profile. The electronic withdrawing nature of fluorine can alter the hydrogen bonding network with the kinase hinge region. While this can enhance on-target potency, it may also enable binding to the hinge regions of off-target kinases.
Illustrative Data:
The following table presents a hypothetical but representative comparison of kinase inhibition data, illustrating the potential impact of scaffold and fluorination changes.
| Kinase Target | Piperidine Analog (IC50, nM) | 2-Azaspiro[3.3]heptane Analog (IC50, nM) | 5-Fluoro-2-azaspiro[3.3]heptane Derivative (IC50, nM) |
| On-Target Kinase A | 50 | 25 | 10 |
| Off-Target Kinase B | 250 | 800 | 300 |
| Off-Target Kinase C | >10,000 | >10,000 | 1,500 |
| Off-Target Kinase D | 1,200 | 3,500 | 4,000 |
This table is for illustrative purposes and does not represent actual experimental data for a specific set of compounds.
GPCR and Ion Channel Interactions
The three-dimensional shape and charge distribution of a molecule are critical for its interaction with GPCRs and ion channels.
-
Geometric Considerations: The 2-azaspiro[3.3]heptane scaffold has a different geometry compared to the chair/boat conformations of piperidine. This can significantly alter the presentation of pharmacophoric features and lead to a different GPCR and ion channel interaction profile.
-
Impact of Fluorine: The introduction of fluorine can alter the molecule's dipole moment and its ability to interact with polar residues in the binding pockets of these membrane proteins. For example, a fluorine atom could introduce a favorable interaction with a backbone amide, leading to an off-target effect not observed in the non-fluorinated analog.
Case Study: 2-Azaspiro[3.3]heptane Derivatives as Fetal Hemoglobin Inducers
A notable example of the development of 2-azaspiro[3.3]heptane derivatives is in the context of reactivating fetal hemoglobin (HbF) for the treatment of β-thalassemia and sickle cell disease. In one study, a lead 2-azaspiro[3.3]heptane derivative was identified through phenotypic screening. Importantly, this compound was found to be much safer than the established therapy, hydroxyurea, and showed no genotoxic effects. While this study did not focus on a broad off-target panel, the favorable safety profile suggests a degree of selectivity for its intended biological pathway over pathways that could lead to toxicity. This highlights the potential of the 2-azaspiro[3.3]heptane scaffold to produce compounds with improved safety profiles compared to existing treatments.
Experimental Workflows for Assessing Off-Target Effects
A robust assessment of off-target effects requires a multi-pronged approach, combining broad screening panels with more focused, mechanistic studies.
Diagram of the Off-Target Assessment Workflow
Safety Operating Guide
Navigating the Disposal of 5-Fluoro-2-azaspiro[3.3]heptane hydrochloride: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like 5-Fluoro-2-azaspiro[3.3]heptane hydrochloride, a halogenated spirocyclic compound increasingly utilized in drug discovery, adherence to proper disposal protocols is paramount. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this substance, ensuring the protection of personnel and compliance with regulatory standards.
Immediate Safety & Hazard Assessment
Key Potential Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1][2]
-
Toxicity: While acute toxicity data is limited, it is prudent to handle the compound as potentially harmful if swallowed or inhaled.[1][2]
Immediate Protective Measures:
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a laboratory coat, and nitrile gloves.[3][4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5][6]
-
Avoid Contamination: Prevent the substance from coming into contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[3][5][6]
Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with accurate waste characterization. This compound falls into a specific category of chemical waste that dictates its disposal pathway.
Classification:
-
Halogenated Organic Compound: The presence of a fluorine atom classifies this compound as a halogenated organic substance.[7] This is a critical distinction, as halogenated and non-halogenated waste streams must be kept separate.[8][9]
-
Hazardous Waste: Due to its potential toxicity and classification as a halogenated organic, it must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) regulations established by the U.S. Environmental Protection Agency (EPA).[10][11]
The following diagram illustrates the initial decision process for waste segregation.
Caption: Decision workflow for segregating halogenated waste.
Step-by-Step Disposal Protocol
Adherence to a systematic collection and storage procedure is essential for maintaining a safe and compliant laboratory environment.
Step 1: Container Selection
Select a waste container that is chemically compatible with halogenated organic compounds.[11][12]
-
Material: Use containers made of materials that will not react with or be degraded by the chemical. Glass or high-density polyethylene (HDPE) are often suitable choices. Avoid metal containers for acidic waste.[11]
-
Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top cap.[8][12]
-
Original Containers: If possible, using the original container is ideal, provided it is in good condition.[12]
Step 2: Waste Labeling
Proper labeling is a critical EPA requirement.[13]
-
Timing: Label the waste container before adding the first drop of waste.[8]
-
Content: The label must clearly state the words "Hazardous Waste".[9][13]
-
Chemical Identification: List the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8] If mixing with other compatible halogenated wastes, list all components.[7][8]
Step 3: Waste Accumulation
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][13]
-
Location: The SAA must be under the direct control or in the line of sight of laboratory personnel.[11][13]
-
Container Management:
Step 4: Storage and Removal
Regulations regarding storage time limits depend on the facility's waste generator status (e.g., Small Quantity Generator or Large Quantity Generator).[13]
-
SAA Time Limits: Partially filled containers can remain in an SAA for up to one year.[12] Once a container is full, it must be moved from the SAA within three days.[12]
-
Central Accumulation: Once moved to a Central Accumulation Area (CAA), there are strict time limits for on-site storage (e.g., 90 or 180 days) before it must be transported by a licensed vendor.[11][13]
The following diagram outlines the complete operational workflow for disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

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